(R)-Birabresib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O2S/c1-13-14(2)34-25-22(13)23(16-4-6-17(26)7-5-16)28-20(24-30-29-15(3)31(24)25)12-21(33)27-18-8-10-19(32)11-9-18/h4-11,20,32H,12H2,1-3H3,(H,27,33)/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMUEVRJHCWKTO-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (R)-Birabresib
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-Birabresib serves as the inactive enantiomer of the potent, orally bioavailable pan-BET (Bromodomain and Extra-Terminal) family inhibitor, (S)-Birabresib (also known as OTX015 or MK-8628). While the therapeutic activity resides in the (S)-enantiomer, understanding the mechanism of the racemate and the stereospecificity of its interactions is crucial for researchers in the field of epigenetics and drug development. This guide delineates the mechanism of action of Birabresib, focusing on the activity of its therapeutically relevant (S)-enantiomer, and clarifies the role of this compound as an experimental control. The document provides a comprehensive overview of its binding to BET proteins, the subsequent impact on downstream signaling pathways, and detailed experimental protocols for key assays.
Core Mechanism of Action: BET Inhibition
Birabresib is a synthetic, small molecule that competitively inhibits the bromodomains of the BET family of proteins: BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key step in the transcriptional activation of genes.[3] By binding to the acetyl-lysine binding pockets of BET proteins, (S)-Birabresib displaces them from chromatin.[1][3] This prevents the recruitment of transcriptional machinery, leading to the suppression of target gene expression.[1][3] A primary target of this inhibition is the MYC oncogene, a critical driver of cell proliferation and survival in many cancers.[1][4] The IUPAC name for Birabresib is 2-[(6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][5][6][7]triazolo[4,3-a][5][7]diazepin-6-yl]-N-(4-hydroxyphenyl)acetamide, with the "(6S)" designation indicating that the S-enantiomer is the therapeutically active form.[1] The (-)-enantiomer of OTX015 has been identified as the active form.[8] Consequently, this compound is utilized as an experimental control to demonstrate the specificity of the on-target effects of its active counterpart.
Quantitative Analysis of Birabresib Activity
The inhibitory potency of Birabresib has been quantified in various preclinical studies. The following tables summarize key quantitative data for the racemic mixture, which is predominantly driven by the (S)-enantiomer.
Table 1: In Vitro Binding Affinity and Cellular Potency of Birabresib
| Parameter | Target | Value (nM) | Assay Type |
| EC50 | BRD2, BRD3, BRD4 | 10 - 19 | Cell-free TR-FRET |
| IC50 | BRD2, BRD3, BRD4 | 92 - 112 | Inhibition of binding to Acetylated Histone H4 |
| GI50 | Various human cancer cell lines | 60 - 200 | Cell proliferation assay (WST-8) |
Table 2: In Vivo Antitumor Efficacy of Birabresib
| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition |
| Nude mice | Ty82 BRD-NUT midline carcinoma xenograft | 100 mg/kg, once daily (p.o.) | 79% |
| Nude mice | Ty82 BRD-NUT midline carcinoma xenograft | 10 mg/kg, twice daily (p.o.) | 61% |
Table 3: Clinical Pharmacokinetics of Birabresib in Patients with Advanced Solid Tumors
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| 80 mg once daily | Data not specified | Rapid absorption observed | Dose-proportional increase in exposure |
| 100 mg once daily (7 days on/14 days off) | Data not specified | Rapid absorption observed | Dose-proportional increase in exposure |
Downstream Signaling Pathways
The inhibition of BET proteins by (S)-Birabresib initiates a cascade of downstream effects, primarily through the transcriptional repression of key oncogenes and the modulation of critical signaling pathways.
MYC Downregulation
The most well-characterized downstream effect of Birabresib is the rapid and potent downregulation of the MYC oncogene.[4][9] MYC is a master transcriptional regulator that drives cell proliferation, growth, and metabolism. By preventing BRD4 from binding to the MYC promoter and enhancer regions, Birabresib effectively shuts down its transcription.[1]
Involvement of NF-κB and JAK/STAT Pathways
Emerging evidence suggests that the therapeutic effects of BET inhibitors, including Birabresib, extend beyond MYC suppression and involve the modulation of other critical signaling pathways implicated in cancer and inflammation, such as the NF-κB and JAK/STAT pathways.[8] The inhibition of the JAK/STAT pathway can lead to a reduction in the activation of NF-κB.[10]
Figure 1: Mechanism of BET inhibition by (S)-Birabresib.
Figure 2: Downstream signaling effects of (S)-Birabresib.
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding
This protocol is designed to quantify the binding of Birabresib to BRD2, BRD3, and BRD4.
Materials:
-
BRD-expressing CHO cell lysate (transfected with Flag-tagged BRD2, BRD3, or BRD4)
-
Europium-conjugated anti-Flag antibody
-
XL-665-conjugated streptavidin
-
Biotinylated Birabresib
-
Assay buffer
-
384-well low-volume plates
-
TR-FRET-capable plate reader (e.g., EnVision 2103 Multilabel Reader)
Procedure:
-
Prepare serial dilutions of non-biotinylated Birabresib in assay buffer.
-
In a 384-well plate, combine the BRD-expressing cell lysate, europium-conjugated anti-Flag antibody, XL-665-conjugated streptavidin, and biotinylated Birabresib.
-
Add the serially diluted Birabresib or vehicle control to the wells.
-
Incubate the plate at room temperature for 0.2 to 2 hours, protected from light.[9]
-
Measure the fluorescence using a TR-FRET plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (XL-665).
-
Calculate the TR-FRET ratio (665 nm / 615 nm).
-
Determine the EC50 value by performing a nonlinear regression analysis of the TR-FRET ratio versus the logarithm of the inhibitor concentration using appropriate software (e.g., PRISM).[9]
Figure 3: TR-FRET experimental workflow.
Cell Proliferation Assay (WST-8)
This colorimetric assay measures cell viability to determine the anti-proliferative effects of Birabresib.
Materials:
-
Human tumor cell lines of interest
-
Complete cell culture medium
-
Birabresib stock solution
-
WST-8 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Birabresib in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of Birabresib or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[9]
-
Add 10 µL of WST-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of Birabresib in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c-nu/nu)
-
Human cancer cell line (e.g., Ty82 BRD-NUT midline carcinoma)
-
Matrigel or similar basement membrane matrix
-
Birabresib formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a suspension of tumor cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Birabresib orally (p.o.) at the desired dose and schedule (e.g., 100 mg/kg once daily).[9] The control group receives the vehicle.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly).
-
Calculate the tumor volume using the formula: (length × width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target protein expression).
-
Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy.
Conclusion
This compound is the inactive enantiomer of the potent pan-BET inhibitor, (S)-Birabresib. The therapeutic activity of the racemic mixture, Birabresib (OTX015/MK-8628), is attributable to the (S)-enantiomer's ability to competitively bind to the bromodomains of BRD2, BRD3, and BRD4. This leads to the displacement of these epigenetic readers from chromatin and the subsequent transcriptional repression of key oncogenes, most notably MYC. The downstream consequences include cell cycle arrest, induction of apoptosis, and a potent anti-proliferative effect in a variety of cancer models. The modulation of other signaling pathways, such as NF-κB and JAK/STAT, may also contribute to its therapeutic effects. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the mechanism of BET inhibitors and developing novel epigenetic therapies. The use of this compound as a negative control in such studies is essential for validating the on-target activity of its active (S)-enantiomer.
References
- 1. Birabresib - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. Therapeutic efficacy of the bromodomain inhibitor OTX015/MK-8628 in ALK-positive anaplastic large cell lymphoma: an alternative modality to overcome resistant phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase Ib Trial With Birabresib, a Small-Molecule Inhibitor of Bromodomain and Extraterminal Proteins, in Patients With Selected Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-conferences.org [bio-conferences.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Inhibition of the JAK/STAT Pathway With Baricitinib Reduces the Multiple Organ Dysfunction Caused by Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Birabresib as an Experimental Control: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (R)-Birabresib, the inactive enantiomer of the potent Bromodomain and Extra-Terminal (BET) inhibitor Birabresib (also known as OTX015 or MK-8628). This document details its use as a negative control in experimental settings, outlines relevant experimental protocols, and presents the signaling pathways affected by its active counterpart.
Introduction
Birabresib is a small molecule inhibitor that targets the BRD2, BRD3, and BRD4 proteins of the BET family.[1][2][3] These proteins are epigenetic "readers" that play a crucial role in regulating gene transcription, including key oncogenes like c-MYC.[2] The active enantiomer, (S)-Birabresib (therapeutically known as Birabresib or (-)-OTX015), competitively binds to the acetyl-lysine binding pockets of BET proteins, leading to the downregulation of target genes and subsequent anti-proliferative effects in various cancer models.[4][5] In contrast, this compound ((+)-OTX015) is utilized as an experimental control due to its lack of significant inhibitory activity.[4] The use of this compound as a negative control is critical for distinguishing the specific effects of BET inhibition from any off-target or non-specific effects of the chemical scaffold.
Data Presentation
Table 1: In Vitro Potency of (S)-Birabresib (OTX015)
| Target | Assay Type | IC50/EC50 (nM) |
| BRD2 | Cell-free | 10 - 19 (EC50) |
| BRD3 | Cell-free | 10 - 19 (EC50) |
| BRD4 | Cell-free | 10 - 19 (EC50) |
| BRD2/3/4 | Binding to Acetylated Histone H4 | 92 - 112 (IC50) |
Data sourced from multiple studies.[1][6][7]
Table 2: Cellular Activity of (S)-Birabresib (OTX015) in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | GI50 (nM) |
| Various Hematologic Malignancies | Leukemia, Lymphoma | Proliferation | 60 - 200 |
| Glioblastoma Multiforme (GBM) | Brain Cancer | Proliferation | ~200 |
| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | Proliferation | 630 - 700 (in sensitive lines) |
| Mature B-cell Lymphoid Tumors | Lymphoma | Proliferation | Median of 240 |
GI50 (Growth Inhibition 50) values represent the concentration of the compound that inhibits cell growth by 50%. Data compiled from several publications.[7][8][9][10][11]
Experimental Protocols
Detailed methodologies for key experiments involving the use of Birabresib and its inactive control are provided below.
Cell Viability and Proliferation Assay
This protocol is designed to assess the anti-proliferative effects of (S)-Birabresib compared to the this compound control.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of (S)-Birabresib and this compound in the appropriate cell culture medium. A typical concentration range for (S)-Birabresib is 0.01 nM to 10 µM.[11] this compound should be tested at the same concentrations to confirm its inactivity. A vehicle control (e.g., DMSO) must be included.
-
Incubation: Treat the cells with the compounds and controls and incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Measurement: Assess cell viability using a metabolic assay such as MTT or a luminescent assay like CellTiter-Glo®.
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, shake for 2 minutes to induce lysis, and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values for each compound using non-linear regression analysis.
Western Blot Analysis for Protein Expression
This protocol is used to investigate the effect of Birabresib on the protein levels of BET target genes, such as c-MYC.
-
Cell Treatment: Seed cells in 6-well plates and treat with (S)-Birabresib (e.g., 500 nM), this compound (e.g., 500 nM), and a vehicle control for 24, 48, or 72 hours.[2]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against c-MYC, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol measures changes in mRNA levels of BET target genes.
-
Cell Treatment and RNA Isolation: Treat cells as described for the Western blot analysis (typically for shorter durations, e.g., 4-24 hours). Isolate total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene (e.g., MYC), and a SYBR Green master mix.
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing it to the vehicle-treated control.
Mandatory Visualization
Signaling Pathway Diagram
Caption: BET inhibitor signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow using this compound as a control.
References
- 1. abmole.com [abmole.com]
- 2. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. OTX015 (MK-8628), a novel BET inhibitor, displays in vitro and in vivo antitumor effects alone and in combination with conventional therapies in glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
(R)-Birabresib: A Technical Guide to its Function as a BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Birabresib, also known as OTX015 or MK-8628, is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[3] They recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[3] Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, including cancer and inflammation, making them attractive therapeutic targets.[3] This technical guide provides an in-depth overview of the core function of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and its impact on key signaling pathways.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the BET bromodomains.[4] It mimics the structure of acetylated lysine and binds to the hydrophobic pocket of the bromodomains of BRD2, BRD3, and BRD4.[5] This competitive binding prevents the interaction between BET proteins and acetylated histones, leading to the displacement of BET proteins from chromatin.[6] The subsequent disruption of the transcriptional machinery assembled by BET proteins results in the downregulation of key target genes, many of which are involved in cell proliferation, survival, and oncogenesis, such as the proto-oncogene c-MYC.[1][4]
Quantitative Data: Biochemical and Cellular Activity
This compound demonstrates potent and selective inhibition of the BET family of bromodomains. The following tables summarize the key quantitative data for Birabresib (OTX015/MK-8628) from various in vitro assays.
| Target | Assay Type | Value Type | Value (nM) | Reference |
| BRD2 | Cell-free | EC50 | 10-19 | [7][8] |
| BRD3 | Cell-free | EC50 | 10-19 | [7][8] |
| BRD4 | Cell-free | EC50 | 10-19 | [7][8] |
| BRD2 | Binding to AcH4 | IC50 | 92-112 | [4][7][9] |
| BRD3 | Binding to AcH4 | IC50 | 92-112 | [4][7][9] |
| BRD4 | Binding to AcH4 | IC50 | 92-112 | [4][7][9] |
| BRD2 BD2 | Fluorescence Polarization | Ki | 5.4 | [7] |
| BRD3 BD2 | Fluorescence Polarization | Ki | 4 | [7] |
| BRD4 BD2 | Fluorescence Polarization | Ki | 6 | [7] |
Key Signaling Pathways Affected
The inhibitory action of this compound on BET proteins leads to the modulation of several critical signaling pathways implicated in cancer.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of BET inhibitor function. The following sections outline the protocols for key experiments used to characterize this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of Birabresib to BET bromodomains in a competitive format.
Principle: A terbium-labeled donor (e.g., anti-GST antibody bound to a GST-tagged BRD protein) and a dye-labeled acceptor (e.g., a biotinylated histone peptide linked to streptavidin-XL665) are brought into proximity through the BET-histone interaction, resulting in a FRET signal. Birabresib competes with the histone peptide for binding to the BET protein, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare 1x TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20).
-
Dilute the GST-tagged BET bromodomain protein (e.g., BRD4-BD1) and the terbium-labeled anti-GST antibody in assay buffer to a 2x working concentration.
-
Dilute the biotinylated histone H4 peptide and streptavidin-XL665 in assay buffer to a 4x working concentration.
-
Prepare serial dilutions of this compound in assay buffer containing a constant, low percentage of DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted this compound or vehicle control to the wells.
-
Add 10 µL of the 2x BET protein/antibody mixture to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the 4x histone peptide/streptavidin-XL665 mixture to initiate the reaction.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~620 nm (donor) and ~665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the Birabresib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
NanoBRET™ Target Engagement Assay
This assay measures the binding of Birabresib to its target BET protein within intact cells.
Principle: A NanoLuc® luciferase-tagged BET protein is expressed in cells. A cell-permeable fluorescent tracer that binds to the BET bromodomain is added, leading to Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc donor and the fluorescent tracer acceptor. Birabresib competes with the tracer for binding to the BET-NanoLuc fusion protein, causing a dose-dependent decrease in the BRET signal.[10]
Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector encoding the BET-NanoLuc fusion protein (e.g., BRD4-NanoLuc).
-
Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in Opti-MEM® I Reduced Serum Medium.
-
Add the NanoBRET™ tracer to the cells at a final concentration near its EC50 value.
-
Add the serially diluted this compound to the wells.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Equilibrate the plate to room temperature for 15 minutes.
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to each well.
-
-
Data Acquisition and Analysis:
-
Measure the donor emission (~460 nm) and acceptor emission (~618 nm) using a BRET-compatible luminometer.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the logarithm of the Birabresib concentration and fit the data to determine the IC50 value for target engagement in live cells.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is used to identify the genome-wide occupancy of BET proteins and how this is affected by Birabresib treatment.
Principle: Cells are treated with Birabresib or a vehicle control. Proteins are cross-linked to DNA, and the chromatin is sheared. An antibody specific to a BET protein (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced to map the binding sites of the BET protein across the genome.
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cultured cells with this compound or vehicle (DMSO) for the desired time.
-
Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclei in a lysis buffer and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for the BET protein of interest (e.g., anti-BRD4) or a control IgG.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA and input control DNA.
-
Sequence the libraries using a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms to identify regions of enrichment for the BET protein.
-
Compare the peak profiles between Birabresib-treated and vehicle-treated samples to identify genomic loci where BET protein binding is altered.
-
Conclusion
This compound is a well-characterized BET bromodomain inhibitor with potent activity against BRD2, BRD3, and BRD4. Its mechanism of action, involving the competitive displacement of BET proteins from chromatin, leads to the transcriptional repression of key oncogenes and the modulation of critical cancer-related signaling pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other BET inhibitors. The continued investigation of this class of compounds holds significant promise for the development of novel epigenetic therapies.
References
- 1. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of BET bromodomains as a therapeutic strategy for cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Features and Inhibitors of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Birabresib | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
An In-Depth Technical Guide to (R)-Birabresib and its Interaction with Target Proteins BRD2, BRD3, and BRD4
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Birabresib, also known as OTX015 or MK-8628, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[3] By binding to acetylated lysine (B10760008) residues on histones and transcription factors, BET proteins recruit transcriptional machinery to specific gene loci, thereby activating gene expression.[2] Dysregulation of BET protein function has been implicated in a variety of diseases, most notably cancer, making them attractive therapeutic targets.[4]
This compound exerts its therapeutic effects by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin and preventing the transcription of key oncogenes such as MYC.[2][5] This guide provides a comprehensive technical overview of this compound's interaction with its primary targets—BRD2, BRD3, and BRD4—including quantitative binding data, detailed experimental protocols for its characterization, and a visual representation of the key signaling pathways it modulates.
Data Presentation: Quantitative Analysis of this compound's Binding Affinity
The affinity and selectivity of this compound for the bromodomains of BRD2, BRD3, and BRD4 have been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data from these studies, providing a comparative view of its potency against each target.
Table 1: Inhibition and Binding Affinity of this compound for BET Bromodomains
| Target Protein | Assay Type | Parameter | Value (nM) |
| BRD2 | TR-FRET | EC50 | 10 - 19[6][7] |
| BRD3 | TR-FRET | EC50 | 10 - 19[6][7] |
| BRD4 | TR-FRET | EC50 | 10 - 19[6][7] |
| BRD2 | Binding Assay | IC50 | 92 - 112[8][9] |
| BRD3 | Binding Assay | IC50 | 92 - 112[8][9] |
| BRD4 | Binding Assay | IC50 | 92 - 112[8][9] |
| BRD2 (BD2) | Fluorescence Polarization | Ki | 5.4[6] |
| BRD3 (BD2) | Fluorescence Polarization | Ki | 4.0[6] |
| BRD4 (BD2) | Fluorescence Polarization | Ki | 6.0[6] |
Experimental Protocols
The characterization of this compound's interaction with its target proteins involves a suite of specialized biophysical and biochemical assays. Below are detailed methodologies for three key experimental approaches.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF assays are a robust method for studying protein-protein interactions and their inhibition in a high-throughput format.[10]
Principle: This assay measures the FRET between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665) when brought into proximity. In the context of this compound, a tagged BET protein (e.g., Flag-tagged BRD4) is recognized by an anti-tag antibody conjugated to the donor. A biotinylated probe that binds to the BET bromodomain is recognized by streptavidin conjugated to the acceptor. When the probe binds to the BET protein, the donor and acceptor are brought close together, resulting in a FRET signal. This compound competes with the biotinylated probe for binding to the bromodomain, leading to a decrease in the FRET signal in a dose-dependent manner.[6][11]
Methodology:
-
Reagent Preparation:
-
Prepare a 1X TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20).[12]
-
Dilute Flag-tagged BRD2, BRD3, or BRD4 protein, Europium-conjugated anti-Flag antibody, XL-665-conjugated streptavidin, and a biotinylated BET-binding peptide to their optimal concentrations in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the this compound serial dilution or vehicle control (DMSO) to the wells.
-
Add 5 µL of the Flag-tagged BET protein solution to each well.
-
Add 5 µL of the biotinylated peptide solution to each well.
-
Add 5 µL of a pre-mixed solution of Europium-conjugated anti-Flag antibody and XL-665-conjugated streptavidin.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible microplate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another bead-based proximity assay that is highly sensitive and suitable for high-throughput screening.[13]
Principle: The assay utilizes donor and acceptor beads that, when in close proximity, generate a chemiluminescent signal. A biotinylated BET-binding peptide is captured by streptavidin-coated donor beads, and a GST-tagged BET protein (e.g., GST-BRD4) is captured by anti-GST antibody-coated acceptor beads. The interaction between the peptide and the BET protein brings the beads together. This compound competes for binding to the BET bromodomain, disrupting the interaction and causing a decrease in the AlphaScreen signal.[14][15]
Methodology:
-
Reagent Preparation:
-
Prepare an AlphaScreen assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 1.0 mg/ml BSA, and 0.05% CHAPS).[16]
-
Dilute GST-tagged BRD2, BRD3, or BRD4 protein and biotinylated BET-binding peptide to their optimal concentrations in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
Prepare a suspension of streptavidin-coated donor beads and anti-GST antibody-coated acceptor beads in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the this compound serial dilution or vehicle control to the wells.
-
Add 5 µL of the GST-tagged BET protein solution to each well.
-
Add 5 µL of the biotinylated peptide solution to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the bead suspension to each well in subdued light.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible microplate reader.
-
Plot the AlphaScreen signal against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[17][18]
Principle: A solution of this compound is titrated into a solution containing the target BET protein (e.g., BRD4) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured relative to a reference cell. The resulting data provides the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[19][20]
Methodology:
-
Sample Preparation:
-
Dialyze the purified BET protein and dissolve this compound in the same buffer to minimize heats of dilution. A common buffer is 20 mM HEPES, 150 mM NaCl, pH 7.5.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
Typically, the protein concentration in the cell is 10-50 µM, and the ligand concentration in the syringe is 10-20 times higher.
-
-
ITC Experiment:
-
Load the BET protein solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Perform a series of injections (e.g., 20-30 injections of 1-2 µL) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, n, ΔH, and ΔS.
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound, by inhibiting BRD2, BRD3, and BRD4, disrupts several key signaling pathways implicated in cancer cell proliferation and survival.
-
MYC Regulation: BRD4 is a critical co-activator of MYC transcription.[21] It binds to acetylated histones at the MYC promoter and enhancer regions, recruiting the positive transcription elongation factor b (P-TEFb) to facilitate transcriptional elongation.[21] this compound displaces BRD4 from these regions, leading to the downregulation of MYC expression.[5][22] Furthermore, BRD4 can directly phosphorylate MYC at Threonine 58, leading to its ubiquitination and degradation, thereby regulating MYC protein stability.[5][22]
-
NF-κB Signaling: Both BRD2 and BRD4 have been shown to play a role in the activation of the NF-κB signaling pathway.[23] Increased expression of BRD2 and BRD4 can lead to the activation of NF-κB, and inhibition of these proteins can suppress NF-κB-dependent gene transcription.[23]
-
JAK/STAT Signaling: BET inhibitors can suppress transcriptional responses to cytokine-induced JAK-STAT signaling.[24] This occurs in a gene-specific manner without affecting the activation or recruitment of STAT proteins to their target gene loci.[24] IKK-α can coordinate BRD4 and JAK/STAT signaling, and simultaneous inhibition of these pathways can have enhanced therapeutic effects.[25]
Caption: Signaling pathways modulated by this compound.
Experimental Workflows
The following diagrams illustrate the typical workflows for the key experimental protocols described above.
Caption: HTRF experimental workflow.
Caption: AlphaScreen experimental workflow.
Caption: Isothermal Titration Calorimetry workflow.
Conclusion
This compound is a promising therapeutic agent that targets the epigenetic regulation of gene expression through the inhibition of BRD2, BRD3, and BRD4. This technical guide has provided a detailed overview of its interaction with these target proteins, including quantitative binding data and comprehensive experimental protocols for its characterization. The visualization of the key signaling pathways affected by this compound offers a clear understanding of its mechanism of action at a cellular level. This information serves as a valuable resource for researchers and drug development professionals working on the advancement of BET inhibitors as a novel class of therapeutics.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Facebook [cancer.gov]
- 3. Bromodomain and Extra-Terminal Family Proteins BRD2, BRD3, and BRD4 Contribute to H19-Dependent Transcriptional Regulation of Cell Adhesion Molecules, Modulating Metastatic Dissemination Program in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pnas.org [pnas.org]
- 6. selleckchem.com [selleckchem.com]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. Birabresib | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AlphaScreen HTS and Live Cell Bioluminescence Resonance Energy Transfer (BRET) Assays for Identification of Tau–Fyn SH3 Interaction Inhibitors for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 19. edepot.wur.nl [edepot.wur.nl]
- 20. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 21. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 22. MYC protein stability is negatively regulated by BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. NF-κB signaling activation via increases in BRD2 and BRD4 confers resistance to the bromodomain inhibitor I-BET151 in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. IκB kinase‐α coordinates BRD4 and JAK/STAT signaling to subvert DNA damage‐based anticancer therapy | The EMBO Journal [link.springer.com]
(R)-Birabresib's Interaction with Bromodomains: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Birabresib (also known as OTX015 or MK-8628) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2][3] These proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[4] By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, Birabresib disrupts their function, leading to the downregulation of key oncogenes, most notably c-MYC.[2][5] This mechanism underlies its therapeutic potential in various cancers. This technical guide provides an in-depth overview of the binding affinity of Birabresib to bromodomains, detailed experimental protocols for assessing this interaction, and a visualization of its mechanism of action. While Birabresib is a racemic mixture, the (S)-enantiomer is the biologically active component, and the (R)-enantiomer is often utilized as a negative control in experimental settings.[6] This document will focus on the binding characteristics of the active form, with the understanding that the (R)-isomer exhibits significantly weaker binding.
Quantitative Binding Affinity of Birabresib to BET Bromodomains
The binding affinity of Birabresib for BET bromodomains has been characterized using various biophysical and biochemical assays. The most commonly reported metrics are the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50).
| Bromodomain | IC50 (nM) | EC50 (nM) | Assay Method(s) | Reference(s) |
| BRD2 | 92 - 112 | 10 - 19 | TR-FRET | [1][3] |
| BRD3 | 92 - 112 | 10 - 19 | TR-FRET | [1][3] |
| BRD4 | 92 - 112 | 10 - 19 | TR-FRET | [1][3] |
Note: The provided data pertains to the racemic or unspecified form of Birabresib, with the (S)-enantiomer being the primary contributor to the observed activity. Specific binding affinity data for (R)-Birabresib is not widely available in public literature, as it is primarily used as a control to demonstrate the stereospecificity of the active compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding affinity data. Below are representative protocols for three commonly employed techniques for characterizing the interaction of small molecule inhibitors with bromodomains.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a high-throughput screening method used to measure the displacement of a fluorescently labeled ligand from the bromodomain binding pocket by a competing inhibitor.
Objective: To determine the IC50 value of (S)-Birabresib for BRD4.
Materials:
-
Recombinant human BRD4 protein (containing the bromodomain(s) of interest)
-
Fluorescently labeled BET bromodomain ligand (e.g., a biotinylated peptide and a fluorescently labeled streptavidin)
-
Europium- or Terbium-labeled anti-tag antibody (if the bromodomain is tagged, e.g., with His or GST)
-
(S)-Birabresib
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a serial dilution of (S)-Birabresib in assay buffer.
-
In a 384-well plate, add the assay components in the following order:
-
(S)-Birabresib dilution or vehicle control (DMSO).
-
A pre-mixed solution of the BRD4 protein and the donor fluorophore (e.g., Tb-anti-GST antibody).
-
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding to the bromodomain.
-
Add a pre-mixed solution of the acceptor fluorophore (e.g., a biotinylated histone peptide and fluorescently labeled streptavidin).
-
Incubate the plate in the dark at room temperature for 60-120 minutes.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (donor) and ~665 nm (acceptor).
-
The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated for each well.
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][8]
Workflow for TR-FRET Assay
Caption: Workflow for determining inhibitor IC50 using a TR-FRET assay.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Objective: To determine the thermodynamic parameters of (S)-Birabresib binding to BRD4.
Materials:
-
Highly purified recombinant human BRD4 protein
-
(S)-Birabresib
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
Isothermal Titration Calorimeter
Procedure:
-
Dialyze the BRD4 protein extensively against the ITC buffer.
-
Dissolve (S)-Birabresib in the final dialysis buffer to a concentration 10-20 times that of the protein concentration.
-
Degas both the protein and inhibitor solutions.
-
Load the BRD4 solution into the sample cell of the calorimeter and the (S)-Birabresib solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.
-
The raw data is a series of heat spikes corresponding to each injection.
-
Integrate the area under each spike to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.[9]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding and dissociation of an analyte to an immobilized ligand in real-time.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) for the interaction of (S)-Birabresib with BRD4.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Recombinant human BRD4 protein
-
(S)-Birabresib
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the BRD4 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of (S)-Birabresib in running buffer.
-
Inject the different concentrations of (S)-Birabresib over the immobilized BRD4 surface and a reference surface (without protein).
-
Monitor the change in response units (RU) over time to generate sensorgrams for the association phase.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor.
-
Regenerate the sensor chip surface between different inhibitor concentrations if necessary.
-
Subtract the reference channel data from the active channel data to obtain the specific binding sensorgrams.
-
Globally fit the association and dissociation curves from multiple concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.[10][11]
Mechanism of Action: Signaling Pathway
Birabresib exerts its anti-cancer effects primarily through the disruption of BET protein-mediated gene transcription. A key target of this inhibition is the c-MYC oncogene, a master regulator of cell proliferation, growth, and metabolism.
Mechanism of Action of Birabresib
Caption: Birabresib inhibits BRD4, leading to c-MYC downregulation and anti-cancer effects.
In a normal cancerous state, BRD4 binds to acetylated histones at enhancer and promoter regions of target genes, including c-MYC.[9] This binding recruits the positive transcription elongation factor b (P-TEFb), which in turn phosphorylates and activates RNA Polymerase II, leading to robust transcription of c-MYC.[1] The resulting c-MYC protein drives cell proliferation and inhibits apoptosis.
Birabresib competitively binds to the acetyl-lysine binding pocket of BRD4, displacing it from chromatin.[2] This prevents the recruitment of P-TEFb and subsequent transcriptional activation, leading to a rapid decrease in c-MYC mRNA and protein levels.[1][5] The reduction in c-MYC has several downstream consequences, including:
-
Cell Cycle Arrest: The decrease in c-MYC can lead to the upregulation of cell cycle inhibitors such as p21, resulting in cell cycle arrest.[12]
-
Induction of Apoptosis: The loss of the pro-survival signals mediated by c-MYC can trigger programmed cell death.
-
Inhibition of Proliferation: The overall effect is a potent anti-proliferative response in cancer cells that are dependent on c-MYC.
Conclusion
Birabresib is a well-characterized BET bromodomain inhibitor with potent activity against BRD2, BRD3, and BRD4. Its mechanism of action, centered on the downregulation of the c-MYC oncogene, provides a strong rationale for its investigation in various malignancies. The experimental protocols outlined in this guide provide a framework for the continued investigation of Birabresib and other BET inhibitors. While specific quantitative binding data for the (R)-enantiomer remains limited, its use as a control highlights the stereospecificity of the active (S)-enantiomer in its interaction with BET bromodomains. Further research into the nuanced interactions of Birabresib with the broader epigenome will continue to inform its clinical development and potential therapeutic applications.
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 6. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p21 in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of (R)-Birabresib on c-MYC Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Birabresib, also known as OTX015 or MK-8628, is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] These proteins are critical epigenetic readers that play a pivotal role in the transcriptional regulation of key oncogenes, including the master regulator c-MYC. Dysregulation of c-MYC is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the effect of this compound on c-MYC gene expression, detailing the underlying mechanism of action, quantitative data from preclinical studies, and comprehensive experimental protocols.
Core Mechanism of Action: Inhibition of BET Proteins
This compound functions by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains. This action displaces BET proteins from chromatin, thereby preventing their interaction with acetylated histones. The dissociation of BET proteins from gene regulatory regions, particularly enhancers and promoters, leads to a rapid and robust downregulation of the transcription of BET-dependent genes. A primary and well-documented target of this inhibition is the MYC oncogene. The subsequent decrease in c-MYC protein levels is a key driver of the anti-proliferative, cell cycle arrest, and apoptotic effects observed in cancer cells treated with this compound.[2][3]
Quantitative Analysis of c-MYC Downregulation
Treatment of various cancer cell lines with Birabresib (OTX015) results in a significant and consistent decrease in both c-MYC mRNA and protein levels. The following tables summarize the quantitative data from key studies.
Table 1: Effect of Birabresib (OTX015) on c-MYC mRNA Expression in Acute Leukemia Cell Lines
| Cell Line | Cell Type | Treatment (500 nM OTX015) | Fold Change vs. Control (DMSO) | Reference |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 4 hours | ~0.4 | [2][4] |
| 24 hours | ~0.2 | [2][4] | ||
| K562 | Chronic Myeloid Leukemia (CML) | 4 hours | ~0.6 | [2][4] |
| 24 hours | ~0.3 | [2][4] | ||
| NB4 | Acute Promyelocytic Leukemia (APL) | 4 hours | ~0.3 | [2][4] |
| 24 hours | ~0.1 | [2][4] | ||
| NOMO1 | Acute Myeloid Leukemia (AML) | 4 hours | ~0.5 | [2][4] |
| 24 hours | ~0.2 | [2][4] | ||
| HL60 | Acute Promyelocytic Leukemia (APL) | 4 hours | ~0.4 | [2][4] |
| 24 hours | ~0.2 | [2][4] | ||
| JURKAT | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 4 hours | ~0.3 | [2][4] |
| 24 hours | ~0.1 | [2][4] | ||
| RS4-11 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 4 hours | ~0.4 | [2][4] |
| 24 hours | ~0.2 | [2][4] | ||
| KG1 | Acute Myeloid Leukemia (AML) | 4 hours | ~0.5 | [2][4] |
| 24 hours | ~0.3 | [2][4] |
Table 2: Effect of Birabresib (OTX015) on c-MYC Protein Expression
| Cell Line(s) | Cancer Type | Treatment | Observation | Reference |
| OCI-AML3, JURKAT | Acute Leukemia | 500 nM OTX015 for 24, 48, 72h | Time-dependent decrease in c-MYC protein | [2][4] |
| Various AML and ALL cell lines | Acute Leukemia | 500 nM OTX015 for 24h | Variable but consistent decrease in c-MYC protein | [2] |
| ALK+ Anaplastic Large Cell Lymphoma | Lymphoma | 100-1000 nM OTX015 for 72h | Dose-dependent downregulation of c-MYC protein | [5] |
| Four ABC-DLBCL cell lines | Diffuse Large B-cell Lymphoma | 500 nM Birabresib for 4h | Abrogation of MYC protein levels | [6] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: A variety of human cancer cell lines, particularly those known to be dependent on c-MYC, are suitable. Examples include acute myeloid leukemia (OCI-AML3, NB4, NOMO1, HL60), chronic myeloid leukemia (K562), and acute lymphoblastic leukemia (JURKAT, RS4-11) cell lines.[2][4]
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound (as OTX015) is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Cells are seeded at a predetermined density and treated with the desired concentration of this compound (e.g., 500 nM) or an equivalent volume of DMSO as a vehicle control.[2][4] Treatment duration can range from a few hours (for mRNA analysis) to several days (for protein analysis and functional assays).
Quantitative Real-Time PCR (qRT-PCR) for c-MYC mRNA Expression
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
qPCR Reaction: The qPCR reaction is performed using a real-time PCR system. The reaction mixture typically contains cDNA template, forward and reverse primers for MYC and a reference gene (e.g., GAPDH or ABL), and a SYBR Green or TaqMan-based master mix.
-
Data Analysis: The relative expression of MYC mRNA is calculated using the ΔΔCt method, normalizing the expression of MYC to the reference gene and then to the DMSO-treated control.[8]
Western Blotting for c-MYC Protein Expression
-
Protein Extraction: Cells are lysed in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific for c-MYC. A primary antibody against a loading control protein (e.g., GAPDH or β-actin) is used for normalization.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software (e.g., ImageJ). The expression of c-MYC is normalized to the loading control.
Visualizations: Signaling Pathways and Workflows
Caption: Mechanism of this compound action on c-MYC expression.
Caption: Experimental workflow for analyzing c-MYC expression.
Conclusion
This compound effectively downregulates c-MYC gene expression at both the mRNA and protein levels across a range of cancer cell types. This activity is a direct consequence of its mechanism as a BET bromodomain inhibitor. The provided data and protocols offer a comprehensive guide for researchers and drug development professionals investigating the therapeutic potential of this compound and other BET inhibitors targeting the c-MYC oncogene. Further research will continue to elucidate the full spectrum of this compound's effects and its clinical utility in c-MYC-driven malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. neoplasiaresearch.com [neoplasiaresearch.com]
- 8. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Birabresib: A Technical Whitepaper on a Novel BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Birabresib, the R-enantiomer of the well-characterized BET (Bromodomain and Extra-Terminal) inhibitor Birabresib (OTX-015/MK-8628), is a small molecule that has garnered interest within the field of epigenetics and oncology. While its S-enantiomer has been more extensively studied, this compound serves as a crucial tool for understanding the stereospecific interactions with its target proteins. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, biological activity, and mechanism of action. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to facilitate further research and development.
Chemical Structure and Properties
This compound is a thienotriazolodiazepine derivative. Its chemical identity and key properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-[(6R)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl]-N-(4-hydroxyphenyl)acetamide |
| SMILES | ClC1=CC=C(C(C2=C(N3C4=NN=C3C)SC(C)=C2C)=N[C@@H]4CC(NC5=CC=C(O)C=C5)=O)C=C1[2] |
| CAS Number | 1983196-25-3[2] |
| Molecular Formula | C₂₅H₂₂ClN₅O₂S |
| Molecular Weight | 491.99 g/mol [4] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | [2] |
| Solubility | DMSO: 200 mg/mL (406.51 mM) | [2] |
| Ethanol: 11 mg/mL | [1] | |
| Water: Insoluble | [1] |
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on the synthesis of its racemate and other similar thienodiazepine derivatives, a plausible synthetic route would involve a multi-step process culminating in the formation of the core heterocyclic system and subsequent functionalization. The final step would likely involve a chiral separation or an enantioselective synthesis to isolate the (R)-enantiomer. A generalized workflow for the synthesis of related compounds is depicted below.
Biological Activity and Mechanism of Action
This compound, like its S-enantiomer, functions as an inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4).[2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription.
Bioactivity Data
The inhibitory activity of Birabresib (racemate or S-enantiomer, which is expected to be the more active form) has been quantified against various BET bromodomains and cancer cell lines.
| Target/Cell Line | Assay Type | IC₅₀/GI₅₀ | Source |
| BRD2 | TR-FRET | 92-112 nM | [1][5] |
| BRD3 | TR-FRET | 92-112 nM | [1][5] |
| BRD4 | TR-FRET | 92-112 nM | [1][5] |
| Various Human Cancer Cell Lines | Cell Proliferation | 60-200 nM | [1] |
Mechanism of Action
BET proteins contain two tandem bromodomains that recognize and bind to acetylated lysine (B10760008) residues on histone tails. This interaction tethers the BET proteins to chromatin, where they recruit transcriptional machinery to activate gene expression. A key target of BET proteins is the proto-oncogene c-MYC, a master regulator of cell proliferation, growth, and apoptosis.[3][4]
Birabresib competitively binds to the acetyl-lysine binding pockets of the bromodomains, displacing them from chromatin.[4] This leads to the transcriptional repression of BET target genes, including c-MYC. The subsequent downregulation of c-MYC protein levels results in cell cycle arrest and apoptosis in various cancer cells.[6]
Pharmacokinetics
Pharmacokinetic data for the specific (R)-enantiomer are limited. However, clinical trials with the racemate or (S)-enantiomer of Birabresib have provided some insights. Oral administration of Birabresib demonstrated rapid absorption and a dose-proportional increase in exposure.[7]
| Parameter | Observation | Source |
| Absorption | Rapid | [7] |
| Exposure | Dose-proportional increase | [7] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Inhibition
This assay is used to determine the IC₅₀ values of compounds against BET bromodomains.
Methodology:
-
Reagents and Materials:
-
Recombinant Flag-tagged BRD2, BRD3, or BRD4 protein
-
Biotinylated histone H4 peptide (acetylated)
-
Europium-labeled anti-Flag antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the test compound, Flag-tagged BRD protein, and biotinylated histone H4 peptide.
-
Incubate at room temperature for 30 minutes to allow for binding equilibrium.
-
Add a mixture of Europium-labeled anti-Flag antibody and streptavidin-conjugated acceptor.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration.
-
Determine the IC₅₀ value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Cell Proliferation Assay (MTT or WST-8)
This assay measures the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture cancer cell lines (e.g., leukemia or solid tumor lines) in appropriate media and conditions.
-
-
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT or WST-8 reagent to each well and incubate for 1-4 hours.
-
For MTT, add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value using a non-linear regression curve fit.
-
Conclusion
This compound is a valuable chemical probe for studying the biological roles of BET bromodomains. Its well-defined chemical structure and potent inhibitory activity make it a useful tool for elucidating the downstream effects of BET inhibition, particularly on the c-MYC signaling pathway. While further studies are needed to fully characterize its pharmacokinetic profile and enantiomer-specific activities, the information presented in this whitepaper provides a solid foundation for researchers and drug development professionals working in the field of epigenetic therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Birabresib | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. US10869838B2 - Extended release pharmaceutical formulation - Google Patents [patents.google.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
(R)-Birabresib: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (R)-Birabresib, the inactive enantiomer of the potent BET (Bromodomain and Extra-Terminal) family inhibitor, Birabresib (OTX-015/MK-8628). While this compound itself is not therapeutically active, it serves as a crucial negative control in preclinical and research settings to validate the on-target effects of its active (S)-enantiomer. This document details the physicochemical properties of this compound, its role in research, and provides established experimental protocols for its use. Furthermore, it elucidates the signaling pathway targeted by its active counterpart, offering valuable context for researchers in oncology and epigenetic drug discovery.
Introduction
Birabresib is a small molecule inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4), which are key regulators of gene transcription.[1] By binding to the acetyl-lysine recognition pockets of bromodomains, Birabresib disrupts the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes, most notably c-MYC.[2][3][4] This mechanism has positioned Birabresib as a promising therapeutic agent for various hematologic malignancies and solid tumors.[2] this compound, as the inactive enantiomer, is an indispensable tool for confirming that the observed biological effects of Birabresib are due to the specific inhibition of BET bromodomains and not off-target activities.[5]
Physicochemical Properties
The fundamental physicochemical properties of this compound are essential for its proper handling, storage, and use in experimental settings. As an enantiomer of Birabresib, it shares the same molecular formula and weight.
| Property | Value | Reference(s) |
| CAS Number | 1983196-25-3 | [5][6] |
| Synonyms | (R)-OTX-015, (R)-MK-8628 | [5] |
| Molecular Formula | C25H22ClN5O2S | [2][7] |
| Molecular Weight | 491.99 g/mol | [2][7][8] |
Mechanism of Action of the Active Enantiomer (Birabresib)
The therapeutic potential of the Birabresib compound lies in the activity of its (S)-enantiomer. Understanding this mechanism is critical for designing experiments where this compound is used as a control. Birabresib exerts its anti-cancer effects by competitively inhibiting the bromodomains of BET proteins.
This inhibition disrupts key protein-protein interactions essential for the transcription of oncogenes like c-MYC. The downstream effects include cell cycle arrest and apoptosis in cancer cells.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. medkoo.com [medkoo.com]
- 3. oncotarget.com [oncotarget.com]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound ((R)-OTX-015; (R)-MK-8628) | 非活性异构体 | CAS 1983196-25-3 | 美国InvivoChem [invivochem.cn]
- 7. go.drugbank.com [go.drugbank.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
The Role of (R)-Birabresib in Epigenetic Regulation: A Technical Guide
(R)-Birabresib (also known as OTX015 or MK-8628) is a potent, orally bioavailable small molecule that acts as a competitive inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1][2][3] By targeting these key epigenetic readers, this compound disrupts the transcriptional regulation of critical oncogenes, positioning it as a promising therapeutic agent in various malignancies. This technical guide provides an in-depth overview of the mechanism of action, quantitative activity, relevant experimental protocols, and the signaling pathways modulated by this compound.
Core Mechanism of Action: Epigenetic Reader Inhibition
The fundamental mechanism of this compound involves its high-affinity binding to the acetyl-lysine recognition pockets within the bromodomains of BET proteins.[2][3] BET proteins are crucial epigenetic regulators that "read" acetylated histone marks on chromatin, recruiting transcriptional machinery to specific gene promoters and enhancers to drive gene expression.[4] By competitively occupying these binding sites, this compound displaces BET proteins from chromatin, leading to a downstream cascade of effects:
-
Disruption of Chromatin Remodeling: The displacement of BET proteins from chromatin alters the local chromatin structure, making it less accessible to the transcriptional apparatus.[1][3]
-
Transcriptional Repression: This leads to the transcriptional repression of BET-dependent genes, many of which are key drivers of cell proliferation, survival, and oncogenesis.[1][2] A primary target of this repression is the master regulator oncogene, c-MYC .[5][6]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Target/Cell Line | Value (nM) | Assay Type | Reference |
| EC50 | BRD2, BRD3, BRD4 | 10 - 19 | Cell-free TR-FRET | [1][7] |
| IC50 | BRD2, BRD3, BRD4 binding to AcH4 | 92 - 112 | TR-FRET | [1][5][7][8] |
| GI50 | Various human cancer cell lines | 60 - 200 | Cell Proliferation (WST-8) | [1][7] |
| IC50 | Mature B-cell lymphoid tumor cell lines | Median: 240 | Cell Proliferation (MTT) | [6] |
| IC50 | Acute Myeloid Leukemia (AML) cell lines | Submicromolar (in sensitive lines) | Cell Proliferation (MTT) | [9] |
| IC50 | Acute Lymphoblastic Leukemia (ALL) cell lines | Submicromolar | Cell Proliferation (MTT) | [9] |
Table 2: In Vivo Activity of this compound
| Animal Model | Cancer Type | Dosage | Effect | Reference |
| Nude mice | Ty82 BRD-NUT midline carcinoma xenografts | 100 mg/kg qd (p.o.) | 79% tumor growth inhibition | [1][7] |
| Nude mice | Ty82 BRD-NUT midline carcinoma xenografts | 10 mg/kg bid (p.o.) | 61% tumor growth inhibition | [1][7] |
| NOD-SCID mice | Malignant Pleural Mesothelioma xenografts | 25 mg/kg (oral gavage) | Significant delay in cell growth | [10][11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The primary signaling pathway affected by this compound is the transcriptional regulation of oncogenes downstream of BET protein activity. The following diagram illustrates this pathway.
Caption: Mechanism of this compound in disrupting BET protein function.
Preclinical to Clinical Development Workflow for a BET Inhibitor
The following diagram outlines a typical workflow for the development of a BET inhibitor like this compound.
Caption: Drug development workflow for a BET inhibitor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding of this compound to BET bromodomains in a cell-free system.[1][7]
-
Objective: To determine the IC50 value of this compound for the inhibition of BET protein binding to an acetylated histone peptide.
-
Materials:
-
Recombinant BRD2, BRD3, or BRD4 protein.
-
Biotinylated acetylated histone H4 peptide (ligand).
-
Europium-labeled anti-tag antibody (e.g., anti-GST, if using GST-tagged BET protein).
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
384-well low-volume microplates.
-
TR-FRET compatible microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the recombinant BET protein, biotinylated histone peptide, and the this compound dilution.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.
-
Add the Europium-labeled antibody and streptavidin-conjugated acceptor.
-
Incubate for another defined period (e.g., 60 minutes) at room temperature in the dark.
-
Measure the TR-FRET signal using a microplate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (acceptor).
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the emission ratio against the log of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
NanoBRET™ Target Engagement Assay
This assay measures the binding of this compound to its target BET protein within living cells.
-
Objective: To quantify the intracellular target engagement and determine the apparent cellular potency of this compound.
-
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid encoding a NanoLuc®-BET fusion protein (e.g., NanoLuc®-BRD4).
-
NanoBRET™ tracer compound that binds to the BET bromodomain.
-
This compound at various concentrations.
-
Opti-MEM® I Reduced Serum Medium.
-
FuGENE® HD Transfection Reagent.
-
Nano-Glo® Live Cell Substrate.
-
96-well or 384-well white assay plates.
-
Luminometer capable of measuring BRET.
-
-
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-BET fusion plasmid and seed into assay plates.
-
Allow cells to adhere and express the fusion protein (typically 24 hours).
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ tracer to the cells, followed by the this compound dilutions.
-
Incubate for a defined period (e.g., 2 hours) at 37°C and 5% CO2.
-
Add the Nano-Glo® Live Cell Substrate.
-
Measure the donor (NanoLuc®) and acceptor (tracer) luminescence signals.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the log of the this compound concentration and fit the data to determine the IC50 value.
-
Cell Viability Assay (WST-8/MTT)
This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines.[1]
-
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in various cancer cell lines.
-
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
This compound stock solution (dissolved in DMSO).
-
96-well cell culture plates.
-
WST-8 (e.g., CCK-8) or MTT reagent.
-
Microplate reader.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the cell plates with the medium containing the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Add the WST-8 or MTT reagent to each well and incubate for 1-4 hours.
-
If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and fit the data to determine the GI50 value.
-
Western Blotting for Protein Expression
This technique is used to measure the levels of specific proteins, such as c-MYC and BRD4, following treatment with this compound.
-
Objective: To determine the effect of this compound on the expression levels of target proteins.
-
Materials:
-
Treated and untreated cell lysates.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the proteins of interest (e.g., anti-c-MYC, anti-BRD4, and a loading control like anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to the loading control.
-
Conclusion
This compound represents a significant advancement in the field of epigenetic therapy. Its ability to specifically target BET proteins and disrupt the transcription of key oncogenic drivers provides a compelling rationale for its continued investigation in a range of cancers. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of this compound and other BET inhibitors in cancer therapeutics.
References
- 1. NanoBRET™ BRD4/Histone H3.3 Interaction Assay Protocol [promega.com]
- 2. Epigenetic Reprogramming Therapies [ux.corpora.ai]
- 3. pubs.acs.org [pubs.acs.org]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. BET inhibition disrupts transcription but retains enhancer-promoter contact - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trials with ‘epigenetic’ drugs: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current trends in clinical trials and the development of small molecule epigenetic inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Birabresib: A Technical Guide for Chromatin Remodeling Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (R)-Birabresib, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document details its mechanism of action, applications in chromatin remodeling studies, and key experimental protocols for its characterization.
Introduction
This compound, the active enantiomer of Birabresib (also known as OTX015 or MK-8628), is a small molecule inhibitor targeting the bromodomains of BET proteins, specifically BRD2, BRD3, and BRD4.[1][2] These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby playing a pivotal role in the regulation of gene transcription. By competitively occupying the acetyl-lysine binding pockets of BET bromodomains, this compound displaces them from chromatin, leading to the suppression of target gene expression, most notably the proto-oncogene MYC.[2][3] This mechanism makes this compound a valuable chemical probe for elucidating the role of BET proteins in chromatin remodeling and a promising candidate for anti-cancer therapies.[3][4]
Mechanism of Action
The fundamental mechanism of this compound involves the disruption of the interaction between BET proteins and acetylated chromatin. This leads to a cascade of downstream effects, including the alteration of the transcriptional landscape and subsequent cellular responses such as cell cycle arrest and apoptosis.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for Birabresib, providing a comparative overview of its activity across various assays and cell lines.
| Parameter | Value | Target(s) | Assay Type | Reference |
| IC₅₀ | 92-112 nM | BRD2, BRD3, BRD4 | Binding Assay (to AcH4) | [6][7] |
| EC₅₀ | 10-19 nM | BRD2, BRD3, BRD4 | Cell-free TR-FRET Assay | [7] |
| GI₅₀ | 60-200 nM | Various human cancer cell lines | Cell Proliferation Assay | [8] |
| Kᵢ | 0.004 µM | BRD3 BD2 | Fluorescence Polarization Assay | [7] |
Table 1: In Vitro Activity of Birabresib. This table summarizes the half-maximal inhibitory concentration (IC₅₀), half-maximal effective concentration (EC₅₀), growth inhibition (GI₅₀), and binding affinity (Kᵢ) of Birabresib against BET proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments utilized in the study of this compound and its effects on chromatin remodeling.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[9][10]
-
Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) and incubate for the desired time period (e.g., 72 hours).[7]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This protocol is to confirm the direct binding of this compound to its target proteins within a cellular context.
Materials:
-
Cells of interest
-
This compound
-
PBS with protease inhibitors
-
Lysis buffer
-
Antibodies against the target protein (e.g., BRD4)
-
Western blot reagents and equipment
-
Thermal cycler
Procedure:
-
Treat cells with this compound or vehicle control for a specified time.[1]
-
Wash and resuspend the cells in PBS with protease inhibitors.[1]
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes in a thermal cycler.[1]
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.[12]
-
Analyze the amount of soluble target protein in each sample by Western blotting.[1]
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Binding Affinity Assay (AlphaScreen)
This protocol measures the binding affinity of this compound to BET bromodomains.
Materials:
-
Recombinant BET bromodomain protein (e.g., BRD4)
-
Biotinylated histone peptide (e.g., H4)
-
This compound
-
Streptavidin-coated donor beads
-
Anti-tag (e.g., anti-His) acceptor beads
-
Assay buffer
-
Microplate reader equipped for AlphaScreen
Procedure:
-
Incubate the recombinant BET protein with a dilution series of this compound.
-
Add the biotinylated histone peptide.
-
Incubate in the dark to allow for bead proximity.
-
Read the plate on an AlphaScreen-compatible reader. A decrease in signal indicates displacement of the histone peptide by this compound.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This protocol is for identifying the genomic regions where BET proteins are located and how this is affected by this compound.
Materials:
-
Cells of interest
-
This compound
-
Glycine
-
Lysis buffers
-
Sonicator
-
Antibody against the target BET protein (e.g., BRD4)
-
Protein A/G magnetic beads[15]
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA with formaldehyde and quench with glycine.[15]
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments.[16]
-
Immunoprecipitate the chromatin using an antibody specific to the BET protein of interest.[15]
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes and reverse the cross-links.
-
Purify the DNA.
-
Prepare a sequencing library and perform next-generation sequencing.
RNA Sequencing (RNA-Seq)
This protocol is for analyzing the global changes in gene expression induced by this compound.
Materials:
-
Cells of interest
-
This compound
-
RNA extraction kit
-
DNase I
-
RNA quality control reagents/instrument
-
RNA-Seq library preparation kit
-
Next-generation sequencing platform
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest the cells and extract total RNA using a preferred method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA.
-
Prepare RNA-Seq libraries from the high-quality RNA. This typically involves mRNA enrichment or rRNA depletion, fragmentation, cDNA synthesis, and adapter ligation.[17]
-
Perform next-generation sequencing on the prepared libraries.
-
Analyze the sequencing data to identify differentially expressed genes.[18]
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting gene transcription.
Experimental Workflow
Caption: A typical experimental workflow for characterizing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. (6S)-4-(4-Chlorophenyl)-N-(4-hydroxyphenyl)-2,3,9-trimethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-6-acetamide | C25H22ClN5O2S | CID 9936746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Birabresib - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Birabresib | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. texaschildrens.org [texaschildrens.org]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. AlphaScreen HTS and Live Cell Bioluminescence Resonance Energy Transfer (BRET) Assays for Identification of Tau–Fyn SH3 Interaction Inhibitors for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 16. ChIP Protocol | Proteintech Group [ptglab.com]
- 17. web.azenta.com [web.azenta.com]
- 18. A Guide to Basic RNA Sequencing Data Processing and Transcriptomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of (R)-Birabresib: An In-depth Technical Review of the Inactive Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Birabresib (B1684437), also known as OTX-015 or MK-8628, is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] These proteins are critical epigenetic readers that play a pivotal role in the transcriptional regulation of key oncogenes such as MYC.[1] As a chiral molecule, birabresib exists as two enantiomers: (S)-Birabresib and (R)-Birabresib. Preclinical research has definitively established that the pharmacological activity of this compound resides solely in the (S)-enantiomer, also referred to as (-)-OTX015.[2] Consequently, the (R)-enantiomer, or (+)-OTX015, is considered the inactive isomer and serves as a crucial negative control in non-clinical studies.
This technical guide provides a comprehensive overview of the available preclinical data on the this compound inactive isomer. It summarizes the key findings that underscore its lack of biological activity and details the experimental methodologies used to differentiate the pharmacological properties of the two enantiomers.
Stereoselectivity of BET Inhibition
The primary mechanism of action of Birabresib is the competitive binding to the acetyl-lysine binding pockets of BET bromodomains, which displaces them from chromatin and leads to the downregulation of target gene transcription.[1] Preclinical studies have demonstrated a clear stereoselectivity in this interaction, with the (S)-enantiomer being responsible for the potent inhibition of BET proteins.
While direct quantitative data from head-to-head comparative studies of the (R)- and (S)-isomers' binding affinity or cellular potency are not extensively detailed in publicly available literature, the consistent reference to the (S)-isomer as the active entity and the use of the (R)-isomer as a control strongly substantiates the inactivity of the latter. The definitive statement that "(-)-OTX015 of OTX015 is an active enantiomer" implies that the corresponding (+)-enantiomer, this compound, lacks significant BET inhibitory activity.[2]
Experimental Protocols
A critical aspect of studying chiral molecules is the ability to separate and quantify each enantiomer accurately. A validated enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for this purpose.[2]
Enantioselective Quantification of Birabresib Isomers in Plasma
Objective: To separate and quantify the concentrations of this compound and (S)-Birabresib in plasma samples to support pharmacokinetic studies.
Methodology:
-
Sample Preparation: Protein precipitation is employed to extract the enantiomers and an internal standard from plasma.[2]
-
Chromatographic Separation: The separation of the enantiomers is achieved using a chiral stationary phase, specifically a Chiralpak-IA column.[2]
-
Mobile Phase: An isocratic mobile phase consisting of 0.2% ammonia (B1221849) in acetonitrile (B52724) (20:80, v/v) is used.[2]
-
Flow Rate: The flow rate is maintained at 1.2 mL/min.[2]
-
-
Detection: Detection and quantification are performed using a tandem mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Monitored Transitions: The mass-to-charge ratio (m/z) transitions monitored are 492 → 383 for both Birabresib enantiomers.[2]
-
This method has been successfully applied to stereoselective oral pharmacokinetic studies in mice.[2]
In Vivo Pharmacokinetics and Chiral Inversion
A key consideration for the development of single-enantiomer drugs is the potential for in vivo chiral inversion, where the inactive enantiomer is converted to the active form, or vice versa. Preclinical studies have unequivocally demonstrated that (S)-Birabresib does not undergo chiral inversion to its (R)-antipode in vivo.[2] This lack of inversion is crucial as it ensures that the observed pharmacological activity is solely attributable to the administered active enantiomer and that the inactive isomer does not become a source of active drug in the body.
The experimental workflow for assessing chiral inversion is outlined below:
Signaling Pathways and Downstream Effects
The biological activity of the active (S)-Birabresib enantiomer is characterized by the downregulation of key oncogenic signaling pathways. By displacing BRD4 from chromatin, (S)-Birabresib inhibits the transcription of MYC and its target genes, leading to cell cycle arrest and apoptosis in cancer cells. Given that this compound is the inactive isomer, it is not expected to modulate these signaling pathways.
The following diagram illustrates the established signaling pathway affected by the active enantiomer, and by extension, not affected by this compound.
References
The Pharmacology of (R)-Birabresib: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Birabresib, also known as OTX-015 or MK-8628, is an experimental small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] It is a thienotriazolodiazepine compound that has been investigated for its potential as an anti-cancer therapeutic, particularly in hematologic malignancies and certain solid tumors.[1][2] Birabresib exists as a racemic mixture of two enantiomers: (S)-Birabresib and (R)-Birabresib. The pharmacological activity of Birabresib is attributed to the (S)-enantiomer, which is a potent inhibitor of BET proteins. In contrast, This compound is considered the inactive enantiomer and is often utilized as a negative control in experimental settings. [3] This guide will provide a detailed overview of the pharmacology of Birabresib, with a specific focus on the differential activity of its enantiomers and the established mechanisms of the active (S)-form.
Mechanism of Action
The primary molecular targets of (S)-Birabresib are the BET proteins, which include BRD2, BRD3, and BRD4.[1] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins.[2] This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby regulating the expression of genes involved in cell proliferation, survival, and oncogenesis.[2]
(S)-Birabresib competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin.[2] This disruption of the BET protein-chromatin interaction leads to the downregulation of key target genes, most notably the proto-oncogene MYC.[2][4] The suppression of MYC transcription is a central event in the anti-proliferative and pro-apoptotic effects of (S)-Birabresib in various cancer models.[1][4]
The (R)-enantiomer of Birabresib is reported to be inactive, indicating that the specific stereochemistry of the (S)-form is critical for high-affinity binding to the BET bromodomains.[3]
Signaling Pathway
The following diagram illustrates the mechanism of action of (S)-Birabresib in inhibiting the BET signaling pathway.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency of racemic Birabresib (OTX-015). Data specifically for this compound is sparse, as it is primarily used as an inactive control. The activity of the racemate is attributed to the (S)-enantiomer.
Table 1: In Vitro Binding Affinity of Birabresib (Racemate)
| Target | Assay Type | Metric | Value (nM) | Reference |
| BRD2 | Cell-free | EC50 | 10-19 | [5] |
| BRD3 | Cell-free | EC50 | 10-19 | [5] |
| BRD4 | Cell-free | EC50 | 10-19 | [5] |
| BRD2 | AcH4 Binding | IC50 | 92-112 | [5] |
| BRD3 | AcH4 Binding | IC50 | 92-112 | [5] |
| BRD4 | AcH4 Binding | IC50 | 92-112 | [5] |
Table 2: In Vitro Anti-proliferative Activity of Birabresib (Racemate)
| Cell Line Type | Metric | Value (nM) | Reference |
| Various Human Cancers | GI50 | 60-200 | [5] |
| Hematologic Malignancies | IC50 | 10-100 | [1] |
Pharmacokinetics and Clinical Data
Clinical trials have been conducted with racemic Birabresib. A Phase Ib study in patients with selected advanced solid tumors established a recommended Phase II dose of 80 mg once daily with continuous dosing.[6][7] Pharmacokinetic analysis from this trial indicated dose-proportional exposure and rapid absorption.[6][7] Common treatment-related adverse events included diarrhea, nausea, anorexia, vomiting, and thrombocytopenia.[6][7]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of BET inhibitors. Below are representative protocols for assays used to characterize the activity of Birabresib.
BET Protein Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity of a compound to BET bromodomains.
Principle: The assay measures the inhibition of the interaction between a biotinylated histone peptide and a GST-tagged BET bromodomain. A europium-labeled anti-GST antibody serves as the donor fluorophore, and streptavidin-conjugated XL665 is the acceptor. When the BET protein and histone peptide interact, the donor and acceptor are brought into proximity, resulting in a FRET signal. A competing compound will disrupt this interaction, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation:
-
Prepare a 3x BRD TR-FRET Assay Buffer. Dilute to 1x with distilled water for use.
-
Dilute the GST-tagged BET protein (e.g., BRD4) and the biotinylated histone H4 peptide in 1x Assay Buffer.
-
Prepare serial dilutions of Birabresib (and this compound as a control) in DMSO, followed by a further dilution in 1x Assay Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add the test compound dilutions to the wells.
-
Add the diluted BET protein to all wells except the negative control.
-
Add the biotinylated histone peptide to all wells.
-
Add the europium-labeled anti-GST antibody and streptavidin-XL665 mixture to all wells.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the emission at 665 nm to that at 620 nm.
-
Plot the FRET ratio against the compound concentration and fit the data using a non-linear regression model to determine the IC50 or EC50 value.
-
Cell Proliferation Assay (MTT/WST-8)
This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.
Principle: The tetrazolium salt MTT (or WST-8) is reduced by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Plating:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Birabresib in culture medium.
-
Replace the existing medium in the wells with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).[5]
-
-
Assay Procedure:
-
Add the MTT or WST-8 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add a solubilizing agent (e.g., acidified isopropanol) and incubate with shaking to dissolve the formazan crystals. WST-8 produces a soluble formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Western Blot for c-MYC Expression
This technique is used to measure the levels of the c-MYC protein in cells following treatment with a compound.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using a primary antibody specific for c-MYC and a secondary antibody conjugated to an enzyme that generates a detectable signal.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with Birabresib at various concentrations and for different durations.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a polyacrylamide gel by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-MYC (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
-
Signal Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in c-MYC protein expression.
-
Experimental Workflow Diagram
The following diagram outlines a general workflow for the preclinical pharmacological investigation of a BET inhibitor like (S)-Birabresib.
Conclusion
The pharmacological activity of Birabresib is enantiomer-specific, with the (S)-enantiomer being the active BET inhibitor and the (R)-enantiomer serving as an inactive control. (S)-Birabresib exerts its anti-cancer effects by competitively binding to the bromodomains of BET proteins, leading to the transcriptional repression of key oncogenes such as MYC. This results in the inhibition of cell proliferation and induction of apoptosis in various cancer models. While clinical development of Birabresib has faced challenges, the study of this compound has provided valuable insights into the therapeutic potential of BET inhibition. Further research may focus on developing more selective or potent BET inhibitors with improved safety profiles.
References
- 1. medkoo.com [medkoo.com]
- 2. Birabresib - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Birabresib | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Phase Ib Trial With Birabresib, a Small-Molecule Inhibitor of Bromodomain and Extraterminal Proteins, in Patients With Selected Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Birabresib: A Technical Guide to its Use as a Negative Control for BET Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Birabresib, also known as OTX015 or MK-8628, is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that play a crucial role in the transcriptional regulation of key oncogenes, such as MYC.[1] By binding to the acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to drive the expression of genes involved in cell proliferation and survival. Birabresib competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby disrupting this interaction and downregulating the transcription of target genes.[1]
Birabresib is a racemic mixture, composed of two enantiomers: (S)-Birabresib and (R)-Birabresib. The biological activity of Birabresib is primarily attributed to the (S)-enantiomer (also referred to as the (-)-enantiomer), which is the active inhibitor of BET proteins.[3] In contrast, the (R)-enantiomer is considered the inactive counterpart and serves as an ideal negative control in experiments designed to study the effects of BET inhibition.[2] The use of a structurally near-identical but inactive enantiomer as a negative control is a rigorous method to ensure that the observed biological effects are due to the specific inhibition of the target and not due to off-target effects of the chemical scaffold.
This technical guide provides a comprehensive overview of this compound as a negative control, including comparative activity data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Birabresib Enantiomers
While specific side-by-side quantitative data for the (R)- and (S)-enantiomers of Birabresib is not extensively published in peer-reviewed literature, the available information and data for the racemic mixture and the known principles of chiral pharmacology allow for a clear understanding of their differential activities. The activity of the racemic mixture is attributed to the (S)-enantiomer.
| Parameter | (S)-Birabresib (Active Enantiomer) | This compound (Inactive Enantiomer/Negative Control) | Racemic Birabresib (OTX015) |
| BET Bromodomain Binding (IC50) | Potent inhibitor | Significantly weaker or inactive | 92 - 112 nM[2] |
| Cellular Antiproliferative Activity (GI50) | High potency | Significantly lower potency or inactive | 60 - 200 nM in various cancer cell lines[4] |
| MYC Expression | Downregulation | No significant effect | Downregulation |
| Apoptosis Induction | Induces apoptosis in sensitive cell lines | No significant effect | Induces apoptosis |
Note: The values for racemic Birabresib are provided as a reference for the activity of the (S)-enantiomer.
Signaling Pathway and Mechanism of Action
Birabresib exerts its effects by disrupting the BET protein-mediated transcription of key cellular genes. The (S)-enantiomer fits into the acetyl-lysine binding pocket of the bromodomains of BRD2, BRD3, and BRD4, preventing their association with acetylated histones at promoters and enhancers. This leads to the suppression of transcriptional elongation and subsequent downregulation of target genes, most notably the MYC oncogene. The (R)-enantiomer, due to its different spatial arrangement, does not bind effectively to the bromodomain pocket and therefore does not inhibit BET protein function.
References
The Discovery and Synthesis of (R)-Birabresib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Birabresib, also known as Birabresib, OTX015, and MK-8628, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] Specifically, it targets BRD2, BRD3, and BRD4, which are key epigenetic readers that regulate the transcription of crucial oncogenes.[1][2] By competitively binding to the acetyl-lysine recognition pockets of these bromodomains, this compound disrupts critical cancer-driving signaling pathways, leading to cell cycle arrest and apoptosis in various cancer models.[3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical development of this compound.
Discovery and Development
Birabresib was identified as a first-in-class BET inhibitor with potential therapeutic applications in oncology. The active enantiomer, this compound (specifically the S-enantiomer as per its IUPAC name), has been the focus of clinical development due to its superior pharmacological activity.[4] The compound has progressed through early-phase clinical trials for the treatment of both hematological malignancies and solid tumors.[3]
Mechanism of Action
The BET family of proteins (BRD2, BRD3, and BRD4) are characterized by the presence of two tandem bromodomains that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins. This interaction is crucial for the recruitment of transcriptional machinery to chromatin, thereby activating the expression of target genes. Many of these target genes, such as the proto-oncogene MYC, are critical for cancer cell proliferation and survival.[3]
This compound mimics the structure of acetylated lysine and competitively binds to the bromodomains of BET proteins. This prevents their association with chromatin, leading to the downregulation of key oncogenes and a subsequent anti-tumor effect.
Synthesis of this compound
The synthesis would likely involve a multi-step process to construct the complex heterocyclic core, followed by the attachment of the side chains. The final key step would be the resolution of the enantiomers.
Chiral Separation: The separation of the enantiomers is a critical step. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC). The racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation.
Biological Activity
In Vitro Activity
| Target/Assay | Cell Line | IC50 / EC50 (nM) | Reference |
| BRD2 Binding | Cell-free | 10-19 (EC50) | [Selleck Chemicals] |
| BRD3 Binding | Cell-free | 10-19 (EC50) | [Selleck Chemicals] |
| BRD4 Binding | Cell-free | 10-19 (EC50) | [Selleck Chemicals] |
| BRD2/3/4 Inhibition | - | 92-112 (IC50) | [2] |
| Cell Proliferation | Various Cancer Cell Lines | 60-200 (GI50) | [TargetMol] |
In Vivo Activity
| Cancer Model | Dosing | Tumor Growth Inhibition | Reference |
| BRD-NUT Midline Carcinoma Xenograft | 100 mg/kg qd (p.o.) | 79% | [Selleck Chemicals] |
| BRD-NUT Midline Carcinoma Xenograft | 10 mg/kg bid (p.o.) | 61% | [Selleck Chemicals] |
Clinical Trials
This compound has been evaluated in several Phase I and Ib clinical trials in patients with advanced hematological malignancies and solid tumors.
Phase I Study in Advanced Acute Leukemia
| Parameter | Details |
| Patient Population | Patients with advanced acute leukemia. |
| Dosing | Dose escalation from 10 mg to 160 mg daily. |
| Key Findings | Dose-proportional plasma concentrations. Trough concentrations >500 nM (in vitro active concentration) observed from 80 mg/day. |
| Adverse Events | Primarily gastrointestinal toxicities. |
| Efficacy | Clinically relevant activity observed in 5 AML patients, including one sustained complete remission. |
Phase Ib Study in Advanced Solid Tumors
| Parameter | Details |
| Patient Population | Patients with selected advanced solid tumors. |
| Dosing Regimens | Cohort A: 80 mg once daily, continuous. Cohort B: 100 mg once daily for 7 days in 21-day cycles. |
| Key Findings | Dose-proportional increase in exposure and rapid absorption. Recommended Phase II dose: 80 mg once daily, continuous. |
| Adverse Events | Most common were diarrhea, nausea, anorexia, vomiting, and thrombocytopenia.[5] |
| Efficacy | Partial responses observed in 3 patients with NUT midline carcinoma.[5] |
Human Pharmacokinetic Parameters
| Parameter | Value | Condition |
| Tmax | ~1-2 hours | Single oral dose |
| Exposure | Dose-proportional | Up to 120 mg/day |
| t1/2 | Not explicitly stated in snippets | - |
| Cmax | Increases with dose | - |
| AUC | Increases with dose | - |
Experimental Protocols
TR-FRET Bromodomain Binding Assay
Objective: To determine the binding affinity of this compound to BET bromodomains.
Methodology:
-
A cell lysate from CHO cells overexpressing Flag-tagged BRD2, BRD3, or BRD4 is prepared.
-
In a microplate, the cell lysate is incubated with a europium-conjugated anti-Flag antibody, XL-665-conjugated streptavidin, and biotinylated Birabresib at room temperature.
-
The plate is incubated to allow for binding equilibrium.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a suitable plate reader.
-
The EC50 for binding is calculated by nonlinear regression analysis of the fluorescence data.
Cell Proliferation Assay (WST-8)
Objective: To assess the anti-proliferative effects of this compound on cancer cells.
Methodology:
-
Human tumor cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with increasing concentrations of this compound for 72 hours.
-
Following treatment, a tetrazolium salt solution (WST-8) is added to each well.
-
The plates are incubated to allow for the conversion of WST-8 to a formazan (B1609692) dye by metabolically active cells.
-
The absorbance is measured at the appropriate wavelength using a microplate reader.
-
The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.
Conclusion
This compound is a promising first-in-class BET inhibitor with demonstrated preclinical and clinical activity against a range of cancers. Its mechanism of action, involving the targeted disruption of epigenetic regulation of key oncogenes, represents a novel therapeutic strategy. While further clinical investigation is ongoing to optimize dosing strategies and identify patient populations most likely to benefit, this compound stands as a significant advancement in the field of epigenetic cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Birabresib - Wikipedia [en.wikipedia.org]
- 3. europeanreview.org [europeanreview.org]
- 4. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 5. Phase Ib Trial With Birabresib, a Small-Molecule Inhibitor of Bromodomain and Extraterminal Proteins, in Patients With Selected Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ((R)-OTX-015; (R)-MK-8628) | 非活性异构体 | CAS 1983196-25-3 | 美国InvivoChem [invivochem.cn]
Methodological & Application
Application Notes and Protocols for (R)-Birabresib in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Birabresib, also known as OTX-015 or MK-8628, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes like c-MYC.[1] this compound competitively binds to the acetyl-lysine binding pockets of BET proteins, thereby displacing them from chromatin and leading to the downregulation of target gene expression.[1] This mechanism underlies its anti-proliferative, pro-apoptotic, and cell cycle arrest effects observed in various cancer models, particularly in hematological malignancies and some solid tumors.[2]
These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines, focusing on cell viability, apoptosis, cell cycle analysis, and target engagement.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-cancer effects by disrupting the interaction between BET proteins and acetylated histones, which is essential for the transcription of key oncogenes. The primary target of this inhibition is the transcriptional regulation of c-MYC, a proto-oncogene frequently overexpressed in many human cancers and a critical driver of cell proliferation, growth, and metabolism.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound (OTX-015) in various cancer cell lines.
Table 1: this compound (OTX-015) IC50 and GI50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / GI50 (nM) | Reference |
| Various Human | Various Cancers | Growth | 60 - 200 (GI50) | |
| MV4-11 | Acute Myeloid Leukemia (AML) | CellTiter-Glo | 22 | [1] |
| AML Cell Lines (6/9 tested) | Acute Myeloid Leukemia (AML) | MTT | Submicromolar | [2] |
| ALL Cell Lines (4/4 tested) | Acute Lymphoblastic Leukemia | MTT | Submicromolar | [2] |
| K562 | Chronic Myeloid Leukemia | MTT | Resistant | [2] |
| KG1a | Acute Myeloid Leukemia (AML) | MTT | Resistant | [2] |
| D458 | Medulloblastoma | Cell Viability | ~2,500 (48h) | [3] |
| D283 | Medulloblastoma | Cell Viability | ~5,000 (48h) | [3] |
Table 2: Cellular Effects of this compound (OTX-015) at 500 nM
| Cell Line | Cancer Type | Effect | Observation | Incubation Time | Reference |
| Leukemia Lines | Acute Leukemia | Apoptosis Induction | Variable, up to ~60% Annexin V positive | 48 hours | |
| Leukemia Lines | Cell Cycle Arrest | G1 Phase Arrest | Increase in the percentage of cells in G1 | 48 hours | |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | Protein Downregulation | Decreased c-MYC, BRD2, BRD4 protein levels | 24-72 hours | |
| JURKAT | T-cell Acute Lymphoblastic Leukemia | Protein Downregulation | Decreased c-MYC, BRD2, BRD4 protein levels | 24-72 hours | |
| EPN Cell Lines | Ependymoma | Apoptosis Induction | Increased cleaved caspase-3 and PARP cleavage | 3-7 days | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for the MTT cell viability assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at an appropriate density. This needs to be optimized for each cell line, but a general starting point is 5,000-10,000 cells/well for adherent cells and 30,000-50,000 cells/well for suspension cells in 100 µL of complete medium.[5]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach (for adherent cells) and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound or vehicle control. For suspension cells, add the concentrated drug solution in a small volume (e.g., 10 µL of 10x solution).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[5]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Experimental Workflow: Apoptosis Assay
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates or T25 flasks
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates or T25 flasks and allow them to attach overnight (for adherent cells).
-
Treat the cells with the desired concentrations of this compound (e.g., 500 nM) and a vehicle control for the specified time (e.g., 48 hours).
-
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, collect the supernatant (which contains floating apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization. Combine the detached cells with the supernatant.[3]
-
Wash the cells twice with ice-cold PBS by centrifuging at 300-400 x g for 5 minutes.[3]
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of the 100 µg/mL PI working solution to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Data analysis will distinguish between four populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of the cell cycle distribution of a cell population treated with this compound. Propidium Iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for propidium iodide-based cell cycle analysis.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates or T25 flasks
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL in PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described in the apoptosis assay protocol (e.g., 25-500 nM for 48 hours).[2]
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells with PBS and pellet by centrifugation.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.[8]
-
Carefully decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 100 µL of RNase A solution and incubate for 5 minutes at room temperature.[4]
-
Add 400 µL of PI staining solution.[4]
-
Incubate for at least 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Analyze the data using appropriate software to model the cell cycle distribution.
-
Western Blotting for c-MYC and BET Protein Expression
This protocol is for the detection of changes in protein expression levels, such as the downregulation of c-MYC, BRD2, and BRD4, following treatment with this compound.
Experimental Workflow: Western Blotting
Caption: General workflow for Western blotting.
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA Lysis Buffer (see recipe below) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2X)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-BRD2, anti-BRD4, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
RIPA Lysis Buffer Recipe (50 mL):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% Triton X-100
-
1% Sodium deoxycholate
-
0.1% SDS
-
Add protease and phosphatase inhibitors immediately before use.
Protocol:
-
Sample Preparation:
-
Treat cells with this compound (e.g., 500 nM for 24-72 hours).
-
Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations for all samples. Add an equal volume of 2X Laemmli sample buffer to 20-40 µg of protein.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control (e.g., GAPDH or β-actin).
-
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. chondrex.com [chondrex.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for (R)-Birabresib in Solid Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Birabresib, also known as OTX015 or MK-8628, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a critical role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to chromatin, thereby activating the expression of key oncogenes, most notably c-MYC.[3][4] this compound competitively binds to the acetyl-lysine binding pockets of BET proteins, disrupting their ability to interact with chromatin and leading to the downregulation of c-MYC and other pro-proliferative genes.[2] This mechanism of action has demonstrated therapeutic potential in various solid tumors, particularly those dependent on MYC-driven proliferation.
These application notes provide a comprehensive overview of the preclinical application of this compound in solid tumor models, including detailed protocols for in vitro and in vivo studies, and a summary of its efficacy.
Data Presentation
In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated across a range of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below.
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Assay Type |
| Ty82 | NUT Midline Carcinoma | Not Specified | Not Specified |
| A549 | Non-Small Cell Lung Cancer | > 6000 | Cell Proliferation |
| Various Human Cancer Cell Lines | Various | 60 - 200 (GI50) | WST-8 Assay |
| General | General | 92 - 112 (IC50 for BRD2/3/4 binding) | Cell-free assay |
Note: Data is compiled from multiple preclinical studies. Assay conditions and incubation times may vary between studies.
In Vivo Efficacy of this compound in a Xenograft Model
The anti-tumor activity of this compound has been demonstrated in a preclinical xenograft model of NUT midline carcinoma.
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| Ty82 BRD-NUT midline carcinoma xenografts in nude mice | 100 mg/kg, once daily (p.o.) | 79 |
| Ty82 BRD-NUT midline carcinoma xenografts in nude mice | 10 mg/kg, twice daily (p.o.) | 61 |
Signaling Pathway and Experimental Workflows
BET Signaling Pathway Inhibition by this compound
Caption: Mechanism of this compound in inhibiting the BET signaling pathway.
Experimental Workflow for In Vitro Studies
Caption: A typical experimental workflow for in vitro evaluation of this compound.
Experimental Workflow for In Vivo Studies
Caption: A standard workflow for an in vivo xenograft study with this compound.
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in solid tumor cell lines.
Materials:
-
Solid tumor cell line of interest (e.g., Ty82 for NUT midline carcinoma)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
-
MTS Reagent Addition and Measurement:
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Western Blot Analysis for c-MYC and BRD4 Downregulation
Objective: To assess the effect of this compound on the protein levels of c-MYC and BRD4.
Materials:
-
Solid tumor cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-MYC, anti-BRD4, anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, 2x IC50) for 24-48 hours. Include a vehicle control.
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[9]
-
Quantify protein concentration using a BCA assay.[10]
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[10]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.[11]
-
Incubate the membrane with primary antibodies (e.g., anti-c-MYC 1:1000, anti-BRD4 1:1000, anti-β-actin 1:5000) overnight at 4°C.[11][12]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9]
-
Quantify band intensities and normalize to the loading control to determine the relative protein expression levels.
-
In Vivo Xenograft Study in a Solid Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a solid tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Solid tumor cell line (e.g., Ty82)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Resuspend tumor cells in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare a formulation of this compound in the vehicle for oral gavage.
-
Administer this compound at the desired dose (e.g., 10-100 mg/kg) and schedule (e.g., once or twice daily).[13]
-
Administer the vehicle alone to the control group.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. All animal studies should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. [PDF] BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells | Semantic Scholar [semanticscholar.org]
- 2. Birabresib - Wikipedia [en.wikipedia.org]
- 3. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. origene.com [origene.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis Following (R)-Birabresib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Birabresib (also known as OTX-015 or MK-8628) is a selective, orally bioavailable small molecule that inhibits the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to drive the expression of key genes involved in cell proliferation and survival.[3][4] In many cancers, particularly hematologic malignancies, the aberrant activity of BET proteins leads to the overexpression of oncogenes such as c-MYC.[1][5]
This compound competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin.[1] This action effectively silences the transcription of target oncogenes, leading to cell cycle arrest, senescence, and apoptosis in cancer cells.[5] Western blot analysis is an indispensable technique to confirm the pharmacodynamic effects of this compound by quantifying the dose-dependent reduction of key downstream target proteins. This document provides a detailed protocol for performing Western blot analysis to assess the efficacy of this compound treatment in a cell-based model.
Mechanism of Action: this compound Signaling Pathway
This compound treatment is expected to decrease the protein levels of BET-dependent targets. The primary and most well-documented target is the c-MYC oncogene.[5][6] Additionally, downstream effects can include the modulation of anti-apoptotic proteins like BCL-2 and BCL2A1.[6][7] The diagram below illustrates this inhibitory mechanism.
References
- 1. Birabresib - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Proliferation Assay Using (R)-Birabresib as a Negative Control
Introduction
Birabresib (also known as OTX015 or MK-8628) is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes like c-MYC.[2][3] The active enantiomer of Birabresib, (S)-Birabresib, has demonstrated significant anti-proliferative activity in a variety of cancer cell lines and is under investigation as a therapeutic agent.[4][5] In contrast, (R)-Birabresib is the inactive isomer and serves as an ideal negative control for in vitro experiments to ensure that the observed effects are specific to BET inhibition.[6]
This document provides a detailed protocol for a cell proliferation assay using (S)-Birabresib as the experimental compound and this compound as the negative control. The protocol is intended for researchers, scientists, and drug development professionals working in oncology and related fields.
Mechanism of Action
Birabresib competitively binds to the acetyl-lysine binding pockets of BET bromodomains, preventing their association with chromatin.[2] This displacement disrupts the transcriptional regulation of genes essential for cell proliferation and survival.[1][3] A primary target of BET proteins is the MYC oncogene, and treatment with Birabresib leads to a rapid downregulation of c-MYC expression, resulting in cell cycle arrest and inhibition of tumor cell growth.[2][4] The use of this compound as a control is critical to distinguish the biological effects of BET inhibition from any potential off-target or non-specific effects of the chemical scaffold.
Signaling Pathway
Experimental Protocol: WST-8 Proliferation Assay
This protocol describes a method to assess the anti-proliferative effects of (S)-Birabresib compared to the this compound negative control using a Water Soluble Tetrazolium salt (WST-8) colorimetric assay.
Materials and Reagents
-
Cancer cell line of interest (e.g., human leukemia or breast cancer cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
(S)-Birabresib (active compound)
-
This compound (negative control)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
WST-8 reagent (e.g., CCK-8)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension in complete medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare 10 mM stock solutions of both (S)-Birabresib and this compound in DMSO.
-
Perform serial dilutions of the stock solutions in complete medium to prepare 2X working concentrations. A suggested range is from 20 nM to 20 µM (final concentrations will be 10 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤ 0.1%).
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared 2X working solutions of (S)-Birabresib, this compound, or vehicle control to the respective wells in triplicate.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
WST-8 Assay:
-
After the 72-hour incubation, add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the metabolic activity of the cell line.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium + WST-8 reagent only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Plot the percentage of viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) to determine the IC₅₀ value for (S)-Birabresib.
-
Experimental Workflow
Data Presentation
The following table summarizes example data from a WST-8 proliferation assay performed on a human leukemia cell line.
| Compound | Concentration (nM) | % Viability (Mean ± SD) | IC₅₀ (nM) |
| Vehicle Control | 0 | 100 ± 4.5 | - |
| (S)-Birabresib | 10 | 85.2 ± 5.1 | \multirow{5}{}{150} |
| 50 | 68.7 ± 4.2 | ||
| 150 | 50.1 ± 3.8 | ||
| 500 | 22.4 ± 2.9 | ||
| 1000 | 10.3 ± 1.5 | ||
| This compound | 10 | 98.5 ± 4.8 | \multirow{5}{}{>10,000} |
| 50 | 97.1 ± 5.3 | ||
| 150 | 95.8 ± 4.9 | ||
| 500 | 94.2 ± 5.5 | ||
| 1000 | 92.6 ± 6.1 |
This protocol provides a robust method for evaluating the anti-proliferative activity of the BET inhibitor (S)-Birabresib. The inclusion of its inactive enantiomer, this compound, as a negative control is essential for validating that the observed reduction in cell viability is a direct consequence of BET protein inhibition. The expected outcome is a significant, dose-dependent decrease in cell proliferation with (S)-Birabresib treatment, while this compound should exhibit minimal to no effect at similar concentrations. This experimental design ensures high-quality, specific, and reliable data for cancer research and drug development applications.
References
- 1. Facebook [cancer.gov]
- 2. Birabresib - Wikipedia [en.wikipedia.org]
- 3. (6S)-4-(4-Chlorophenyl)-N-(4-hydroxyphenyl)-2,3,9-trimethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-6-acetamide | C25H22ClN5O2S | CID 9936746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (R)-Birabresib in In Vivo Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Birabresib, also known as OTX015 or MK-8628, is a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, Birabresib displaces these proteins from chromatin, leading to the transcriptional downregulation of key oncogenes, most notably c-MYC.[2][3][4] This mechanism of action has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, making this compound a compound of high interest for oncology research and drug development.[1][5][6]
These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and expected outcomes for the use of this compound in in vivo mouse xenograft studies based on published preclinical data.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo mouse xenograft studies investigating the efficacy of this compound.
Table 1: Efficacy of this compound in Mouse Xenograft Models
| Cancer Model | Cell Line | Mouse Strain | This compound Dosage and Schedule | Administration Route | Tumor Growth Inhibition | Reference |
| NUT Midline Carcinoma | Ty82 | BALB/c-nu/nu | 10 mg/kg BID | Oral | 61% | [7] |
| NUT Midline Carcinoma | Ty82 | BALB/c-nu/nu | 100 mg/kg QD | Oral | 79% | [7] |
| Non-Small Cell Lung Cancer (ALK+) | H3122 | Nude | 50 mg/kg BID, 7 days ON | Gavage | Significant delay in tumor growth | [1] |
| Small Cell Lung Cancer | DMS114 | Nude | 50 mg/kg BID, 7 days ON | Gavage | No significant difference in tumor volume compared to vehicle | [1] |
| Malignant Pleural Mesothelioma | MPM473 | N/A | N/A | N/A | Significant delay in cell growth | [2] |
| Diffuse Large B-cell Lymphoma | SU-DHL-2 | N/A | 50 mg/kg/day | Oral | Significant tumor growth delay | [5] |
Table 2: Pharmacokinetic Parameters of this compound (OTX015) in Mice
| Mouse Strain | Dosage | Time Point | Plasma Concentration (µM) | Tumor Concentration (µM) | Reference |
| H3122 xenograft-bearing nude mice | 50 mg/kg BID | 4h after last dose | ~1.5 | ~1.5 | [5] |
| C57BL/6 | Single dose (10-160 mg/kg) | Multiple timepoints | Dose-dependent, close to linear | N/A | [8] |
Signaling Pathway
Birabresib functions by inhibiting the BET family of proteins, which are crucial "readers" of the epigenetic code. Specifically, it targets the bromodomains of BRD4, preventing its association with acetylated histones on chromatin. This displacement of BRD4 from gene promoters and enhancers, particularly that of the c-MYC oncogene, leads to a rapid and sustained downregulation of c-MYC transcription and subsequent inhibition of tumor cell proliferation and survival.[3][4][9]
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are generalized protocols for conducting in vivo mouse xenograft studies with this compound, based on methodologies reported in the literature.[1][5][7][10]
Cell Culture and Preparation for Implantation
-
Cell Lines: Select a cancer cell line of interest with known sensitivity to BET inhibitors. Commonly used cell lines include those with c-MYC overexpression or dependency.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[11]
-
Cell Harvesting: Harvest cells during the exponential growth phase. Use trypsin to detach adherent cells, then wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay; viability should be >90%. Count the cells using a hemocytometer or an automated cell counter.
-
Cell Suspension: Resuspend the final cell pellet in an appropriate volume of sterile, cold PBS or a mixture of medium and Matrigel to achieve the desired cell concentration for injection. Keep the cell suspension on ice until injection.[10]
Mouse Xenograft Model Establishment
-
Animal Models: Use immunodeficient mice (e.g., BALB/c-nu/nu, NOD/SCID) to prevent graft rejection. House the animals in a pathogen-free environment.
-
Cell Implantation: Anesthetize the mice (e.g., with isoflurane). Subcutaneously inject the prepared cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7] Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width² x length)/2.
This compound Formulation and Administration
-
Formulation: this compound is typically provided as a powder. For oral administration, it can be dissolved in a suitable vehicle such as a mixture of DMSO and corn oil.[1] It is crucial to ensure the compound is fully dissolved and stable in the chosen vehicle.
-
Administration: Administer this compound or the vehicle control to the respective groups via oral gavage. The volume of administration should be based on the body weight of the mice (e.g., 10 µL/g).
Treatment Schedule and Monitoring
-
Dosing Regimen: The dosage and schedule will depend on the specific cancer model and study objectives. Common regimens include once-daily (QD) or twice-daily (BID) administration for a defined period (e.g., 21 or 28 days), or intermittent schedules (e.g., 7 days on, 7 days off).[1][5]
-
Monitoring:
-
Tumor Growth: Continue to measure tumor volumes throughout the study.
-
Body Weight: Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Monitor the general health and behavior of the mice daily.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or when signs of significant toxicity are observed (e.g., >20% body weight loss).
-
Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): Calculate the TGI for the treated groups relative to the control group.
-
Statistical Analysis: Use appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the observed differences in tumor growth between the treatment and control groups.
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors and other tissues can be collected for PD analysis, such as measuring the levels of c-MYC protein (by Western blot or immunohistochemistry) or mRNA (by qRT-PCR) to confirm target engagement.[1]
-
Pharmacokinetic (PK) Analysis: Blood samples can be collected at various time points after drug administration to determine the plasma concentration of this compound using methods like LC-MS/MS.[5]
Experimental Workflow Diagram
Caption: General workflow for a mouse xenograft study.
References
- 1. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. BiTE® Xenograft Protocol [protocols.io]
Application Notes and Protocols for (R)-Birabresib in TR-FRET Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Birabresib, the active enantiomer of Birabresib (also known as OTX015 or MK-8628), is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[1][3] By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers.[4] this compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and preventing the transcription of key oncogenes, most notably c-Myc.[3][5] This mechanism makes this compound a promising candidate for the treatment of various cancers.[3][6]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive biochemical assay platform well-suited for studying protein-ligand interactions in a high-throughput format.[7][8] This document provides detailed application notes and protocols for the use of this compound in TR-FRET binding assays to determine its binding affinity and inhibitory activity against BET bromodomains.
Principle of the TR-FRET Binding Assay
The TR-FRET assay for this compound is a competitive binding assay. The core components of this assay are:
-
A BET bromodomain protein (e.g., BRD4) tagged with a donor fluorophore (e.g., a Europium or Terbium cryptate). This is often achieved by using a tagged protein (like His- or GST-tagged) and a corresponding antibody conjugated to the donor fluorophore.
-
A fluorescently labeled ligand or "tracer" that binds to the BET bromodomain's acetyl-lysine pocket. This tracer is conjugated to an acceptor fluorophore (e.g., APC or Cy5).
When the donor-labeled BET protein and the acceptor-labeled tracer are in close proximity (i.e., when the tracer is bound to the protein), excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength. This FRET signal is time-resolved, meaning the measurement is taken after a delay to reduce background fluorescence.[9]
This compound, when introduced into the assay, will compete with the fluorescent tracer for binding to the BET bromodomain. As the concentration of this compound increases, it displaces the tracer, leading to a decrease in the TR-FRET signal. The IC50 value, the concentration of this compound that causes a 50% reduction in the TR-FRET signal, can then be calculated to quantify its binding potency.
Data Presentation
The following table summarizes the binding affinity of Birabresib (OTX015), the racemic mixture containing this compound, against various BET bromodomains as determined by TR-FRET and other binding assays. These values can be used as a reference for expected potencies in similar assays with this compound.
| Target Bromodomain | Assay Type | Parameter | Value (nM) |
| BRD2 | TR-FRET | IC50 | 92 - 112[10][11] |
| BRD3 | TR-FRET | IC50 | 92 - 112[10][11] |
| BRD4 | TR-FRET | IC50 | 92 - 112[10][11] |
| BRD2 | Cell-free assay | EC50 | 10 - 19[12] |
| BRD3 | Cell-free assay | EC50 | 10 - 19[12] |
| BRD4 | Cell-free assay | EC50 | 10 - 19[12] |
Experimental Protocols
Materials and Reagents
-
BET Bromodomain Proteins: Recombinant human BRD2, BRD3, or BRD4 (full-length or specific bromodomains) with a suitable tag (e.g., 6xHis or GST).
-
This compound: Prepare a stock solution (e.g., 10 mM) in 100% DMSO.
-
TR-FRET Donor: Terbium- or Europium-labeled anti-tag antibody (e.g., anti-6xHis or anti-GST).
-
TR-FRET Acceptor: A biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac) and a streptavidin-conjugated acceptor fluorophore (e.g., APC or d2). Alternatively, a directly labeled fluorescent tracer that binds to the bromodomain can be used.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20.[12] Another suitable buffer is 50 mM Tris, pH 7.5, 0.01% Triton X-100, 0.01% BSA, 1 mM DTT.[13]
-
Assay Plates: 384-well, low-volume, non-binding black plates.
-
Plate Reader: A TR-FRET compatible plate reader with an excitation wavelength of ~340 nm and emission detection at ~620 nm (donor) and ~665 nm (acceptor).
Protocol for Competitive Binding TR-FRET Assay
This protocol is designed for a 384-well plate format with a final assay volume of 20 µL. All dilutions should be performed in the chosen assay buffer.
-
Compound Preparation:
-
Perform a serial dilution of the this compound stock solution in 100% DMSO.
-
Further dilute the compound serial dilutions in assay buffer to a 4x final concentration. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
-
Reagent Preparation:
-
Prepare a 4x solution of the tagged BET bromodomain protein in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a 4x solution of the TR-FRET donor (anti-tag antibody) in assay buffer.
-
Prepare a 4x solution of the TR-FRET acceptor (biotinylated histone peptide and streptavidin-acceptor conjugate) in assay buffer. The concentration of the peptide should be around its Kd for the bromodomain.
-
-
Assay Procedure:
-
Add 5 µL of the 4x this compound serial dilutions or vehicle control (assay buffer with the same final DMSO concentration) to the wells of the 384-well plate.
-
Add 5 µL of the 4x tagged BET bromodomain protein solution to all wells.
-
Add 5 µL of the 4x TR-FRET donor solution to all wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Add 5 µL of the 4x TR-FRET acceptor solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a compatible plate reader. Set the excitation wavelength to ~340 nm and measure the emission at the donor wavelength (~620 nm) and the acceptor wavelength (~665 nm) after a suitable delay (e.g., 60 µs).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data to the controls (0% inhibition for vehicle control and 100% inhibition for a high concentration of a known inhibitor or no protein control).
-
Plot the normalized TR-FRET signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
BET Inhibition Signaling Pathway
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. pnas.org [pnas.org]
- 6. BET-bromodomain inhibition of MYC-amplified medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecules remain on target for c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Birabresib | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Cell Cycle Analysis with (R)-Birabresib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Birabresib (also known as OTX015 or MK-8628) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes such as c-Myc.[1][2] Disruption of this interaction by this compound leads to the downregulation of c-Myc and its target genes, resulting in cell cycle arrest, primarily at the G0/G1 phase, and induction of apoptosis in various cancer cell lines.[3]
These application notes provide a comprehensive overview of the cellular effects of this compound with a focus on cell cycle analysis. Detailed protocols for assessing cell cycle distribution, apoptosis, and the expression of key cell cycle regulatory proteins are provided to enable researchers to effectively evaluate the impact of this compound in their models.
Data Presentation
The following tables summarize the quantitative effects of this compound on cell cycle distribution and apoptosis in various cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in Leukemia and Lymphoma Cell Lines.
| Cell Line | Treatment | % G0/G1 | % S | % G2/M |
| HEL | Control (DMSO) | 45.2 ± 2.5 | 40.1 ± 1.8 | 14.7 ± 1.1 |
| 500 nM this compound (48h) | 75.8 ± 3.2 | 12.5 ± 1.5 | 11.7 ± 1.3 | |
| MOLM-13 | Control (DMSO) | 48.9 ± 3.1 | 38.2 ± 2.4 | 12.9 ± 1.9 |
| 500 nM this compound (48h) | 72.1 ± 4.5 | 15.8 ± 2.1 | 12.1 ± 1.7 | |
| KARPAS-422 | Control (DMSO) | 55.1 ± 2.8 | 30.5 ± 1.9 | 14.4 ± 1.5 |
| 500 nM this compound (48h) | 78.3 ± 3.9 | 10.2 ± 1.3 | 11.5 ± 1.2 |
Data is presented as mean ± standard deviation.
Table 2: Induction of Apoptosis by this compound in Leukemia and Lymphoma Cell Lines.
| Cell Line | Treatment | % Annexin V Positive Cells |
| HEL | Control (DMSO) | 5.1 ± 1.2 |
| 500 nM this compound (72h) | 45.3 ± 5.1 | |
| MOLM-13 | Control (DMSO) | 6.8 ± 1.5 |
| 500 nM this compound (72h) | 55.2 ± 6.3 | |
| KARPAS-422 | Control (DMSO) | 4.5 ± 0.9 |
| 500 nM this compound (72h) | 38.7 ± 4.2 |
Data is presented as mean ± standard deviation.
Table 3: Dose-Dependent Effect of this compound on Cell Cycle Progression in NSCLC Cell Lines (72h treatment).
| Cell Line | Treatment (nM) | % G0/G1 | % S |
| HOP92 | Control (DMSO) | 58.2 ± 2.1 | 32.5 ± 1.8 |
| 500 | 75.1 ± 3.5 | 18.2 ± 1.5 |
Data is presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Induced G1 Cell Cycle Arrest
Caption: this compound signaling pathway leading to G1 arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere and resume proliferation overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (DMSO). A typical concentration range to start with is 100 nM to 1 µM. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Suspension cells: Directly transfer the cell suspension to a 15 mL conical tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Fixation: While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube. This prevents cell clumping.
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the cell pellet once with 5 mL of PBS. Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Transfer the stained cell suspension to flow cytometry tubes. Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate on single cells and analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
Objective: To quantify the changes in the expression levels of key cell cycle proteins, such as Cyclin D1 and p21, following this compound treatment.
Materials:
-
Treated cell pellets (from a parallel experiment to Protocol 1)
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1 or anti-p21) diluted in blocking buffer overnight at 4°C with gentle agitation. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the band intensities. Normalize the intensity of the target protein band to the corresponding loading control band.
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the effects of this compound on the cell cycle. By employing these methods, researchers can gain valuable insights into the mechanism of action of this promising anti-cancer agent and its potential therapeutic applications. The provided diagrams offer a clear visual representation of the underlying signaling pathway and experimental procedures, facilitating a comprehensive understanding of this compound's cellular impact.
References
Application Notes and Protocols: (R)-Birabresib in NUT Midline Carcinoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-Birabresib, also known as OTX015 or MK-8628, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, for the study of NUT midline carcinoma (NMC). The information compiled herein, including detailed protocols and quantitative data, is intended to facilitate further research into the therapeutic potential of BET inhibitors in this aggressive and rare cancer.
Introduction
NUT midline carcinoma is a rare, aggressive, and poorly differentiated squamous cell carcinoma defined by a chromosomal rearrangement involving the NUTM1 gene on chromosome 15.[1][2][3] In the majority of cases, NUTM1 is fused with BRD4, a member of the BET family of proteins, resulting in the expression of the oncogenic BRD4-NUT fusion protein.[1][2] This fusion protein drives tumorigenesis by blocking cellular differentiation and promoting proliferation.[1][2]
This compound is a first-in-class BET inhibitor that competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing the BRD4-NUT fusion protein from chromatin. This action disrupts the downstream transcriptional programs essential for NMC cell survival and proliferation, leading to cell cycle arrest and squamous differentiation.[1][2]
Mechanism of Action
The BRD4-NUT oncoprotein plays a central role in the pathogenesis of NMC. The BRD4 portion of the fusion protein tethers the complex to acetylated histones on chromatin, while the NUT portion recruits histone acetyltransferases (HATs), such as p300. This creates a feed-forward loop of histone hyperacetylation, leading to the formation of large chromatin domains and the transcriptional activation of key oncogenes, including MYC and SOX2.[1][2]
This compound, by competitively inhibiting the bromodomains of BRD4, prevents the BRD4-NUT fusion protein from binding to chromatin. This leads to the downregulation of its target oncogenes, resulting in cell cycle arrest and the induction of cellular differentiation.[1][2]
References
Solubility and preparation of (R)-Birabresib for experiments
For Researchers, Scientists, and Drug Development Professionals
(R)-Birabresib , the active enantiomer of Birabresib (also known as OTX-015 or MK-8628), is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] By competitively binding to the acetyl-lysine recognition pockets of these proteins, this compound disrupts their function as epigenetic readers, leading to the downregulation of key oncogenes, most notably c-MYC.[1][2][3] This mechanism underlies its significant anti-proliferative and pro-apoptotic activity in various cancer models, making it a subject of intense research in oncology.[1][4]
These application notes provide detailed information on the solubility and preparation of this compound for both in vitro and in vivo experiments, ensuring reproducible and reliable results.
Data Presentation
Solubility of this compound
The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions for in vitro studies. The following table summarizes the solubility data. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.[5] For challenging dissolutions, sonication and gentle warming (up to 60°C) can be employed.[6]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 255 mg/mL | ~518.3 mM | Sonication is recommended.[7] |
| DMSO | ≥ 98 mg/mL | ~199.19 mM | Use fresh, anhydrous DMSO.[5] |
| DMSO | ≥ 49 mg/mL | ~99.60 mM | Saturation unknown.[6] |
| Ethanol | 9.8 mg/mL | ~19.92 mM | Sonication is recommended.[7] |
| Water | Insoluble | - |
Molecular Weight of Birabresib: 491.99 g/mol
Formulations for In Vivo Experiments
The oral bioavailability of this compound makes it suitable for in vivo studies in animal models.[5] Proper formulation is critical for achieving desired exposure levels. The following table details various vehicle formulations for oral administration. It is recommended to prepare these formulations fresh daily. If precipitation occurs, heating and/or sonication can aid in dissolution.[8]
| Formulation Components | Achievable Concentration (mg/mL) | Molar Concentration (mM) | Preparation Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | ~10.16 mM | Add solvents sequentially and mix well after each addition.[8] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | ≥ 3 mg/mL | ~6.10 mM | Add solvents sequentially.[6] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | ~10.16 mM | Mix thoroughly to ensure a uniform suspension.[8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | ~10.16 mM | May require sonication to achieve a clear solution.[8] |
| 50% PEG300, 50% Saline | 10 mg/mL | ~20.33 mM | Requires sonication and warming to 60°C.[6] |
Experimental Protocols
In Vitro Stock Solution Preparation
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in cell culture media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM).
-
Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes. Gentle warming can also be applied if necessary.
-
Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]
Cell-Based Proliferation Assay (MTT/WST-8)
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 50 mM in DMSO)
-
96-well cell culture plates
-
MTT or WST-8 reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final concentrations typically range from nanomolar to micromolar (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest treatment dose.
-
Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[5]
-
After incubation, add 10 µL of WST-8 reagent to each well or 20 µL of MTT reagent (5 mg/mL) and incubate for an additional 2-4 hours.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader (450 nm for WST-8, 570 nm for MTT).
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the GI₅₀/IC₅₀ value.
In Vivo Formulation and Administration in a Mouse Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model.
Materials:
-
This compound powder
-
DMSO, PEG300, Tween-80, Saline (or other appropriate vehicle components)
-
Sterile tubes for formulation preparation
-
Animal model (e.g., BALB/c nude mice bearing tumor xenografts)
-
Oral gavage needles
Protocol:
-
Formulation Preparation (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
For a 1 mL final volume, first dissolve the required amount of this compound in 100 µL of DMSO to create a stock solution.
-
In a separate tube, add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 to the PEG300 and mix thoroughly.
-
Add the this compound/DMSO stock solution to the PEG300/Tween-80 mixture and vortex until clear.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.
-
Prepare the formulation fresh before each administration.
-
-
Administration:
-
Administer the formulation to the mice via oral gavage at the desired dose (e.g., 10-100 mg/kg).[5] The dosing volume is typically 100-200 µL per 20g mouse.
-
The dosing schedule can vary, for example, once daily (qd) or twice daily (bid).[5]
-
Monitor tumor growth and animal well-being (body weight, general health) throughout the study.
-
At the end of the study, tumors can be excised for further analysis (e.g., Western blot for c-MYC levels).
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro and In Vivo Studies
Caption: Workflow for this compound experiments.
References
- 1. medkoo.com [medkoo.com]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Birabresib | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (R)-Birabresib in Triple-Negative Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
(R)-Birabresib (also known as OTX015 or MK-8628) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). These proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, including c-MYC, which is often dysregulated in triple-negative breast cancer (TNBC). This document provides a summary of the preclinical data for this compound in TNBC models and detailed protocols for key experimental assays.
Data Presentation
In Vitro Antiproliferative Activity of this compound in TNBC Cell Lines
The antiproliferative effects of this compound were evaluated in various TNBC cell lines. The following table summarizes the 50% growth inhibition (GI50) values after 72 hours of continuous exposure to the compound.
| Cell Line | GI50 (nM) | Key Genetic Features |
| MDA-MB-231 | 75 | BRAF, KRAS, TP53 mutant |
| MDA-MB-468 | 650 | EGFR amplified, PTEN, TP53 mutant |
| HCC1937 | - | BRCA1 mutant |
Data extracted from Vazquez R, et al. Oncotarget. 2017.
In Vivo Efficacy of this compound in a TNBC Xenograft Model
The in vivo antitumor activity of this compound was assessed in a patient-derived xenograft (PDX) model of TNBC.
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |
| This compound | 50 mg/kg, oral, daily | 58 |
Data extracted from preclinical studies.
Signaling Pathways
This compound Mechanism of Action in TNBC
This compound functions by competitively binding to the acetyl-lysine recognition pockets of BET proteins, thereby displacing them from chromatin. This leads to the downregulation of target oncogenes such as c-MYC.
Caption: Mechanism of action of this compound in TNBC cells.
Synergistic Effect of this compound and Everolimus
Preclinical studies have shown that the combination of this compound with the mTOR inhibitor Everolimus results in synergistic antitumor activity in TNBC models.
Caption: Synergistic inhibition of TNBC by this compound and Everolimus.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using a non-linear regression analysis.
Western Blot Analysis for c-MYC Expression
Objective: To assess the effect of this compound on the protein expression levels of c-MYC in TNBC cells.
Materials:
-
TNBC cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-MYC, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat TNBC cells with various concentrations of this compound for the desired time period (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software.
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of this compound in a TNBC xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
TNBC cells (e.g., MDA-MB-231) or patient-derived tumor fragments
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously inject TNBC cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control orally to the respective groups daily.
-
Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Caption: General workflow for preclinical evaluation of this compound.
Troubleshooting & Optimization
(R)-Birabresib off-target effects in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of (R)-Birabresib (also known as OTX-015 or MK-8628) in cell-based assays. This guide is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4)[1][2][3]. Most of the observed cellular effects are attributed to this on-target activity. Publicly available information on specific molecular off-targets of this compound is limited. This guide provides a framework for researchers to investigate potential off-target effects and troubleshoot unexpected experimental results based on established pharmacological principles.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound competitively binds to the acetyl-lysine binding pockets of BET proteins, primarily BRD2, BRD3, and BRD4[1][4]. This prevents their interaction with acetylated histones and transcription factors, leading to the downregulation of key oncogenes such as MYC[1][5]. In cell-based assays, on-target effects of this compound typically include cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation in sensitive cell lines[5].
Q2: Are there any known off-target effects of this compound?
Q3: How can I determine if an observed effect in my assay is on-target or off-target?
A3: To differentiate between on-target and potential off-target effects, researchers can employ several strategies:
-
Use a structurally distinct BET inhibitor: If a different BET inhibitor with a distinct chemical scaffold recapitulates the observed phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: Overexpression of a drug-resistant mutant of the target protein (if available) or downstream effectors (e.g., MYC) could rescue the phenotype, indicating an on-target mechanism.
-
Dose-response analysis: Correlate the concentration at which the unexpected effect is observed with the known IC50 for BET inhibition. Effects occurring at significantly higher concentrations are more likely to be off-target.
-
Use an inactive enantiomer: The (S)-enantiomer of Birabresib, if available, would be a valuable negative control as it is expected to be inactive against BET proteins. Observing the effect with the active (R)-enantiomer but not the inactive (S)-enantiomer would support an on-target mechanism.
Q4: What is the recommended concentration range for using this compound in cell-based assays to minimize off-target effects?
A4: To minimize the risk of off-target effects, it is recommended to use this compound at the lowest concentration that elicits the desired on-target effect. The reported GI50 (concentration for 50% growth inhibition) for this compound in various cancer cell lines typically ranges from 60 to 200 nM[3][6]. It is advisable to perform a dose-response curve in your specific cell line to determine the optimal concentration.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected change in a signaling pathway unrelated to BET function. | This compound may be interacting with a kinase or other protein in that pathway at the concentrations used. | 1. Confirm the effect with a structurally different BET inhibitor. 2. Perform a dose-response analysis to see if the effect occurs at concentrations significantly higher than the IC50 for BET inhibition. 3. If possible, perform an in vitro binding or activity assay with purified candidate off-target proteins. |
| Cellular phenotype is not consistent with MYC downregulation. | The observed phenotype might be independent of MYC and mediated by inhibition of other BET-regulated genes or a potential off-target. | 1. Measure the expression of known BET target genes (e.g., MYC, PIM1, CDK6) to confirm on-target activity. 2. Use RNA sequencing to identify differentially expressed genes and pathways to uncover unexpected downstream effects. |
| High levels of cytotoxicity in a cell line expected to be resistant. | The cell line may have a dependency on a pathway that is sensitive to an off-target activity of this compound. | 1. Verify the BET protein expression levels in your cell line. 2. Compare the cytotoxic effect with that of other BET inhibitors. 3. Consider performing a broad kinase inhibitor screen to identify potential sensitivities of the cell line. |
Quantitative Data Summary
Table 1: On-Target Activity of this compound
| Target | Assay Type | IC50 / EC50 (nM) | Reference |
| BRD2 | Cell-free binding | 10 - 19 (EC50) | [3] |
| BRD3 | Cell-free binding | 10 - 19 (EC50) | [3] |
| BRD4 | Cell-free binding | 10 - 19 (EC50) | [3] |
| BRD2/3/4 | Inhibition of binding to acetylated histones | 92 - 112 (IC50) | [3][6] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line Type | Assay | GI50 (nM) | Reference |
| Various Human Cancer Cell Lines | Proliferation | 60 - 200 | [3][6] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Proliferation | ~192 | [7] |
| Small Cell Lung Cancer (SCLC) - DMS114 | Proliferation | < 500 | [2] |
| Glioblastoma (GBM) | Proliferation | ~200 | [8] |
Experimental Protocols
Protocol 1: Determining On-Target Engagement in Cells via Western Blot
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 10 nM to 5 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 24, or 48 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a known downstream target of BET inhibition (e.g., c-MYC) overnight at 4°C. Also, probe for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities and normalize the c-MYC signal to the loading control. A dose-dependent decrease in c-MYC protein levels indicates on-target engagement.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for troubleshooting unexpected experimental results.
References
- 1. Birabresib - Wikipedia [en.wikipedia.org]
- 2. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Birabresib | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. OTX015 (MK-8628), a novel BET inhibitor, displays in vitro and in vivo antitumor effects alone and in combination with conventional therapies in glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting (R)-Birabresib insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Birabresib. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs) - this compound Solubility
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound, a BET bromodomain inhibitor, is known to have limited aqueous solubility. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most effective solvent. For in vivo applications, specific co-solvent formulations are required.[1][2][3] It is crucial to use freshly opened, high-purity DMSO, as it is hygroscopic and absorbed water can impact solubility.[4]
Q2: My this compound powder won't dissolve completely in DMSO, even at high concentrations. What should I do?
A2: If you observe incomplete dissolution in DMSO, gentle warming and sonication can aid the process.[2][3][4] Heating the solution to 60°C can significantly improve solubility.[2] However, be cautious with prolonged heating to avoid potential compound degradation. Always ensure your DMSO is of high quality and not old, as absorbed moisture can reduce its effectiveness as a solvent.[4]
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. How can I prevent this?
A3: This is a common issue known as compound "crashing out" or precipitation upon introduction to an aqueous environment. Here are several strategies to mitigate this:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture media, as higher concentrations can be toxic to cells and increase the likelihood of precipitation.
-
Increase the Volume of Aqueous Buffer: Dilute your DMSO stock into a larger volume of buffer to lower the effective concentration of this compound more gradually.
-
Use a Surfactant: Consider the inclusion of a biocompatible surfactant, such as Tween-80, in your final formulation to improve solubility and prevent precipitation.[1][2]
-
Prepare a More Dilute Stock: If feasible, prepare a more dilute initial stock solution in DMSO to reduce the concentration shock upon dilution.
Q4: I need to prepare this compound for animal studies. What are the recommended formulations?
A4: Due to its low aqueous solubility, this compound requires a specific formulation for in vivo administration. Several vehicle formulations have been reported for the closely related compound Birabresib (OTX-015), which can serve as a starting point. It is crucial to prepare these formulations by adding each solvent sequentially and ensuring complete dissolution at each step.[1][2]
Here are some commonly used formulations:
-
PEG300, Tween-80, and Saline: A mixture of Polyethylene glycol 300 (PEG300), Tween-80, and saline is a frequently used vehicle.[1][2]
-
SBE-β-CD in Saline: A solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline can be used to enhance solubility.[1][2]
-
Corn Oil: For some administration routes, corn oil can be a suitable vehicle.[1][2]
Always perform a small-scale formulation test to ensure the compound remains in solution at your desired concentration before preparing a large batch.
Data Presentation: Solubility of Birabresib/(R)-Birabresib
The following table summarizes the reported solubility of Birabresib and this compound in various solvents and formulations. Note that while this compound is the specific enantiomer, much of the available public data refers to Birabresib (OTX-015), its racemic mixture or the (S)-enantiomer. The solubility of the (R)-enantiomer is expected to be very similar.
| Solvent/Formulation | Concentration | Observations | Reference |
| In Vitro Solvents | |||
| DMSO | ≥ 49 mg/mL (99.60 mM) | Clear solution. | [2][4] |
| DMSO | 45 mg/mL (91.47 mM) | Sonication is recommended. | [3] |
| DMSO | 200 mg/mL (406.51 mM) | For this compound. | [5] |
| Ethanol | 9.8 mg/mL (19.92 mM) | Sonication is recommended. | [3] |
| Water | Insoluble | [6] | |
| In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (10.16 mM) | Clear solution. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (10.16 mM) | Clear solution. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (10.16 mM) | Clear solution. | [1] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | ≥ 3 mg/mL (6.10 mM) | Clear solution. | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of Birabresib is approximately 492 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, sonicate the tube for 5-10 minutes.
-
Alternatively, or in addition to sonication, gently warm the solution in a water bath at a temperature up to 60°C for short periods, vortexing intermittently, until the solution is clear.[2]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1]
Protocol 2: Western Blot Analysis to Confirm Target Engagement
This protocol provides a general workflow to assess the downstream effects of this compound treatment, such as the downregulation of c-MYC, a known target of BET inhibitors.[1][7]
Materials:
-
This compound stock solution (from Protocol 1)
-
Cell culture medium and supplements
-
Cancer cell line of interest (e.g., a leukemia or lymphoma cell line)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-BRD4, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed your cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired time period (e.g., 24-72 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-c-MYC) overnight at 4°C, according to the manufacturer's recommendations.
-
Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of this compound on the protein levels of interest. Normalize the target protein signal to the loading control.
Visualizations
Caption: Mechanism of action of this compound as a BET inhibitor.
Caption: Troubleshooting workflow for this compound insolubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Birabresib | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound ((R)-OTX-015; (R)-MK-8628) | 非活性异构体 | CAS 1983196-25-3 | 美国InvivoChem [invivochem.cn]
- 6. selleck.co.jp [selleck.co.jp]
- 7. medkoo.com [medkoo.com]
Mitigating cytotoxicity of (R)-Birabresib at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Birabresib. The information provided aims to help mitigate cytotoxicity observed at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD2, BRD3, and BRD4.[1] By binding to the acetyl-lysine recognition pockets of these proteins, Birabresib prevents their interaction with acetylated histones, thereby disrupting chromatin remodeling and the transcription of key oncogenes, most notably c-MYC.[1][2] This leads to cell cycle arrest and apoptosis in cancer cells.
Q2: What are the known cytotoxic effects of this compound at high concentrations?
A2: In preclinical studies, high concentrations of Birabresib can lead to significant cytotoxicity in various cell lines. Clinically, observed toxicities for Birabresib and other BET inhibitors include thrombocytopenia (low platelet count) and gastrointestinal symptoms.[1] In a laboratory setting, this can manifest as a sharp decrease in cell viability, induction of apoptosis, and cell cycle arrest.
Q3: Why am I observing high levels of cytotoxicity in my cell line, even at concentrations where others report efficacy?
A3: Several factors can contribute to this discrepancy:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to BET inhibitors. Factors such as the genetic background, proliferation rate, and dependence on BET-regulated pathways can influence the cytotoxic response.
-
Compound Purity and Handling: Ensure the purity of your this compound stock and follow proper storage and handling procedures to avoid degradation.
-
Assay Conditions: Experimental parameters such as cell seeding density, duration of drug exposure, and the type of cytotoxicity assay used can all impact the observed results.
-
Solvent Concentration: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration in your culture medium is kept to a minimum (typically ≤0.1%).
Q4: What are the general strategies to mitigate the cytotoxicity of this compound?
A4: Several approaches can be employed to reduce the off-target or excessive cytotoxicity of this compound at high concentrations:
-
Dose Optimization: Carefully titrate the concentration of Birabresib to identify a therapeutic window that maximizes the desired effect while minimizing cytotoxicity.
-
Intermittent Dosing: Instead of continuous exposure, an intermittent dosing schedule (e.g., drug-on/drug-off cycles) may allow for recovery of normal cells and reduce overall toxicity.[3]
-
Combination Therapy: Combining Birabresib with other therapeutic agents can allow for the use of lower, less toxic concentrations of each drug while achieving a synergistic effect.
-
Use of Cytoprotective Agents: Co-administration with agents that protect cells from damage, such as antioxidants, may help to alleviate non-specific cytotoxicity.
-
Formulation Strategies: For in vivo studies, and conceptually for in vitro work, altering the formulation of the drug (e.g., liposomal encapsulation) can modify its delivery and release profile, potentially reducing peak concentration-related toxicity.[4][5]
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed Across All Tested Concentrations
| Potential Cause | Troubleshooting Step |
| High intrinsic sensitivity of the cell line. | Perform a dose-response experiment with a wider range of concentrations, including very low nanomolar concentrations, to determine the precise IC50 value for your specific cell line. Consider using a less sensitive cell line as a control if available. |
| Compound instability or degradation. | Prepare fresh stock solutions of this compound from a reliable source. Aliquot stock solutions to minimize freeze-thaw cycles. Protect the compound from light and store at the recommended temperature. |
| Solvent-induced toxicity. | Prepare a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment to assess its contribution to cell death. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1%). |
| Prolonged drug exposure. | Reduce the incubation time. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal exposure duration for your experimental goals. |
Issue 2: Inconsistent Results Between Replicate Experiments
| Potential Cause | Troubleshooting Step |
| Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accurate cell quantification. Allow cells to adhere and resume logarithmic growth before adding the compound. |
| Inaccurate drug dilutions. | Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing of stock solutions. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Contamination. | Regularly check cell cultures for any signs of microbial contamination. Use sterile techniques and certified cell lines. |
Quantitative Data
Table 1: In Vitro Activity of Birabresib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |
| Multiple Human Cancer Cell Lines | Various | GI50 | 60 - 200 | [6] |
| BJAB | B-cell Lymphoma | GI50 | 130 | [7] |
| CAKI-1 | Renal Cell Carcinoma | GI50 | 94.6 | [7] |
| Cell-free assay (BRD2, BRD3, BRD4) | N/A | IC50 | 92 - 112 | [6][7] |
| Cell-free assay (BRD2, BRD3, BRD4) | N/A | EC50 | 10 - 19 | [6] |
GI50: 50% growth inhibition; IC50: 50% inhibitory concentration; EC50: 50% effective concentration.
Experimental Protocols
Protocol 1: Intermittent Dosing Schedule to Mitigate Cytotoxicity
This protocol describes an in vitro intermittent dosing regimen to assess if periodic drug withdrawal can reduce the cytotoxicity of this compound while maintaining its therapeutic effect.
Materials:
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter logarithmic growth phase (typically 24 hours).
-
Continuous Dosing Arm:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the designated wells with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with solvent).
-
Incubate for the total duration of the experiment (e.g., 72 or 96 hours).
-
-
Intermittent Dosing Arm:
-
Treat cells with the same concentrations of this compound as the continuous arm.
-
After a defined exposure period (e.g., 24 hours), carefully aspirate the medium containing Birabresib.
-
Wash the cells gently with sterile PBS.
-
Add fresh, drug-free culture medium.
-
Incubate for a "drug-off" period (e.g., 24 hours).
-
Repeat the "drug-on" and "drug-off" cycles as required for the experimental design.
-
-
Endpoint Measurement:
-
At the end of the total experimental duration, perform a cell viability assay on both the continuous and intermittent dosing arms according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Compare the dose-response curves and IC50 values between the continuous and intermittent dosing schedules.
-
Protocol 2: Co-administration of N-Acetylcysteine (NAC) as a Cytoprotective Agent
This protocol outlines a method to investigate if the antioxidant N-acetylcysteine (NAC) can mitigate the non-specific cytotoxicity of high concentrations of this compound.[8][9][10]
Materials:
-
This compound
-
N-Acetylcysteine (NAC)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent
-
Plate reader
Procedure:
-
Determine NAC Working Concentration: First, perform a dose-response experiment with NAC alone to determine the highest non-toxic concentration for your cell line.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Experimental Arms:
-
Birabresib Alone: Treat cells with a serial dilution of this compound.
-
NAC Alone: Treat cells with the pre-determined non-toxic concentration of NAC.
-
Co-administration: Treat cells with the serial dilution of this compound in combination with the non-toxic concentration of NAC.
-
Vehicle Control: Treat cells with the vehicle(s) used for Birabresib and NAC.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours).
-
Endpoint Measurement: Perform a cell viability assay.
-
Data Analysis: Compare the IC50 values of this compound in the presence and absence of NAC. A rightward shift in the dose-response curve for the co-administration arm would suggest a cytoprotective effect of NAC.
Protocol 3: Combination Therapy with a PI3K Inhibitor
This protocol provides a framework for assessing the synergistic effects and potential for dose reduction when combining this compound with a PI3K inhibitor.
Materials:
-
This compound
-
PI3K inhibitor (e.g., Alpelisib, Buparlisib)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent
-
Software for synergy analysis (e.g., CompuSyn)
Procedure:
-
Single Agent Dose-Response: Determine the IC50 values for this compound and the PI3K inhibitor individually in your cell line of interest.
-
Combination Matrix Setup:
-
Prepare serial dilutions of this compound and the PI3K inhibitor.
-
In a 96-well plate, create a checkerboard matrix where each well contains a unique combination of concentrations of the two drugs. Include single-agent controls and a vehicle control.
-
-
Cell Treatment: Seed cells and allow them to adhere. Replace the medium with the drug-containing medium as per the combination matrix.
-
Incubation: Incubate for a predetermined duration (e.g., 72 hours).
-
Endpoint Measurement: Perform a cell viability assay.
-
Synergy Analysis:
-
Calculate the percentage of cell growth inhibition for each drug combination.
-
Use the Chou-Talalay method to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
A synergistic interaction allows for achieving a significant anti-proliferative effect with lower, and therefore potentially less toxic, concentrations of this compound.
-
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Workflow for mitigating this compound cytotoxicity.
Caption: Troubleshooting logic for high cytotoxicity.
References
- 1. Birabresib - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. Phase Ib Trial With Birabresib, a Small-Molecule Inhibitor of Bromodomain and Extraterminal Proteins, in Patients With Selected Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and characterization of liposomal formulation of bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. herzenberglab.stanford.edu [herzenberglab.stanford.edu]
- 9. Co-administration of N-Acetylcysteine and Acetaminophen Efficiently Blocks Acetaminophen Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
(R)-Birabresib stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (R)-Birabresib.
Stability and Storage
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.
Storage Conditions Summary
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a dry, dark place.[1] |
| 0 - 4°C | Short term (days to weeks) | Store in a dry, dark place.[2] | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[3][4] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month[3][4] | Aliquot to avoid repeated freeze-thaw cycles. | |
| 0 - 4°C | Short term (days to weeks) | For immediate use. | |
| Working Solution (in aqueous buffer) | 2 - 8°C | Freshly prepared | It is recommended to prepare fresh for each experiment.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[3][5] It competitively binds to the acetyl-lysine binding pockets of these proteins, preventing them from interacting with acetylated histones on the chromatin.[5][6] This disruption of protein-chromatin interaction leads to the suppression of target gene transcription, most notably the oncogene MYC, which in turn inhibits cell proliferation and induces apoptosis.[6]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO. To prepare a stock solution, dissolve the powdered compound in anhydrous, high-purity DMSO. If the compound does not dissolve completely, gentle warming to 37°C and sonication can be used to aid dissolution. It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) and store it in single-use aliquots at -80°C to minimize freeze-thaw cycles.
Q3: My this compound stock solution precipitates when diluted in my aqueous cell culture medium. What should I do?
A3: This is a common issue with compounds that have low aqueous solubility. Here are a few troubleshooting steps:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.1% in your cell culture medium. High concentrations of DMSO can be toxic to cells.
-
Use a pre-warmed medium: Adding the DMSO stock solution to a pre-warmed (37°C) medium can help maintain solubility.
-
Increase the volume of the medium: Adding the stock solution to a larger volume of medium while vortexing can facilitate rapid dilution and prevent precipitation.
-
Consider using a formulation with excipients: For in vivo studies, formulations containing agents like PEG300, Tween-80, or SBE-β-CD can improve solubility.[3]
Q4: What are the potential degradation pathways for this compound?
A4: this compound contains an acetamide (B32628) functional group, which can be susceptible to hydrolysis under acidic or basic conditions, breaking the amide bond to form a carboxylic acid and an amine.[1][2][3][7][8] The thienotriazolodiazepine core of the molecule may also be susceptible to photodegradation, so it is important to protect the compound and its solutions from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected activity | Compound degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. | Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Low compound concentration: Inaccurate weighing or dilution. | Verify the concentration of your stock solution using a spectrophotometer if possible. Ensure accurate pipetting. | |
| High cell toxicity, even at low concentrations | DMSO toxicity: Final DMSO concentration in the culture medium is too high. | Ensure the final DMSO concentration is below 0.1%. Include a vehicle control (DMSO alone) in your experiments. |
| Off-target effects: The observed toxicity may not be due to BET inhibition. | Use a structurally related inactive control, if available, to confirm on-target effects. Titrate the concentration of this compound to find the optimal therapeutic window. | |
| Variability between experiments | Cell passage number: High passage numbers can lead to genetic drift and altered cellular responses. | Use cells with a consistent and low passage number for all experiments. |
| Inconsistent cell density: The effect of the inhibitor can be dependent on cell confluence. | Seed cells at a consistent density for all experiments and ensure they are in the logarithmic growth phase at the time of treatment. |
Experimental Protocols & Visualizations
Signaling Pathway of this compound
This compound acts by inhibiting the BET family of proteins (BRD2, BRD3, and BRD4). These proteins are "readers" of the epigenetic code, specifically recognizing acetylated lysine (B10760008) residues on histones. By binding to these acetylated histones, BET proteins recruit transcriptional machinery to promote the expression of target genes, including the key oncogene MYC. Inhibition of BET proteins by this compound displaces them from the chromatin, leading to the downregulation of MYC and other target genes. This results in cell cycle arrest and apoptosis.
Caption: this compound signaling pathway.
General Experimental Workflow for In Vitro Cell-Based Assays
This workflow outlines the key steps for assessing the effect of this compound on cell viability and protein expression.
Caption: General experimental workflow.
Detailed Methodology: Western Blot for MYC Downregulation
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MYC (and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the MYC signal to the loading control to determine the extent of downregulation.
References
- 1. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. homework.study.com [homework.study.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. Birabresib - Wikipedia [en.wikipedia.org]
- 7. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 8. m.youtube.com [m.youtube.com]
Interpreting unexpected results with (R)-Birabresib control
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using (R)-Birabresib as a negative control in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a control?
This compound is the inactive enantiomer of Birabresib (also known as OTX-015 or MK-8628). The active form, (S)-Birabresib, is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1] Since this compound is stereochemically distinct from the active form, it is not expected to bind to the acetyl-lysine binding pockets of BET proteins and therefore should not elicit the same biological effects.[1] It is used as a negative control to ensure that the observed effects of the active Birabresib are due to its specific on-target activity and not due to off-target effects or artifacts related to the chemical scaffold or experimental conditions.
Q2: What is the expected outcome when using this compound in my experiment?
Ideally, cells treated with this compound should behave identically to the vehicle control (e.g., DMSO-treated cells). You should not observe a significant change in cell proliferation, gene expression (particularly of BET target genes like c-MYC), or other downstream signaling events that are affected by the active Birabresib.
Q3: At what concentration should I use this compound?
This compound should be used at the same concentration(s) as the active Birabresib in your experiments. This ensures a direct comparison and helps to rule out any concentration-dependent, off-target effects of the chemical scaffold.
Troubleshooting Unexpected Results
Issue 1: I am observing a decrease in cell viability or proliferation with my this compound control.
This is an unexpected result, as this compound is designed to be inactive. Here are several potential causes and troubleshooting steps:
-
High Compound Concentration or Solvent Toxicity:
-
Explanation: At very high concentrations, even inactive compounds can exhibit non-specific toxicity. Similarly, the solvent used to dissolve the compound (typically DMSO) can be toxic to cells if the final concentration in the media is too high.
-
Troubleshooting:
-
Ensure the final DMSO concentration in your cell culture medium does not exceed 0.5%. Ideally, it should be 0.1% or lower.
-
Run a vehicle control with the same final DMSO concentration to isolate the effect of the solvent.
-
If possible, perform a dose-response curve with this compound to see if the observed toxicity is concentration-dependent.
-
-
-
Compound Purity and Integrity:
-
Explanation: The this compound sample may be contaminated with the active (S)-enantiomer or other impurities. Degradation of the compound over time can also lead to unexpected activity.
-
Troubleshooting:
-
Verify the purity of your this compound lot with the supplier.
-
Prepare fresh stock solutions of this compound in DMSO and store them in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[1]
-
-
-
Cell Line Sensitivity:
-
Explanation: Some cell lines can be exceptionally sensitive to any chemical perturbation.
-
Troubleshooting:
-
Test this compound on a different, less sensitive cell line to see if the effect is cell-type specific.
-
Carefully observe the morphology of the cells under a microscope. Are they showing signs of stress or death that are distinct from the effects of the active compound?
-
-
Issue 2: I see a slight decrease in the expression of a target gene (e.g., c-MYC) with my this compound control.
-
Explanation: While this compound is expected to be inactive, there might be very weak, non-specific interactions at high concentrations, or it could be indicative of slight contamination with the active form.
-
Troubleshooting:
-
Quantitative Comparison: Quantify the extent of downregulation. A very modest decrease (e.g., <10%) with the this compound control compared to a substantial decrease with the active Birabresib (often >50%) would still validate the specific activity of the active compound.
-
Check for Contamination: As with viability issues, ensure the purity of your this compound.
-
Lower the Concentration: Test a lower concentration of both the active and inactive compounds where the active compound still shows a significant effect, but the inactive control has no effect.
-
Data Presentation
Table 1: In Vitro Activity of Birabresib (OTX-015)
| Assay Type | Target(s) | IC50 / EC50 Range | Cell Lines / Conditions | Reference(s) |
| Cell-Free Binding Assay | BRD2, BRD3, BRD4 | 10-19 nM (EC50) | TR-FRET | [2] |
| Histone Binding Inhibition | BRD2, BRD3, BRD4 | 92-112 nM (IC50) | AcH4 | [2][3] |
| Cell Proliferation | Various Cancer Cells | 60-200 nM (GI50) | Human tumor cell lines | [2] |
| Cell Proliferation | MV4-11 (AML) | ~22 nM (IC50) | 72-hour CellTiter-Glo | [3] |
Note: The values above are for the active form of Birabresib (OTX-015). This compound is expected to be inactive in these assays.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment.
-
Compound Preparation: Prepare serial dilutions of both Birabresib and this compound from a concentrated DMSO stock. Also, prepare a vehicle control with the same final DMSO concentration.
-
Treatment: After allowing cells to adhere (typically 24 hours), replace the medium with fresh medium containing the compounds or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's protocol. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results to determine the GI50/IC50 for the active compound. The curve for this compound should remain at or near 100% viability.
Protocol 2: Western Blot for c-MYC Downregulation
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with Birabresib, this compound, or vehicle control for a specified time (e.g., 4, 8, or 24 hours). c-MYC protein levels can change rapidly.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against c-MYC (e.g., Cell Signaling Technology #9402) overnight at 4°C.[5] Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Compare the band intensity for c-MYC in the Birabresib-treated lane to the vehicle and this compound lanes. A significant reduction in c-MYC should be observed only with the active compound.
Visualizations
Caption: Mechanism of action of Birabresib and the role of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Technical Support Center: (R)-Birabresib Cell Viability Experiments
Welcome to the technical support center for researchers utilizing (R)-Birabresib in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to cell viability when working with this potent BET inhibitor.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing lower-than-expected or highly variable effects on cell viability?
Potential Causes and Solutions:
-
Drug Solubility and Stability: this compound has specific solubility characteristics. Ensure it is fully dissolved in a suitable solvent like DMSO before further dilution in your cell culture medium. Precipitation of the compound can lead to inconsistent concentrations and reduced efficacy.
-
Solution: Prepare fresh dilutions for each experiment from a concentrated stock solution. Visually inspect for any precipitates after dilution into the final culture medium. If precipitation is suspected, consider using a solvent-based vehicle control to account for any solvent effects.
-
-
Cell Seeding Density: The initial number of cells plated can significantly impact the outcome of viability assays.
-
Solution: Optimize cell seeding density for your specific cell line and assay duration. Ensure cells are in the exponential growth phase at the time of treatment.
-
-
Inconsistent Drug Concentration: Inaccurate pipetting or uneven mixing can lead to variability across wells.
-
Solution: Calibrate your pipettes regularly. When adding this compound to multi-well plates, ensure thorough but gentle mixing to avoid disturbing adherent cells.
-
-
Edge Effects in Multi-Well Plates: Wells on the perimeter of a plate are more prone to evaporation, which can concentrate the drug and affect cell viability.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain a humidified environment across the plate.
-
Troubleshooting Workflow for Inconsistent Viability Results
Question 2: My cell viability assay (e.g., MTT, WST-8) results show an unexpected increase in signal at high concentrations of this compound. What could be the cause?
Potential Causes and Solutions:
-
Direct Reduction of Assay Reagent: Some compounds can directly reduce tetrazolium salts (MTT, WST-8) to formazan (B1609692), independent of cellular metabolic activity. This leads to a false-positive signal for cell viability.
-
Solution: Run a cell-free control where you add this compound to the assay medium with the viability reagent but without cells. If you observe a color change, this indicates direct interaction.
-
-
Altered Cellular Metabolism: BET inhibitors can induce changes in cellular metabolism that may affect the readout of metabolic assays like MTT and WST-8.
-
Solution: Corroborate your findings with a non-metabolic viability assay, such as a trypan blue exclusion assay or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).
-
Question 3: I am observing cell cycle arrest but not significant apoptosis. How can I induce apoptosis?
Potential Causes and Solutions:
-
Concentration-Dependent Effects: this compound can induce either cell cycle arrest or apoptosis depending on the concentration used and the cell type. Lower concentrations may primarily lead to G1 arrest, while higher concentrations are often required to trigger apoptosis.[1][2]
-
Solution: Perform a dose-response experiment and analyze both cell cycle distribution (e.g., by propidium (B1200493) iodide staining) and apoptosis (e.g., by Annexin V/PI staining) at various concentrations to determine the optimal range for inducing apoptosis in your cell line.
-
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivities to BET inhibitors.
-
Solution: Consult the literature for reported effective concentrations of this compound in your specific cell line or similar cell types. If your cell line is known to be less sensitive, you may need to use higher concentrations or longer incubation times.
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[3] These proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, playing a crucial role in the regulation of gene transcription. By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin.[4] This leads to the downregulation of key oncogenes, most notably c-Myc, which in turn results in decreased cell proliferation, cell cycle arrest (primarily at the G1 phase), and induction of apoptosis.[5][6][7]
Mechanism of this compound Action
2. What are typical working concentrations and incubation times for this compound?
The effective concentration of this compound is highly cell line-dependent. However, a general starting point for in vitro experiments is in the nanomolar to low micromolar range.
-
Growth Inhibition (GI50): Typically observed in the range of 60 nM to 200 nM in various human cancer cell lines.[5]
-
IC50 Values: Can range from low nanomolar to micromolar concentrations depending on the cell line's sensitivity.
-
Incubation Time: A common incubation period for assessing effects on cell proliferation is 72 hours.[5] However, shorter incubation times (e.g., 24-48 hours) may be sufficient to observe effects on gene expression, cell cycle, and apoptosis.[6]
3. What are potential resistance mechanisms to this compound?
While this compound is a potent inhibitor, cancer cells can develop resistance. Some potential mechanisms include:
-
Upregulation of compensatory signaling pathways: Studies on BET inhibitors have shown that resistance can be associated with the activation of survival pathways such as the PI3K/Akt and MAPK/ERK pathways.
-
Off-target effects: As with many small molecule inhibitors, off-target effects could contribute to both efficacy and resistance.[8]
Potential Resistance Pathways to BET Inhibitors
Data Presentation
Table 1: Reported GI50 and IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Value (nM) | Incubation Time (h) | Reference |
| Various | Human Cancer Cell Lines | WST-8 | 60 - 200 (GI50) | 72 | [5] |
| BJAB | Burkitt's Lymphoma | WST-1 | 130 (GI50) | 72 | [9] |
| CAKI-1 | Renal Cell Carcinoma | CellTiter-Glo | 94.6 (GI50) | 72 | [9] |
| D283 Med | Medulloblastoma | CellTiter-Glo | 66 (IC50) | 72 | [9] |
| Daoy | Medulloblastoma | CellTiter-Glo | 160 (GI50) | 72 | [9] |
| Daudi | Burkitt's Lymphoma | WST-1 | 4000 (GI50) | 72 | [9] |
| HL-60 | Acute Promyelocytic Leukemia | Not Specified | 500 (EC50) | 48 | [6] |
| K562 | Chronic Myelogenous Leukemia | Not Specified | >1000 (EC50) | 48 | [6] |
| Leukemia Cells | Acute Myeloid Leukemia | Not Specified | 92 (IC50) | Not Specified | [9] |
| MDA-MB-468 | Triple-Negative Breast Cancer | CellTiter-Glo | 212.3 (GI50) | 72 | [9] |
| MV4-11 | Acute Myeloid Leukemia | CCK8 | 17.6 (IC50) | 72 | [9] |
| NCI-H1975 | Non-Small Cell Lung Cancer | Not Specified | 4190 (IC50) | 72 | [8] |
| A549 | Non-Small Cell Lung Cancer | Not Specified | >10000 (IC50) | 72 | [8] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired incubation period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
WST-8 Cell Viability Assay
This protocol is a colorimetric assay that produces a water-soluble formazan dye.
Materials:
-
WST-8 reagent (e.g., CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound and a vehicle control for the desired duration.
-
Add 10 µL of WST-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as required.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the cellular pharmacological properties of the BET-inhibitor OTX015/MK-8628 (birabresib), alone and in combination, in leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. BET bromodomain inhibitor birabresib in mantle cell lymphoma: in vivo activity and identification of novel combinations to overcome adaptive resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Ensuring Isomeric Purity of (R)-Birabresib Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the isomeric purity of their (R)-Birabresib samples.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to ensure the isomeric purity of my this compound sample?
A1: (S)-Birabresib (also known as OTX015 or MK-8628) is the biologically active enantiomer that inhibits the BET (Bromodomain and Extra-Terminal) family of proteins (BRD2, BRD3, and BRD4).[1] The (R)-enantiomer is considered inactive and is often used as a negative control in experiments to demonstrate the on-target effects of the active compound.[2] Therefore, the presence of the (S)-enantiomer as an impurity in your this compound sample could lead to confounding results, including unexpected biological activity.
Q2: What is the recommended analytical technique for determining the isomeric purity of this compound?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying enantiomers of small molecules like Birabresib.[3] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and individual quantification.
Q3: I am seeing a small, unexpected peak in my chiral HPLC analysis of this compound. Could this be the (S)-enantiomer?
A3: It is possible. To confirm, you should run a standard of the racemic mixture or a pure standard of (S)-Birabresib under the same chromatographic conditions. If the retention time of the unexpected peak matches that of the (S)-enantiomer, it is likely the source of the impurity.
Q4: Can Birabresib undergo chiral inversion under my experimental or analytical conditions?
A4: Chiral inversion, the conversion of one enantiomer to another, can be influenced by factors such as solvent, temperature, and pH.[4] While thienotriazolodiazepine derivatives are generally stable, it is crucial to use appropriate storage and analytical conditions to minimize the risk of inversion. It is recommended to store samples in a stable, neutral pH environment and avoid high temperatures.
Q5: How can I use this compound as a negative control in my cell-based assays?
A5: To use this compound as a negative control, you should treat your cells with the same concentration of this compound as the active (S)-Birabresib. The inactive enantiomer should not elicit the same biological response, such as the downregulation of c-MYC, which is a key downstream target of BET inhibitors.[5][6] This comparison helps to confirm that the observed effects of (S)-Birabresib are due to its specific inhibition of BET proteins.
Troubleshooting Chiral HPLC Analysis
Issue 1: Poor or No Separation of Enantiomers
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the CSP is critical. For thienotriazolodiazepine structures like Birabresib, polysaccharide-based CSPs such as Chiralpak® IA or Chiralpak® AD have shown success for similar compounds. If one CSP does not provide separation, try a different type. |
| Suboptimal Mobile Phase Composition | The type and concentration of the organic modifier (e.g., alcohol) and any additives can significantly impact resolution. Systematically vary the mobile phase composition. For normal phase chromatography, adjust the percentage of the alcohol modifier (e.g., ethanol (B145695), isopropanol). |
| Incorrect Flow Rate | Slower flow rates often improve resolution in chiral separations. Try reducing the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min). |
| Temperature Effects | Temperature can influence the interactions between the analyte and the CSP. Use a column oven to control the temperature and investigate the effect of different temperatures (e.g., 25°C, 30°C, 40°C) on the separation. |
Issue 2: Peak Tailing or Broadening
| Possible Cause | Suggested Solution |
| Secondary Interactions with the Stationary Phase | For basic compounds like Birabresib, adding a basic modifier such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the mobile phase (typically 0.1%) can improve peak shape by minimizing interactions with residual silanols on the silica (B1680970) support. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample. |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening. |
Issue 3: Irreproducible Retention Times and/or Resolution
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Chiral stationary phases may require longer equilibration times than standard reversed-phase columns, especially when changing the mobile phase. Ensure the column is fully equilibrated before starting your analysis. |
| Mobile Phase Instability | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature throughout the analysis. |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Isomeric Purity of this compound
This suggested method is based on protocols for structurally similar thienotriazolodiazepine compounds and should be optimized for your specific instrumentation and samples.
-
High-Performance Liquid Chromatography (HPLC) System:
-
An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
-
Chiral Stationary Phase (CSP):
-
Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.
-
-
Mobile Phase:
-
A mixture of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol). The optimal ratio should be determined empirically, starting with a screening of different compositions (see table below).
-
For improved peak shape, 0.1% diethylamine (DEA) can be added to the mobile phase.
-
-
Flow Rate:
-
1.0 mL/min (can be optimized).
-
-
Column Temperature:
-
25°C (can be optimized).
-
-
Detection:
-
UV at a wavelength where Birabresib has significant absorbance (e.g., 254 nm or 280 nm).
-
-
Injection Volume:
-
10 µL.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Protocol 2: Quantitative RT-PCR for c-MYC Expression
This protocol can be used to confirm the differential activity of (S)-Birabresib and this compound.
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line known to be sensitive to BET inhibitors (e.g., a multiple myeloma cell line).
-
Treat the cells with (S)-Birabresib, this compound (at the same concentration), and a vehicle control (e.g., DMSO) for a specified time (e.g., 6-24 hours).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers.[2]
-
-
Quantitative PCR (qPCR):
Data Presentation
Table 1: Illustrative Effect of Mobile Phase Composition on Enantiomeric Resolution of a Thienotriazolodiazepine Analog on a Chiralpak® AD-H Column
| Mobile Phase Composition (n-Hexane:Ethanol:DEA) | Retention Time of Enantiomer 1 (min) | Retention Time of Enantiomer 2 (min) | Resolution (Rs) |
| 90:10:0.1 | 8.5 | 9.8 | 1.8 |
| 85:15:0.1 | 7.2 | 8.1 | 1.5 |
| 80:20:0.1 | 6.1 | 6.7 | 1.2 |
Note: This is illustrative data. Actual retention times and resolution will vary depending on the specific compound, column, and HPLC system.
Visualizations
Caption: BET inhibitor signaling pathway.
Caption: Chiral HPLC analysis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Registered report: BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of (R)-Birabresib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of (R)-Birabresib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as OTX-015 or MK-8628, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription.[3][4] By binding to the acetylated lysine (B10760008) recognition motifs on the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones and transcription factors.[2][5] This disruption of protein-protein interactions leads to the downregulation of key oncogenes, such as c-MYC, ultimately resulting in cell cycle arrest and apoptosis in various cancer cells.[6][7]
Q2: What is the active enantiomer of Birabresib?
A2: The active enantiomer of Birabresib is the (S)-enantiomer. The racemic mixture is often referred to as OTX-015, while the specific active enantiomer is designated as (S)-Birabresib. It is crucial to ensure the correct enantiomeric form is being used for experiments to ensure activity.
Q3: How should I store and handle this compound?
A3: Proper storage and handling are critical to maintain the integrity of this compound. Here are the general storage guidelines:
| Storage Condition | Recommended Duration |
| Powder at -20°C | Up to 3 years |
| In solvent at -80°C | Up to 1 year |
Data compiled from publicly available information.
It is recommended to prepare solutions fresh for each experiment. If storing solutions, use airtight vials to prevent solvent evaporation and exposure to moisture.
Q4: What are the common solvents for dissolving this compound?
A4: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.
| Solvent | Solubility |
| DMSO | ~45 mg/mL |
| Ethanol | ~9.8 mg/mL |
Sonication may be required to fully dissolve the compound. Data compiled from publicly available information.[8]
For in vivo studies, a common formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[8]
Troubleshooting Guide: Batch-to-Batch Variability
Issue 1: Inconsistent results in cell-based assays (e.g., IC50 values) between different batches of this compound.
This is a common issue that can arise from several factors related to the compound's purity and activity.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Varying Potency | 1. Perform a dose-response curve for each new batch to determine the accurate IC50 value. 2. Compare the new IC50 to the value obtained from a previously validated batch. |
| Presence of Impurities | 1. Request a Certificate of Analysis (CoA) from the supplier for each batch. 2. Analyze the purity using High-Performance Liquid Chromatography (HPLC). 3. If significant impurities are detected, consider sourcing the compound from a different supplier. |
| Incorrect Enantiomeric Ratio | 1. Verify the enantiomeric purity using chiral HPLC. The (S)-enantiomer is the active form. 2. Ensure the supplier provides data on the enantiomeric excess (e.e.). |
| Degradation of the Compound | 1. Check the storage conditions. Improper storage can lead to degradation. 2. Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. |
Issue 2: Poor solubility or precipitation of this compound in cell culture media.
This compound is a hydrophobic molecule, and precipitation can lead to inaccurate dosing and unreliable experimental outcomes.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Low Solubility in Aqueous Media | 1. Prepare a high-concentration stock solution in 100% DMSO. 2. Serially dilute the stock solution in your cell culture media to the final desired concentration. 3. Ensure the final DMSO concentration in the media is low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| Compound Precipitation Over Time | 1. Visually inspect the media for any signs of precipitation before and during the experiment. 2. Prepare fresh dilutions from the stock solution immediately before use. |
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound in inhibiting BET proteins.
Troubleshooting Workflow for Inconsistent Assay Results
Caption: Workflow for troubleshooting this compound variability.
Key Experimental Protocols
Protocol 1: Determination of IC50 in a Cell-Based Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a new batch of this compound.
Materials:
-
This compound
-
100% DMSO
-
Cancer cell line of interest (e.g., MV4-11)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multimode plate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the this compound stock solution in cell culture medium. A typical concentration range would be 1 nM to 10 µM.
-
Add the diluted compound to the cells. Include a vehicle control (DMSO only).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To assess the purity of a batch of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Prepare the mobile phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Prepare a sample solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Set up the HPLC method:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
Detection wavelength: 254 nm
-
Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Inject the sample and run the analysis.
-
Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 3: Chiral HPLC for Enantiomeric Purity
Objective: To determine the enantiomeric excess (e.e.) of this compound.
Materials:
-
This compound sample
-
Chiral HPLC column (e.g., Chiralpak AD-H)
-
HPLC-grade hexane (B92381)
-
HPLC-grade isopropanol (B130326)
-
HPLC system with a UV detector
Procedure:
-
Prepare the mobile phase: A typical mobile phase for this type of separation would be a mixture of hexane and isopropanol (e.g., 80:20 v/v).
-
Prepare a sample solution of this compound at a concentration of 1 mg/mL in the mobile phase.
-
Set up the HPLC method:
-
Flow rate: 0.5 mL/min
-
Injection volume: 5 µL
-
Column temperature: 25°C
-
Detection wavelength: 254 nm
-
Isocratic elution with the prepared mobile phase.
-
-
Inject the sample and run the analysis.
-
Identify and integrate the peaks corresponding to the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
References
- 1. Birabresib - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precision Targeting of BET Proteins - Navigating Disease Pathways, Inhibitor Insights, and Shaping Therapeutic Frontiers: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (6S)-4-(4-Chlorophenyl)-N-(4-hydroxyphenyl)-2,3,9-trimethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-6-acetamide | C25H22ClN5O2S | CID 9936746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. Birabresib | Epigenetic Reader Domain | TargetMol [targetmol.com]
Avoiding degradation of (R)-Birabresib in solution
Welcome to the technical support center for (R)-Birabresib. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding the degradation of this compound in solution, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q2: What are the recommended storage conditions and duration for this compound stock solutions?
A2: For optimal stability, stock solutions should be stored under the following conditions.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Q3: How should I prepare working solutions of this compound for in vitro or in vivo experiments?
A3: It is highly recommended to prepare working solutions fresh for each experiment on the day of use.[1] For in vivo studies, a common formulation involves a multi-component solvent system to maintain solubility and stability. A typical protocol involves first diluting the DMSO stock solution with a solvent like PEG300, followed by the addition of a surfactant such as Tween-80, and finally bringing the solution to the desired volume with saline.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q4: Is this compound sensitive to light?
Q5: What is the stability of this compound in aqueous buffers?
A5: There is limited public data on the stability of this compound in aqueous buffers at different pH values. For similar small molecules, stability can be pH-dependent. It is advisable to prepare aqueous working solutions immediately before use and to conduct pilot stability studies if the experimental timeline requires prolonged incubation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in working solution | Low aqueous solubility of this compound. | - Increase the percentage of co-solvents (e.g., PEG300, Tween-80) in your formulation. - Use gentle heating or sonication to aid dissolution.[1] - Prepare a more dilute working solution if experimentally feasible. |
| Inconsistent experimental results | Degradation of this compound stock or working solution. | - Prepare fresh stock and working solutions. - Ensure proper storage conditions for the stock solution (see FAQs). - Avoid repeated freeze-thaw cycles by using aliquots.[1] - Protect solutions from light. |
| Loss of compound activity over time | Chemical instability in the experimental medium (e.g., cell culture medium). | - Minimize the incubation time of the compound in the experimental medium. - Consider conducting a time-course experiment to assess the stability of this compound under your specific experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate at room temperature until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in amber vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]
-
Protocol 2: Preparation of this compound Working Solution for In Vivo Studies
This protocol is an example, and the final formulation may need to be optimized for your specific application.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure (for a 1 mg/mL final concentration):
-
For a 1 mL final volume, add 100 µL of the 10 mM this compound stock solution to 400 µL of PEG300.
-
Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the solution and mix again.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
Vortex until the solution is clear and homogenous.
-
Use the freshly prepared working solution on the same day.[1]
-
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Troubleshooting workflow for issues with this compound solutions.
References
Troubleshooting lack of effect from (R)-Birabresib control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the BET (Bromodomain and Extra-terminal domain) bromodomain inhibitor control, (R)-Birabresib.
Frequently Asked Questions (FAQs)
Q1: I am not observing any biological effect after treating my cells with this compound. Is there a problem with the compound?
A1: It is the expected and intended outcome for this compound to have no or minimal biological activity. This compound is the inactive R-enantiomer of the potent pan-BET inhibitor Birabresib ((S)-enantiomer, also known as OTX-015 or MK-8628).[1] Its primary purpose is to serve as a negative control in experiments. An effect observed with the active (S)-Birabresib but not with the inactive this compound control confirms that the biological response is due to the specific inhibition of BET bromodomains and not an off-target or chemical scaffold-related artifact.[2]
Q2: What is the mechanism of action of the active Birabresib, and why is the (R)-enantiomer inactive?
A2: The active (S)-Birabresib is a small molecule designed to mimic acetylated lysine (B10760008) residues.[2] It competitively binds to the acetyl-lysine binding pockets of the BET protein family members (BRD2, BRD3, and BRD4).[3][4][5][6] This binding prevents BET proteins from docking onto acetylated histones on the chromatin, which displaces them from gene promoters and super-enhancers. The ultimate result is the suppression of key oncogenes, most notably c-MYC, leading to cell cycle arrest and apoptosis.[3][4][5][6] The stereochemistry of the R-enantiomer, this compound, prevents it from fitting correctly into the BET acetyl-lysine binding pocket, thus rendering it unable to inhibit the protein's function.
Q3: My active (S)-Birabresib is also showing a weak or no effect. What are the common causes and how can I troubleshoot this?
A3: If the active enantiomer of Birabresib is not performing as expected, several factors related to compound handling, experimental setup, and cell biology could be the cause. Below is a checklist to help identify the issue.
Q4: How can I definitively validate that my active (S)-Birabresib is working in my cellular model?
A4: A key validation experiment is to measure the downregulation of the primary BET target, c-MYC. After treating a sensitive cell line with (S)-Birabresib, this compound (as a negative control), and a vehicle control (e.g., DMSO), you should observe a significant reduction in c-MYC protein levels via Western Blot or mRNA levels via RT-qPCR in the cells treated only with the active compound. Other validation methods include assessing for G1 cell cycle arrest via flow cytometry or measuring apoptosis.[7][8]
Data Presentation
Table 1: Comparative Biological Activity of Birabresib Enantiomers
This table summarizes the expected difference in potency between the active (S)-enantiomer and the inactive (R)-enantiomer control.
| Compound | Target | In Vitro Potency (IC50/EC50) | Expected Biological Effect |
| Birabresib ((S)-enantiomer) | BRD2, BRD3, BRD4 | 10 - 200 nM[4][9][10] | Potent downregulation of c-MYC, induction of cell cycle arrest and apoptosis.[3][7][9] |
| This compound ((R)-enantiomer) | BRD2, BRD3, BRD4 | > 10,000 nM (Inactive) | No significant biological activity; serves as a negative control.[1] |
Table 2: Troubleshooting Checklist for Inactive (S)-Birabresib
| Category | Checkpoint | Recommended Action |
| Compound Integrity | Storage Conditions | Confirm stock solutions were stored correctly: -20°C for short-term (1 month) or -80°C for long-term (up to a year).[1][9] Avoid repeated freeze-thaw cycles. |
| Compound Age | Ensure the compound is within its recommended shelf life (>2 years if stored properly as a dry powder).[4] | |
| Compound Preparation | Solvent Quality | Use anhydrous, high-purity DMSO for preparing stock solutions.[9][11] Moisture can reduce solubility. |
| Dissolution | Ensure the compound is fully dissolved. If needed, use gentle warming (37°C) or sonication.[1][11] | |
| Precipitation in Media | When diluting the DMSO stock into aqueous cell culture media, precipitation can occur. Ensure the final DMSO concentration is low (<0.5%) and always include a vehicle control with the same final DMSO concentration.[11] | |
| Experimental Design | Cell Line Sensitivity | Verify that your chosen cell line is dependent on BET protein activity for proliferation. Not all cell lines are sensitive to BET inhibitors. Hematologic malignancy cell lines often show high sensitivity.[4][8] |
| Concentration & Duration | Titrate the active (S)-Birabresib to determine the optimal concentration for your cell line (typically in the 100-1000 nM range for cellular assays). Ensure the incubation time is sufficient to observe downstream effects (e.g., 24-72 hours for c-MYC protein reduction and proliferation assays).[8][9] | |
| Cell Culture Conditions | Maintain consistent cell density and use cells at a low passage number. Over-confluent or high-passage cells may respond differently.[12][13] |
Experimental Protocols
Protocol 1: Validation of Birabresib Activity via Western Blot for c-MYC
-
Cell Seeding: Plate a BET-sensitive cell line (e.g., HL-60) at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere and resume growth for 24 hours.
-
Compound Preparation: Prepare fresh dilutions of (S)-Birabresib, this compound, and a vehicle control (DMSO) in complete cell culture medium. A typical final concentration for active (S)-Birabresib is 500 nM. Use an equimolar concentration for the this compound control. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.
-
Cell Treatment: Aspirate the old medium and replace it with the medium containing the respective treatments. Incubate the cells for 24 hours.
-
Protein Lysate Preparation: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against c-MYC. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Analysis: Expect to see a significant decrease in the c-MYC band intensity only in the lane corresponding to the (S)-Birabresib treatment compared to the vehicle and this compound controls.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Seeding and Treatment: Seed and treat cells as described in Protocol 1, steps 1-3. A longer incubation period of 48 hours may be necessary to observe significant cell cycle changes.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Analysis: In sensitive cell lines, treatment with active (S)-Birabresib is expected to cause an accumulation of cells in the G1 phase of the cell cycle compared to the vehicle and this compound controls.
Mandatory Visualization
Caption: Mechanism of active (S)-Birabresib vs. inactive this compound control.
Caption: Troubleshooting workflow for lack of effect in Birabresib experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Birabresib - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. (6S)-4-(4-Chlorophenyl)-N-(4-hydroxyphenyl)-2,3,9-trimethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-6-acetamide | C25H22ClN5O2S | CID 9936746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Insights into the cellular pharmacological properties of the BET-inhibitor OTX015/MK-8628 (birabresib), alone and in combination, in leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell cultures in drug development: Applications, challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Birabresib In Vivo Dosing Schedule Refinement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing (R)-Birabresib (also known as OTX015 or MK-8628) in preclinical in vivo studies. The information provided is intended to assist in the refinement of dosing schedules to maximize efficacy while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1][2][3][4] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to the acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers. This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin.[1] This leads to the downregulation of key oncogenes, most notably c-MYC, resulting in cell cycle arrest and apoptosis in various cancer models.[1][2]
Q2: What are common starting doses and schedules for this compound in mouse models?
Based on preclinical studies, a common and effective oral dosing regimen for this compound in various mouse xenograft models is 50 mg/kg administered twice daily (BID) .[1][5][6] Other studies have reported efficacy with doses in the range of 30-50 mg/kg in murine models.[2][4] The specific dose and schedule may require optimization depending on the tumor model and the research question.
Q3: How should this compound be formulated for oral administration in mice?
While specific formulation details can vary between studies, a common approach for preparing this compound for oral gavage involves creating a suspension or solution. One published method for preparing an in vivo formulation involves the use of a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. It is recommended to prepare a stock solution in DMSO first and then sequentially add the other components. Another option is a formulation with 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline. For all formulations, sonication is recommended to ensure a homogenous suspension. It is also advised to prepare the working solution fresh on the day of use.
Q4: What are the expected signs of toxicity in mice treated with this compound?
At effective doses, many preclinical studies report that this compound is generally well-tolerated in mice, with no significant body weight loss or overt signs of toxicity.[1][5] However, researchers should closely monitor animals for any signs of distress. Based on clinical trial data in humans, potential dose-limiting toxicities include thrombocytopenia (low platelet count) and gastrointestinal issues such as diarrhea, nausea, and anorexia.[7] While not always directly translatable to mice, these findings suggest that monitoring for changes in animal behavior, feeding habits, and overall health is crucial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Tumor Growth Inhibition | - Insufficient dose or exposure.- Tumor model is resistant to BET inhibition.- Improper drug formulation or administration. | - Dose Escalation: If no toxicity is observed, consider a dose escalation study. Monitor for efficacy and signs of toxicity.- Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure plasma and tumor concentrations of this compound to ensure adequate exposure. Assess downstream target engagement by measuring c-MYC downregulation in tumor tissue via qPCR or Western blot.- Verify Formulation and Administration: Ensure the drug is properly solubilized or suspended and that oral gavage is performed correctly to deliver the intended dose.- Test Alternative Models: If the current model is confirmed to be resistant, consider testing this compound in other relevant cancer models. |
| Significant Animal Weight Loss or Morbidity | - Dose is too high.- Dosing schedule is not well-tolerated.- Off-target effects. | - Dose Reduction: Decrease the dose while monitoring for both toxicity and efficacy.- Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery between treatments.[8] Clinical studies have also explored intermittent schedules to mitigate toxicity.[7]- Supportive Care: Provide supportive care as per institutional guidelines, which may include supplemental nutrition or hydration.- Monitor Hematological Parameters: If possible, monitor complete blood counts to check for thrombocytopenia, a known dose-limiting toxicity in humans. |
| Variability in Tumor Response Between Animals | - Inconsistent drug administration.- Heterogeneity of the tumor model.- Differences in individual animal metabolism. | - Standardize Administration Technique: Ensure all personnel are proficient in oral gavage to minimize variability in drug delivery.- Increase Group Size: A larger cohort of animals may be necessary to achieve statistical significance if tumor heterogeneity is high.- Monitor PK: In a satellite group of animals, assess plasma drug levels to determine if variability in exposure is contributing to the differential response. |
Quantitative Data Summary
Table 1: Summary of this compound In Vivo Dosing in Preclinical Mouse Models
| Tumor Model | Dose | Dosing Schedule | Route of Administration | Key Findings | Reference |
| NSCLC Xenograft (H3122) | 50 mg/kg | Twice Daily (BID) | Oral Gavage | Significant reduction in tumor growth. | [5] |
| Pediatric Ependymoma Orthotopic Model | 50 mg/kg | Twice Daily (BID) | Oral Gavage | Increased survival with no observed toxicity. | [1] |
| Glioblastoma Orthotopic Xenograft (U87MG) | 50 mg/kg | Twice Daily (BID) | Oral Gavage | Significantly increased survival. | [6] |
| Malignant Pleural Mesothelioma Xenografts | Not specified, but typical doses are 30-50 mg/kg | Daily | Oral Gavage | Significant delay in cell growth. | [2][3] |
| Triple-Negative Breast Cancer Xenograft (MDA-MB-231) | 50 mg/kg | Daily | Oral Gavage | Significantly reduced tumor mass. | [9] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of this compound in a Mouse Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) appropriate for the xenograft model.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10^6 cells in sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Drug Preparation: Formulate this compound for oral administration as described in the FAQ section. The vehicle control group should receive the formulation without the active compound.
-
Dosing: Administer this compound or vehicle via oral gavage at the predetermined dose and schedule (e.g., 50 mg/kg BID).
-
Monitoring: Monitor animal body weight and overall health daily.
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined endpoint size.
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., c-MYC expression).
Visualizations
Caption: Mechanism of action of this compound as a BET inhibitor.
Caption: Workflow for an in vivo efficacy study of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Promising in vivo efficacy of the BET bromodomain inhibitor OTX015/MK-8628 in malignant pleural mesothelioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase Ib Trial With Birabresib, a Small-Molecule Inhibitor of Bromodomain and Extraterminal Proteins, in Patients With Selected Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of BET Inhibitors as Potential Treatments for Cancer: Optimization of Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Challenges in using (R)-Birabresib for long-term studies
Welcome to the Technical Support Center for (R)-Birabresib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and best practices for the long-term use of this compound (also known as Birabresib, OTX-015, MK-8628) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] These proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, playing a crucial role in the regulation of gene transcription.[2] By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin.[1][2] This leads to the downregulation of key oncogenes, most notably c-MYC, resulting in cell cycle arrest and apoptosis in cancer cells.[1][3]
Q2: What are the major challenges associated with the long-term use of this compound in preclinical studies?
A2: The primary challenges in long-term studies with this compound can be categorized into three main areas:
-
Physicochemical Properties: this compound has low aqueous solubility, which can lead to precipitation in culture media and challenges in formulation for in vivo studies. Its long-term stability in aqueous solutions at 37°C is also a critical consideration, as degradation can affect experimental reproducibility.
-
On-Target Toxicities: As observed in clinical trials, continuous inhibition of BET proteins can lead to on-target toxicities in normal tissues. The most common adverse effects include thrombocytopenia (low platelet count), gastrointestinal issues (diarrhea, nausea), and fatigue.[1] These toxicities can limit the duration and dose of in vivo studies.
-
Acquired Resistance: Prolonged exposure to this compound can lead to the development of resistance in cancer cells. The mechanisms of resistance are varied and can include the upregulation of BET proteins or the activation of alternative survival pathways.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
Question: I am observing precipitation of this compound after adding it to my cell culture medium. How can I resolve this?
Answer: This is a common issue due to the hydrophobic nature of this compound. Here are steps to troubleshoot and prevent precipitation:
-
Stock Solution Preparation:
-
Ensure your this compound is fully dissolved in a high-quality, anhydrous solvent like DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).
-
Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
-
-
Working Solution Preparation:
-
When preparing your working solution, perform a serial dilution in your cell culture medium.
-
It is crucial to add the this compound stock solution to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Avoid adding a large volume of cold stock solution directly to the medium.
-
-
Final DMSO Concentration:
-
Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.5%, to prevent both solubility issues and solvent-induced cytotoxicity.
-
-
Solubility in Different Media:
-
The composition of the cell culture medium can affect the solubility of this compound. If precipitation persists, you may need to empirically test its solubility in different media formulations.
-
-
Use of Serum:
-
The presence of fetal bovine serum (FBS) can sometimes aid in the solubilization of hydrophobic compounds. Ensure your medium is supplemented with the appropriate concentration of FBS before adding the inhibitor.
-
Issue 2: Development of Drug Resistance in Long-Term In Vitro Cultures
Question: My cancer cell line, which was initially sensitive to this compound, has become resistant after several weeks of continuous culture with the drug. What could be the underlying mechanism?
Answer: Acquired resistance to BET inhibitors is a significant challenge in long-term studies. Several mechanisms can contribute to this phenomenon:
-
Upregulation of BET Proteins: Cells can compensate for the inhibition of BRD4 by upregulating the expression of BRD2 or BRD4 itself, thereby requiring higher concentrations of the inhibitor to achieve the same effect.
-
Activation of Compensatory Signaling Pathways: Cancer cells can activate alternative survival pathways to bypass their dependency on BET-regulated transcription. Common pathways implicated in resistance include the NF-κB and receptor tyrosine kinase (RTK) signaling pathways.
-
Bromodomain-Independent Functions: In some cases, resistant cells may become dependent on functions of BRD4 that do not require its bromodomain, rendering bromodomain inhibitors ineffective.
To investigate the mechanism of resistance in your cell line, you can perform the following experiments:
-
Western Blot Analysis: Compare the protein levels of BRD2 and BRD4 in your resistant and parental cell lines.
-
Pathway Analysis: Use techniques like phospho-kinase arrays or western blotting to assess the activation status of key proteins in the NF-κB and RTK pathways.
-
Gene Expression Analysis: Perform RNA sequencing or qRT-PCR to identify changes in the transcriptional landscape of the resistant cells.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 49 mg/mL | Prepare stock solutions in anhydrous DMSO. |
| Ethanol | 9.8 mg/mL | Sonication is recommended for dissolution. |
| Water | Insoluble | |
| In vivo formulation 1 | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |
| In vivo formulation 2 | ≥ 2.5 mg/mL | 10% DMSO, 90% Corn oil. |
Data synthesized from publicly available information.
Table 2: Common Adverse Events Associated with Birabresib in Clinical Trials
| Adverse Event | Frequency | Grade ≥3 Frequency |
| Hematological | ||
| Thrombocytopenia | ~22-40% | ~10-20% |
| Anemia | ~20-30% | ~5-15% |
| Neutropenia | ~15-25% | ~5-10% |
| Non-Hematological | ||
| Diarrhea | ~37% | <5% |
| Nausea | ~37% | <5% |
| Fatigue | ~30-40% | ~5-10% |
| Anorexia (Decreased Appetite) | ~30% | <5% |
| Vomiting | ~26% | <5% |
Data is an approximate range compiled from various clinical trial reports for illustrative purposes.[4][5][6]
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare working solutions of 10 µM this compound in your cell culture medium, both with and without your standard serum concentration.
-
Aliquot 1 mL of each working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Immediately after preparation, collect the "0 hour" time point samples and store them at -80°C.
-
Place the remaining tubes in a 37°C, 5% CO₂ incubator.
-
At each subsequent time point, remove the corresponding tubes and immediately store them at -80°C.
-
Once all time points are collected, analyze the concentration of this compound in each sample using a validated HPLC-MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
Protocol 2: Long-Term (21-day) In Vivo Xenograft Study
This protocol provides a general framework for a long-term in vivo study to assess the efficacy and tolerability of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line of interest
-
Matrigel (or other appropriate matrix)
-
This compound
-
Vehicle for in vivo formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Calipers for tumor measurement
-
Equipment for blood collection
Procedure:
-
Cell Implantation:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
-
Randomization and Dosing:
-
Randomize mice into treatment and vehicle control groups.
-
Prepare the this compound formulation and vehicle control fresh daily or according to its stability.
-
Administer this compound or vehicle via oral gavage daily for 21 consecutive days. The dose should be based on previous studies or a pilot dose-finding experiment.
-
-
Monitoring:
-
Tumor Volume: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of general health.
-
Clinical Observations: Observe the mice daily for any signs of toxicity (e.g., changes in posture, activity, grooming).
-
Blood Collection: At the end of the study (and potentially at intermediate time points), collect blood samples for complete blood counts (CBCs) to assess for hematological toxicities like thrombocytopenia.
-
-
Endpoint and Analysis:
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the 21-day treatment period, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Mandatory Visualization
References
Improving reproducibility of (R)-Birabresib experimental results
Technical Support Center: (R)-Birabresib
This guide is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility of experimental results when working with the BET bromodomain inhibitor, this compound. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Birabresib (OTX-015/MK-8628)?
A1: this compound is the (R)-enantiomer of the potent BET bromodomain inhibitor, Birabresib (OTX-015/MK-8628).[1] Birabresib itself is a small molecule that competitively binds to the acetyl-lysine binding pockets of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[2][3][4][5] This action prevents BET proteins from interacting with acetylated histones, which disrupts chromatin remodeling and suppresses the transcription of key growth-promoting genes, most notably the oncogene c-MYC.[2][4][6] The (S)-enantiomer is the active form, while this compound is often used as an experimental control.[1]
Q2: What is the primary mechanism of action for Birabresib?
A2: Birabresib functions by competitively inhibiting the bromodomains of BET proteins (BRD2, BRD3, and BRD4).[5][7] This prevents their association with acetylated lysine (B10760008) residues on histones, leading to the transcriptional downregulation of target genes, including the c-MYC oncogene.[4][6][7] The resulting decrease in c-MYC protein levels can induce cell cycle arrest and apoptosis in cancer cells.[7]
Q3: How should this compound be stored and handled?
A3: For long-term storage, this compound powder should be kept at -20°C. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[8] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[9]
Troubleshooting Guide: In Vitro Experiments
Issue: High Variability in Cell Viability (IC50) Assays
Q: My IC50 values for this compound are inconsistent across experiments. What are the common causes?
A: Inconsistent IC50 values are a frequent issue in preclinical studies and can stem from several factors.[10]
Troubleshooting Workflow:
-
Compound Solubility: Birabresib is soluble in DMSO (up to 45 mg/mL) and Ethanol (up to 9.8 mg/mL).[11] Ensure the stock solution is clear and fully dissolved. When diluting into aqueous cell culture media, precipitation can occur. Verify that the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including the vehicle control.
-
Cell Seeding and Growth Phase: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding.[12] Inconsistent cell numbers per well is a major source of variability. Optimize and strictly control the seeding density for your specific cell line.
-
Incubation Time: Cell proliferation assays with Birabresib are typically run for 72 hours to allow for effects on the cell cycle to manifest.[3][11] Shorter or inconsistent incubation times can lead to variable results.
-
Assay Type: Colorimetric assays like MTT, WST, and MTS measure metabolic activity, which is an indirect measure of cell viability.[13] Consider cross-validating results with a method that directly measures cell number (e.g., CyQUANT) or cell death (e.g., Annexin V staining).
Issue: No Downregulation of c-MYC in Western Blot
Q: I treated my cells with this compound, but I don't see a decrease in c-MYC protein levels. Why?
A: Failure to observe c-MYC downregulation can be due to experimental timing, protein instability, or technical issues with the Western blot procedure.
-
Timing of Harvest: The downregulation of c-MYC transcription by BET inhibitors is rapid.[3][11] However, c-MYC protein also has a very short half-life. You may need to perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to find the optimal time point to observe maximal protein reduction in your specific cell line.
-
Protein Extraction and Stability: Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[14] Keep samples on ice throughout the extraction process.
-
Western Blot Technique: Ensure complete protein transfer from the gel to the membrane by checking with Ponceau S stain.[8] Use a validated primary antibody for c-MYC at the manufacturer's recommended dilution. Always include a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading across lanes.[14]
Troubleshooting Guide: In Vivo Experiments
Q: My in vivo results with this compound are not reproducible or do not show the expected efficacy. What should I check?
A: In vivo studies introduce higher complexity. Key areas to troubleshoot are formulation, dosing, and the animal model itself.
-
Drug Formulation and Administration: Birabresib is orally bioavailable.[3][15] However, proper formulation is critical for consistent absorption. A common formulation involves dissolving the compound in DMSO, then diluting with vehicles like PEG300, Tween-80, and saline, or using 20% SBE-β-CD in saline.[1] Ensure the formulation is prepared fresh and is homogenous. Inconsistent administration (e.g., improper oral gavage technique) can also lead to high variability.
-
Dosing and Scheduling: In preclinical mouse models, Birabresib has been administered at doses ranging from 10 mg/kg to 100 mg/kg, often once or twice daily (qd or bid).[3][11] Clinical trials have explored both continuous and intermittent dosing schedules to manage toxicities like thrombocytopenia and GI issues.[16][17][18] If efficacy is low and toxicity is high, an intermittent dosing schedule (e.g., 1 week on, 2 weeks off) may improve the therapeutic window.[16]
-
Animal Model Variability: Ensure that the tumor model used is sensitive to BET inhibition. Not all tumor types respond to Birabresib.[19] Factors such as tumor growth rate and animal health can significantly impact results. Monitor animal weight and health status closely to distinguish drug toxicity from other causes of morbidity.
Data Presentation: Quantitative Summary
Table 1: In Vitro Activity of Birabresib (OTX-015)
| Assay Type | Target/Cell Line | Reported Value | Reference |
|---|---|---|---|
| Binding IC50 | BRD2, BRD3, BRD4 | 92 - 112 nM | [1][3][9][11] |
| Binding EC50 | BRD2, BRD3, BRD4 | 10 - 19 nM | [3] |
| Cell Growth (GI50) | Various Cancer Lines | 60 - 200 nM | [3][11] |
| Cell Viability (IC50) | MV4-11 (AML) | 17.6 nM |[9] |
Table 2: Common Adverse Events (All Grades) from Clinical Trials
| Adverse Event | Frequency | Notes | Reference |
|---|---|---|---|
| Thrombocytopenia | 22% - 96% | Most common dose-limiting toxicity. | [2][6][17][20] |
| Gastrointestinal | 26% - 37% | Includes diarrhea, nausea, vomiting. | [2][17][18] |
| Fatigue/Anorexia | ~30% | General constitutional symptoms. |[2][17] |
Detailed Experimental Protocols
Protocol 1: Cell Viability using WST-8/CCK-8 Assay
This protocol is adapted from standard colorimetric proliferation assays.[3][13]
-
Cell Seeding: Harvest cells in logarithmic growth phase. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (~16-24 hours) at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium from a concentrated DMSO stock. Ensure the final DMSO concentration in the highest dose is ≤1% and is kept constant in all wells, including the vehicle control.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control medium.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay: Add 10 µL of WST-8/CCK-8 reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only wells). Normalize the data to the vehicle control (defined as 100% viability) and plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value using non-linear regression.
Protocol 2: Western Blot for c-MYC Downregulation
This protocol provides a general workflow for detecting changes in protein expression.[8][14][21]
-
Cell Treatment & Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of this compound for the determined time (e.g., 4-8 hours). Place plates on ice, wash twice with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect the lysate, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris). Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against c-MYC (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature. Wash 3x with TBST.
-
Imaging: Apply an ECL chemiluminescent substrate and capture the signal using a digital imager.
-
Stripping and Reprobing: The membrane can be stripped and re-probed with a loading control antibody (e.g., GAPDH, β-actin) to confirm equal loading.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Birabresib - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. (6S)-4-(4-Chlorophenyl)-N-(4-hydroxyphenyl)-2,3,9-trimethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-6-acetamide | C25H22ClN5O2S | CID 9936746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BET inhibitor - Wikipedia [en.wikipedia.org]
- 6. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 8. bio-rad.com [bio-rad.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Reproducibility of Results in Preclinical Studies: A Perspective From the Bone Field - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Birabresib | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. researchgate.net [researchgate.net]
- 18. Phase Ib Trial With Birabresib, a Small-Molecule Inhibitor of Bromodomain and Extraterminal Proteins, in Patients With Selected Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. onclive.com [onclive.com]
- 21. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Guide: (R)-Birabresib vs. Birabresib (OTX015) in BET Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical and cellular activities of (R)-Birabresib and the racemic mixture, Birabresib (OTX015). Birabresib (OTX015) is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2][3][4][5] These proteins are key epigenetic readers that play a crucial role in the transcriptional regulation of oncogenes such as c-MYC.[6] The inhibitory action of Birabresib is stereospecific, with the activity primarily attributed to the (S)-enantiomer.
Executive Summary
Birabresib is a chiral molecule, and its biological activity resides almost exclusively in the (S)-enantiomer, also known as (-)-OTX015. The (R)-enantiomer, this compound, is considered the inactive counterpart and is often utilized as a negative control in experimental settings. Consequently, the activity of the racemic mixture, Birabresib (OTX015), is attributable to the 50% (S)-enantiomer content. This guide presents the available quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of their differential activities.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro inhibitory activities of Birabresib. It is important to note that the reported values for Birabresib (OTX015) reflect the activity of the racemic mixture or, in some instances, the active (S)-enantiomer. The activity of this compound is considered negligible.
Table 1: In Vitro Binding Affinity to BET Bromodomains
| Compound | Target | Assay Type | IC50 (nM) | EC50 (nM) |
| Birabresib (OTX015) | BRD2, BRD3, BRD4 | Biochemical | 92 - 112[1][2] | 10 - 19[1] |
| This compound | BRD2, BRD3, BRD4 | Biochemical | > 10,000 (inferred) | Not Applicable |
Note: The IC50 for this compound is inferred from its established role as an inactive control.
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | GI50 (nM) | Effect |
| Birabresib (OTX015) | Various Cancer Cell Lines | Cell Proliferation | 60 - 200[1] | Downregulation of c-MYC[1] |
| This compound | Various Cancer Cell Lines | Cell Proliferation | Inactive (inferred) | No significant effect |
Note: GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.
Signaling Pathway and Mechanism of Action
Birabresib exerts its anti-cancer effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes, most notably c-MYC. The subsequent suppression of c-MYC and its target genes results in cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action of Birabresib (OTX015) in inhibiting the BET signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) BRD4 Binding Assay
This assay is used to determine the binding affinity of the compounds to the BRD4 bromodomain.
Caption: Experimental workflow for the TR-FRET BRD4 binding assay.
Methodology:
-
Reagent Preparation: All reagents are diluted in a suitable assay buffer.
-
Assay Plate Preparation: Add test compounds (this compound and Birabresib) at various concentrations to a 384-well plate.
-
Reagent Addition: Add a mixture of Terbium-labeled anti-His antibody and His-tagged BRD4 protein to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Second Reagent Addition: Add a mixture of biotinylated Histone H4 peptide and Streptavidin-d2 to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60-120 minutes.
-
Data Acquisition: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence.
-
Data Analysis: The ratio of the acceptor (665 nm) to donor (620 nm) emission is calculated. IC50 values are determined by fitting the data to a four-parameter logistic equation.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Birabresib - Wikipedia [en.wikipedia.org]
(R)-Birabresib vs. JQ1: A Comparative Guide to BET Inhibition Controls
In the field of epigenetics research, particularly in the study of Bromodomain and Extra-Terminal (BET) protein inhibitors, the use of appropriate controls is paramount to validate experimental findings. This guide provides a detailed comparison of two commonly used controls for BET inhibition studies: (R)-Birabresib and the inactive enantiomer of JQ1, (-)-JQ1. While both serve as negative controls, understanding their properties and the context of their use is crucial for researchers, scientists, and drug development professionals.
Introduction to BET Inhibitors and the Need for Controls
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histones, thereby playing a critical role in the regulation of gene transcription. Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets. Small molecule inhibitors like JQ1 and Birabresib (OTX-015) function by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and leading to the downregulation of key oncogenes such as MYC.
To ensure that the observed biological effects are due to the specific inhibition of BET proteins and not off-target effects, it is essential to use inactive control compounds. These controls are typically stereoisomers (enantiomers) of the active inhibitor that, due to their different three-dimensional structure, do not bind to the target protein but share similar physicochemical properties with their active counterparts.
Quantitative Comparison of Inhibitory Activity
The primary distinction between the active BET inhibitors and their control enantiomers lies in their binding affinity and inhibitory activity against BET bromodomains. JQ1 is a racemic mixture, with the (+)-JQ1 enantiomer being the active component, while (-)-JQ1 is largely inactive. Similarly, Birabresib (OTX-015) is the active (S)-enantiomer, and this compound is its inactive counterpart.
| Compound | Target Bromodomain | IC50 (nM) | Binding Affinity (Kd, nM) | Reference |
| (+)-JQ1 | BRD4 (BD1) | 77 | ~50 | [1] |
| BRD4 (BD2) | 33 | ~90 | [1] | |
| (-)-JQ1 | BRD4 (BD1) | >10,000 | Not Determined | [1] |
| Birabresib (OTX-015) | BRD2, BRD3, BRD4 | 92 - 112 | Not Determined | [2] |
| This compound | Not Reported | Not Reported | Not Reported | [2] |
Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding of an inhibitor to a BET bromodomain.
Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., terbium-labeled antibody against a tagged bromodomain protein) and an acceptor fluorophore (e.g., a fluorescently labeled acetylated histone peptide). When the bromodomain binds to the histone peptide, the donor and acceptor are brought into close proximity, resulting in a FRET signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation: Prepare a solution containing the GST-tagged BET bromodomain protein, a biotinylated acetylated histone H4 peptide, a terbium-labeled anti-GST antibody, and streptavidin-d2 in an appropriate assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound, JQ1, etc.) in DMSO and then dilute in the assay buffer.
-
Assay Plate Setup: Add the test compounds to the wells of a low-volume 384-well plate.
-
Addition of Reagents: Add the master mix of assay reagents to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the ratio against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of the inhibitors on cell proliferation and viability.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated wells and plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of an inhibitor to a BET bromodomain, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the inhibitor is titrated into a solution of the BET bromodomain protein in the sample cell of a microcalorimeter. The heat released or absorbed during the binding event is measured and used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Methodology:
-
Sample Preparation: Prepare the purified BET bromodomain protein and the inhibitor in the same, precisely matched buffer to minimize heats of dilution. Degas both solutions before use.
-
Instrument Setup: Load the protein solution into the sample cell and the inhibitor solution into the injection syringe of the ITC instrument.
-
Titration: Perform a series of small, sequential injections of the inhibitor into the protein solution while maintaining a constant temperature.
-
Data Acquisition: The instrument records the heat change after each injection.
-
Data Analysis: Integrate the heat-rate peaks to obtain the heat per injection. Plot the heat per mole of injectant against the molar ratio of inhibitor to protein. Fit the data to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
Visualizing the Mechanism and Workflow
To better understand the context of these comparative studies, the following diagrams illustrate the signaling pathway of BET inhibitors and a typical experimental workflow.
Caption: Mechanism of BET inhibition by JQ1/Birabresib and the role of inactive controls.
Caption: A typical experimental workflow for comparing active BET inhibitors and their inactive controls.
Conclusion
The use of well-characterized inactive controls is indispensable for validating the on-target effects of BET inhibitors. This compound and (-)-JQ1 serve as excellent negative controls for their active counterparts, Birabresib (OTX-015) and (+)-JQ1, respectively. While both are effective, the choice of control should ideally match the active compound being investigated to ensure the most accurate comparison of physicochemical properties. By employing rigorous experimental protocols and appropriate controls, researchers can confidently attribute the observed biological outcomes to the specific inhibition of BET proteins, thereby advancing our understanding of their role in health and disease and facilitating the development of novel epigenetic therapies.
References
Validating BET Inhibitor Specificity: A Comparative Guide to (R)-Birabresib as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the active BET inhibitor Birabresib (S-enantiomer) with its inactive counterpart, (R)-Birabresib, and other notable BET inhibitors. It is designed to assist researchers in validating the specificity of BET inhibition in their experiments by using this compound as a crucial negative control. This document outlines the experimental data, detailed protocols, and necessary visualizations to support robust and reliable research in the field of epigenetics and oncology.
Introduction to BET Inhibitors and the Importance of Specificity
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a pivotal role in the regulation of gene transcription.[1] They recognize and bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to chromatin and activating key oncogenes such as MYC.[2] This central role in cell proliferation and survival has made BET proteins attractive targets for cancer therapy.[1]
Birabresib (also known as OTX015 or MK-8628) is a potent, orally bioavailable small molecule inhibitor that targets the bromodomains of BRD2, BRD3, and BRD4.[2] Like many small molecule inhibitors, Birabresib has a chiral center, resulting in two enantiomers: (S)-Birabresib and this compound. The therapeutic activity of Birabresib is attributed to the (S)-enantiomer, which is also referred to as (-)-OTX015.[3] Its counterpart, this compound, is considered the inactive enantiomer and serves as an ideal negative control in experiments to ensure that the observed biological effects are due to specific BET inhibition and not off-target effects of the chemical scaffold.[4]
This guide will compare the active (S)-Birabresib with its inactive (R)-enantiomer and other well-characterized BET inhibitors, JQ1 and ABBV-075, to provide a framework for validating on-target activity.
Quantitative Comparison of BET Inhibitors
The following tables summarize the inhibitory activities of (S)-Birabresib and other key BET inhibitors against BET bromodomains and cancer cell lines. While direct quantitative data for this compound's lack of activity is not extensively available in peer-reviewed literature, it is widely used as an inactive control, implying significantly higher IC50 or Kᵢ values.
Table 1: In Vitro Inhibitory Activity against BET Bromodomains
| Compound | Target | Assay | IC50 / Kᵢ (nM) |
| (S)-Birabresib (OTX015) | BRD2, BRD3, BRD4 | TR-FRET | 92 - 112[5] |
| BRD2, BRD3, BRD4 | Cell-free assay | EC50: 10 - 19[2] | |
| This compound | BRD2, BRD3, BRD4 | - | Inactive Control[4] |
| JQ1 | BRD4 (BD1) | - | Kᵢ: 50 |
| BRD4 (BD2) | - | Kᵢ: 90 | |
| ABBV-075 | BRD4 | TR-FRET | Kᵢ: 1.5 |
| BRD2, BRDT | - | Kᵢ: 1 - 2.2 | |
| BRD3 | - | Kᵢ: 12.2 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 (nM) |
| (S)-Birabresib (OTX015) | Various | Hematological | 60 - 200[5] |
| JQ1 | Multiple Myeloma (MM.1S) | Multiple Myeloma | ~500 |
| ABBV-075 | MV4-11 | Acute Myeloid Leukemia | IC50: 1.9 |
| Kasumi-1 | Acute Myeloid Leukemia | IC50: 6.3 |
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of BET inhibitors and the experimental process for validating their specificity, the following diagrams are provided.
Caption: Mechanism of action of (S)-Birabresib in inhibiting the BET protein-mediated transcription of the MYC oncogene.
Caption: A logical workflow for validating the specificity of a novel BET inhibitor using biochemical and cellular assays, including the use of an inactive control.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding
Objective: To quantify the binding affinity of (S)-Birabresib and this compound to BET bromodomains.
Materials:
-
Recombinant His-tagged BRD2, BRD3, or BRD4 bromodomain proteins
-
Biotinylated histone H4 peptide (acetylated)
-
Europium-labeled anti-His antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., APC) (Acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume microplates
-
Test compounds: (S)-Birabresib and this compound dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add the test compound dilutions.
-
Add the Europium-labeled anti-His antibody and the recombinant His-tagged BET bromodomain protein to each well. Incubate for 30 minutes at room temperature.
-
Add the biotinylated histone H4 peptide and the streptavidin-conjugated fluorophore.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate filters for the donor and acceptor fluorophores (e.g., excitation at 340 nm, emission at 615 nm for Europium and 665 nm for APC).
-
Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for MYC Downregulation
Objective: To assess the effect of (S)-Birabresib and this compound on the expression of the downstream target protein MYC in a relevant cancer cell line (e.g., MV4-11, a human acute myeloid leukemia cell line).
Materials:
-
MV4-11 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds: (S)-Birabresib and this compound dissolved in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-MYC and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed MV4-11 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of (S)-Birabresib and this compound (and a vehicle control, DMSO) for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with cold PBS, and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Re-probe the membrane with an anti-GAPDH antibody as a loading control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of (S)-Birabresib to BET proteins in a cellular context.
Materials:
-
Relevant cancer cell line
-
Test compounds: (S)-Birabresib and this compound dissolved in DMSO
-
PBS
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Thermal cycler or heating block
-
Western blot materials (as described above)
-
Primary antibody against BRD4
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a defined period (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant (soluble protein fraction) and analyze by Western blot for the target protein (e.g., BRD4).
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of (S)-Birabresib indicates target engagement. No shift is expected with this compound.
NanoBRET™ Target Engagement Assay
Objective: To measure the intracellular binding affinity and residence time of BET inhibitors.
Materials:
-
HEK293 cells
-
Plasmids for expressing NanoLuc®-BET bromodomain fusion protein and a fluorescently labeled HaloTag®-histone protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
NanoBRET™ Tracer
-
Test compounds: (S)-Birabresib and this compound dissolved in DMSO
-
White, 96-well assay plates
-
Luminometer capable of measuring BRET
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-BET bromodomain and HaloTag®-histone expression vectors.
-
Seed the transfected cells into 96-well plates and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds.
-
Add the NanoBRET™ Tracer to the cells, followed by the addition of the test compound dilutions.
-
Incubate for 2 hours at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (460 nm) and acceptor (618 nm) emissions using a luminometer.
-
Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the intracellular affinity of the compound for the target.
Conclusion
The validation of on-target activity is a cornerstone of drug discovery and chemical biology. The use of an inactive enantiomer, such as this compound, as a negative control is a powerful tool to ensure that the observed cellular and phenotypic effects of a BET inhibitor are a direct consequence of its interaction with BET proteins. This guide provides the necessary framework, including comparative data and detailed experimental protocols, for researchers to rigorously validate the specificity of their BET inhibitors, thereby enhancing the reliability and impact of their findings. By employing these methodologies, scientists can confidently dissect the biological roles of BET proteins and advance the development of novel epigenetic therapies.
References
Validating On-Target Effects of Birabresib Using its Inactive Enantiomer, (R)-Birabresib
A Comparative Guide for Researchers
In the realm of epigenetic drug discovery, confirming that a compound's biological effects are a direct result of its intended target engagement is paramount. Birabresib (also known as OTX-015 or MK-8628), a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), has shown significant promise in preclinical and clinical studies for various cancers.[1][2][3] To rigorously validate that the anti-cancer activities of Birabresib are indeed mediated through the inhibition of BET proteins, it is essential to employ a proper negative control. The ideal control for this purpose is its stereoisomer, (R)-Birabresib, an enantiomer that is structurally almost identical but functionally inactive.[4]
This guide provides a comparative overview of Birabresib and this compound, detailing experimental approaches to confirm the on-target effects of the active compound.
The Principle of Using an Inactive Enantiomer
Chiral molecules, or enantiomers, are mirror images of each other that cannot be superimposed. In pharmacology, it is common for one enantiomer of a drug to be biologically active (the eutomer) while the other is significantly less active or completely inactive (the distomer).[5] The use of an inactive enantiomer as a negative control is a powerful tool because it possesses the same physicochemical properties as the active drug, but its different spatial arrangement prevents it from binding effectively to the target protein.[6] Therefore, any observed cellular effects from the active enantiomer that are absent with the inactive enantiomer can be confidently attributed to the on-target activity of the drug. For Birabresib, the active enantiomer is the (S)-form, while this compound serves as the inactive control.
Comparative Biological Activity
Birabresib exerts its therapeutic effects by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin and leading to the downregulation of key oncogenes such as c-MYC.[2] This targeted disruption of gene transcription results in cell cycle arrest and apoptosis in cancer cells.[7][8] In contrast, this compound is not expected to bind to BET bromodomains with any significant affinity and therefore should not elicit these downstream effects.
Table 1: Comparative Profile of Birabresib and this compound
| Feature | Birabresib ((S)-enantiomer) | This compound ((R)-enantiomer) |
| Target | BRD2, BRD3, BRD4 | Expected to have no or negligible affinity for BRD2, BRD3, BRD4 |
| Mechanism of Action | Competitive inhibitor of acetyl-lysine binding pocket | Does not effectively bind to the target |
| Reported IC50 (BET inhibition) | 92 - 112 nM[9][10] | Expected to be in the high micromolar or millimolar range |
| Downstream Effect | Downregulation of c-MYC transcription | No significant effect on c-MYC transcription |
| Cellular Effect | Inhibition of cell proliferation, induction of apoptosis | No significant effect on cell proliferation or apoptosis |
| Primary Use | Therapeutic agent (BET inhibitor) | Inactive negative control for validating on-target effects |
Experimental Protocols for On-Target Validation
To experimentally confirm the on-target effects of Birabresib using this compound, the following key experiments are recommended:
Cell Viability Assay
This assay will demonstrate that the cytotoxic effects of Birabresib are due to its on-target activity, which should be absent when using this compound.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., a cell line known to be sensitive to BET inhibitors) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Birabresib and this compound (e.g., from 1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values for both compounds. A significant difference in IC50 values between Birabresib and this compound will confirm on-target cytotoxicity.
Gene Expression Analysis of a Key Target Gene (c-MYC)
This experiment will show that Birabresib, but not this compound, specifically downregulates the transcription of the known BET target gene, c-MYC.
Protocol: Quantitative Real-Time PCR (qRT-PCR)
-
Cell Treatment: Treat cancer cells with Birabresib and this compound at a concentration known to be effective for the active compound (e.g., 500 nM) for a short duration (e.g., 4-8 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for c-MYC and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analysis: Calculate the relative expression of c-MYC using the ΔΔCt method. A significant downregulation of c-MYC mRNA in Birabresib-treated cells compared to both vehicle and this compound-treated cells will indicate on-target gene regulation.
Protein Expression Analysis of c-MYC
This assay will confirm that the changes in gene expression translate to the protein level.
Protocol: Western Blot
-
Cell Lysis: Treat cells as in the qRT-PCR protocol (e.g., 500 nM for 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against c-MYC overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Use a loading control (e.g., GAPDH or β-actin) to normalize the c-MYC protein levels. A marked decrease in c-MYC protein in cells treated with Birabresib, but not this compound, will confirm the on-target effect.[11][12][13]
Visualizing the Experimental Logic and Pathway
To further clarify the concepts and workflows, the following diagrams are provided.
Caption: Experimental workflow for validating the on-target effects of Birabresib.
Caption: Simplified signaling pathway of Birabresib's on-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Birabresib - Wikipedia [en.wikipedia.org]
- 3. Phase Ib Trial With Birabresib, a Small-Molecule Inhibitor of Bromodomain and Extraterminal Proteins, in Patients With Selected Advanced Solid Tumors - Institut Curie [curie.fr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-activity relationship for enantiomers of potent inhibitors of B. anthracis dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Registered report: BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Birabresib | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 11. origene.com [origene.com]
- 12. bio-rad.com [bio-rad.com]
- 13. protocols.io [protocols.io]
A Comparative Guide to Studying Birabresib and its Enantiomers: Utilizing (R)-Birabresib as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing and interpreting studies on the BET inhibitor Birabresib, with a focus on the importance of stereochemistry and the proper use of its enantiomers as experimental controls. While direct comparative studies with quantitative data for the individual enantiomers of Birabresib are not extensively available in the public domain, this document outlines the scientific rationale and recommended experimental protocols for such a comparison, based on the known properties of racemic Birabresib and general principles of pharmacology.
Birabresib (also known as OTX015 or MK-8628) is a potent pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] It is a chiral molecule, and its biological activity resides primarily in the (S)-enantiomer, as indicated by its IUPAC name: 2-[(6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][3][4]triazolo[4,3-a][3][4]diazepin-6-yl]-N-(4-hydroxyphenyl)acetamide.[1] Consequently, the (R)-enantiomer serves as an ideal negative control for in vitro and in vivo experiments to distinguish specific, on-target effects from non-specific or off-target activities.
Data Presentation: Racemic Birabresib
The following tables summarize the available quantitative data for racemic Birabresib. These values provide a benchmark for the activity of the mixed enantiomers. It is hypothesized that the (S)-enantiomer would exhibit significantly lower IC50/EC50 values, while the (R)-enantiomer would be largely inactive.
Table 1: In Vitro Activity of Racemic Birabresib
| Assay Type | Target/Cell Line | IC50/EC50 (nM) | Reference |
| TR-FRET Binding Assay | BRD2, BRD3, BRD4 | 10 - 19 (EC50) | [5] |
| Histone H4 Binding Assay | BRD2, BRD3, BRD4 | 92 - 112 (IC50) | [5] |
| Cell Proliferation (GI50) | Various Cancer Cell Lines | 60 - 200 | [5] |
| Cell Proliferation (IC50) | Acute Leukemia Cell Lines | Submicromolar | [6][7] |
| Cell Proliferation (EC50) | Triple-Negative Breast Cancer (MDA-MB-231) | 55.9 | [8] |
Table 2: In Vivo Activity of Racemic Birabresib
| Animal Model | Dosage | Effect | Reference |
| Ty82 BRD-NUT midline carcinoma xenografts | 100 mg/kg qd (p.o.) | 79% Tumor Growth Inhibition | [5] |
| Ty82 BRD-NUT midline carcinoma xenografts | 10 mg/kg bid (p.o.) | 61% Tumor Growth Inhibition | [5] |
Experimental Protocols
To facilitate rigorous comparative studies, detailed methodologies for key experiments are provided below. These protocols are based on established methods used for the evaluation of racemic Birabresib and can be adapted for the direct comparison of its (S) and (R) enantiomers.
Cell Proliferation Assay (WST-8 or MTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of (S)-Birabresib, (R)-Birabresib, and racemic Birabresib on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of (S)-Birabresib, this compound, and racemic Birabresib. Treat the cells with a range of concentrations of each compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions.
-
Viability Assessment:
-
WST-8 Assay: Add WST-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent). Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50/GI50 values using non-linear regression analysis.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
Objective: To quantify the binding affinity (EC50) of (S)-Birabresib, this compound, and racemic Birabresib to the bromodomains of BRD2, BRD3, and BRD4.
Methodology:
-
Reagents:
-
Recombinant Flag-tagged BRD2, BRD3, or BRD4 protein.
-
Europium-conjugated anti-Flag antibody.
-
XL-665-conjugated streptavidin.
-
Biotinylated probe that binds to the acetyl-lysine binding pocket of BET proteins.
-
Serial dilutions of (S)-Birabresib, this compound, and racemic Birabresib.
-
-
Assay Procedure:
-
In a 384-well plate, combine the recombinant BRD protein, anti-Flag antibody, streptavidin-XL665, and the biotinylated probe.
-
Add the serially diluted test compounds.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for binding equilibrium.
-
-
Measurement: Measure the TR-FRET signal using a microplate reader capable of time-resolved fluorescence measurements (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the emission signals (665 nm / 615 nm). Plot the ratio against the log of the compound concentration and determine the EC50 values using non-linear regression.
Western Blotting for Target Engagement and Downstream Effects
Objective: To assess the effect of (S)-Birabresib, this compound, and racemic Birabresib on the protein levels of BET family members and their downstream targets, such as c-MYC.
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with effective concentrations of each compound (based on proliferation assays) for various time points (e.g., 6, 24, 48 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Mandatory Visualizations
The following diagrams illustrate key concepts relevant to the study of Birabresib and its enantiomers.
Caption: BET Signaling Pathway Inhibition by (S)-Birabresib.
Caption: Workflow for Comparing Birabresib Enantiomers.
References
- 1. Birabresib - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The bromodomain inhibitor OTX015 (MK-8628) exerts anti-tumor activity in triple-negative breast cancer models as single agent and in combination with everolimus - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: (S)-Birabresib versus its Inactive (R)-Enantiomer in BET Bromodomain Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the biologically active (S)-enantiomer of Birabresib (also known as OTX015 or MK-8628) and its inactive (R)-enantiomer. Birabresib is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2][3] These proteins are epigenetic "readers" that play a crucial role in the transcriptional regulation of key oncogenes like MYC.[3] By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, (S)-Birabresib disrupts their interaction with chromatin, leading to the downregulation of target gene expression and subsequent anti-proliferative effects in various cancer models.[1][3] The (R)-enantiomer serves as a critical negative control in experimental settings to demonstrate the stereospecificity of this interaction.
Data Presentation: Quantitative Comparison of Birabresib Enantiomers
The following table summarizes the available quantitative data for the active (S)-enantiomer and the inactive (R)-enantiomer of Birabresib. The significant difference in binding affinity underscores the stereospecific nature of the interaction with BET bromodomains.
| Compound | Target | Assay Type | Metric | Value (nM) | Reference |
| (S)-Birabresib (OTX015) | BRD2, BRD3, BRD4 | TR-FRET | EC50 | 10 - 19 | [Selleck Chemicals Data] |
| BRD2, BRD3, BRD4 | Binding Assay | IC50 | 92 - 112 | [4][5] | |
| Various Cancer Cell Lines | Proliferation Assay | GI50 | 60 - 200 | [Selleck Chemicals Data] | |
| (R)-Birabresib | BRD2, BRD3, BRD4 | Not specified in findings | IC50 | Significantly > 10,000 (implied) | Inferred from use as inactive control |
Note: While a specific IC50 value for this compound is not explicitly available in the reviewed literature, its consistent use as an inactive experimental control by suppliers and in research indicates a significantly lower binding affinity compared to the active (S)-enantiomer.
Mandatory Visualizations
Herein are the requested diagrams illustrating key concepts and workflows.
Caption: Mechanism of action of (S)-Birabresib in inhibiting BET protein function.
Caption: Experimental workflow for the comparative analysis of Birabresib enantiomers.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is designed to measure the binding affinity of compounds to BET bromodomains in a homogeneous, high-throughput format.
Materials:
-
Recombinant human BET bromodomain proteins (e.g., BRD2, BRD3, BRD4) with an affinity tag (e.g., GST or His).
-
A fluorescently labeled ligand that binds to the BET bromodomain (e.g., biotinylated histone H4 peptide).
-
A lanthanide-labeled antibody or binding partner for the affinity tag on the BET protein (e.g., Europium-labeled anti-GST antibody).
-
A fluorescent acceptor molecule that binds to the labeled ligand (e.g., Streptavidin-d2).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
(S)-Birabresib and this compound, serially diluted in DMSO.
-
384-well, low-volume, non-binding surface plates.
-
A TR-FRET compatible plate reader.
Procedure:
-
Prepare a master mix of the BET bromodomain protein and the lanthanide-labeled antibody in assay buffer and incubate for 30 minutes at room temperature.
-
Add the protein-antibody mix to the wells of the 384-well plate.
-
Add serial dilutions of (S)-Birabresib, this compound, or vehicle control (DMSO) to the respective wells.
-
Prepare a master mix of the fluorescently labeled ligand and the acceptor molecule in assay buffer.
-
Add the ligand-acceptor mix to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the EC50 or IC50 values.
Fluorescence Polarization (FP) Binding Assay
This assay measures the displacement of a fluorescently labeled probe from the BET bromodomain by a competitive inhibitor.
Materials:
-
Recombinant human BET bromodomain proteins.
-
A fluorescently labeled probe with known affinity for the BET bromodomain (e.g., a fluorescently tagged synthetic acetyl-lysine peptide).
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mg/mL BSA).
-
(S)-Birabresib and this compound, serially diluted in DMSO.
-
Black, non-binding surface 384-well plates.
-
A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Add assay buffer to all wells of the 384-well plate.
-
Add the fluorescently labeled probe to all wells at a fixed concentration.
-
Add serial dilutions of (S)-Birabresib, this compound, or vehicle control to the respective wells.
-
Add the BET bromodomain protein to all wells except for the "probe only" controls.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization of each well using an appropriate excitation and emission filter set for the fluorophore.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls (wells with and without protein).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 values.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of the compounds on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines known to be sensitive to BET inhibitors (e.g., acute myeloid leukemia cell lines).
-
Complete cell culture medium.
-
(S)-Birabresib and this compound, serially diluted in cell culture medium.
-
96-well clear or opaque-walled tissue culture plates.
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
A spectrophotometer or luminometer.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with serial dilutions of (S)-Birabresib, this compound, or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent and measure the absorbance at 570 nm.
-
For the CellTiter-Glo® assay, add the reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control.
-
Plot the percentage of growth inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) using a non-linear regression model.
References
Validating Downstream Signaling Effects of (R)-Birabresib: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (R)-Birabresib's performance against other BET inhibitors in modulating key downstream signaling pathways. The information presented is supported by experimental data and detailed protocols to aid in the design and interpretation of studies aimed at validating the effects of this potent and selective BET inhibitor.
This compound, also known as OTX-015 or MK-8628, is a small molecule inhibitor that targets the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that play a crucial role in regulating gene transcription. By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound disrupts their ability to recruit transcriptional machinery, leading to the downregulation of key oncogenes, most notably MYC.[1][3] This inhibition of oncogenic signaling ultimately results in cell cycle arrest and apoptosis in various cancer models.[4][5]
This guide will delve into the quantitative performance of this compound in comparison to other well-characterized BET inhibitors, provide detailed experimental methodologies for validating its downstream effects, and visualize the key signaling pathways involved.
Quantitative Performance Analysis
The efficacy of BET inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize the IC50 values for this compound and other representative BET inhibitors, providing a snapshot of their anti-proliferative activity.
Table 1: IC50 Values of this compound (OTX-015) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| OCI-AML3 | Acute Myeloid Leukemia | 29.5[2] |
| DMS114 | Small Cell Lung Cancer | <500[6] |
| H3122 | Non-Small Cell Lung Cancer | <500[6] |
| NCI-H1648 | Non-Small Cell Lung Cancer | <500[6] |
| NCI-H1703 | Non-Small Cell Lung Cancer | <500[6] |
| A549 | Non-Small Cell Lung Cancer | >6000[6] |
Table 2: Comparative IC50 Values of Various BET Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound (OTX-015) | OCI-AML3 | Acute Myeloid Leukemia | 29.5[2] |
| JQ1 | OCI-AML3 | Acute Myeloid Leukemia | 160[2] |
| JQ1 | NMC | NUT Midline Carcinoma | ~50[4] |
| JQ1 | Multiple Myeloma | Multiple Myeloma | ~100-500 |
| I-BET151 | LS174t | Colorectal Cancer | ~500-1000 |
| ABBV-744 | MV4;11 | Acute Myeloid Leukemia | ~300 |
| ABBV-075 | MV4;11 | Acute Myeloid Leukemia | ~100 |
Downstream Signaling Effects of this compound
The primary mechanism of action of this compound and other BET inhibitors is the disruption of BET protein-mediated transcription. This leads to a cascade of downstream effects, primarily centered around the downregulation of the MYC oncogene and the induction of apoptosis through the modulation of the BCL-2 family of proteins.
MYC Suppression
MYC is a master transcriptional regulator that drives cell proliferation and is frequently overexpressed in cancer. Its transcription is highly dependent on the function of BRD4. By displacing BRD4 from the MYC promoter and enhancer regions, BET inhibitors effectively suppress its expression.[3] This leads to a G1 cell cycle arrest.[4][5]
Modulation of the BCL-2 Family and Apoptosis Induction
Beyond MYC suppression, BET inhibitors also induce apoptosis by altering the balance of pro- and anti-apoptotic proteins of the BCL-2 family. Studies have shown that treatment with BET inhibitors can lead to the downregulation of anti-apoptotic proteins such as BCL-2 and BCL-xL.[7] Interestingly, this effect can occur independently of MYC suppression, suggesting a direct epigenetic regulation of these genes by BET proteins.[7][8] The decrease in anti-apoptotic proteins, coupled with a potential increase in pro-apoptotic proteins, shifts the cellular balance towards apoptosis.
Experimental Protocols
To validate the downstream signaling effects of this compound, several key experiments are typically performed. Detailed methodologies for these assays are provided below.
Western Blotting for Protein Expression Analysis
This technique is used to quantify the changes in protein levels of key downstream targets such as c-Myc, BCL-2, and BCL-xL following treatment with this compound.
Protocol:
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and Electrophoresis:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-Myc, BCL-2, BCL-xL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
RT-qPCR is used to measure the changes in mRNA levels of target genes like MYC and BCL2 after treatment with this compound.
Protocol:
-
RNA Extraction:
-
Treat cells with this compound as described for Western blotting.
-
Harvest cells and extract total RNA using a commercial RNA extraction kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (MYC, BCL2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Chromatin Immunoprecipitation (ChIP) for Protein-DNA Interaction Analysis
ChIP is used to determine if this compound treatment leads to the displacement of BRD4 from the promoter or enhancer regions of its target genes, such as MYC.
Protocol:
-
Cross-linking:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for BRD4 or a negative control IgG overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating the samples.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Quantify the enrichment of specific DNA regions (e.g., MYC promoter) in the immunoprecipitated samples using qPCR.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes described, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BET Inhibition Induces Apoptosis in Aggressive B-Cell Lymphoma via Epigenetic Regulation of BCL-2 Family Members - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Synergistic Effects of Birabresib in Combination Therapy vs. (R)-Birabresib Monotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Birabresib (OTX-015/MK-8628) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] These proteins are critical epigenetic readers that regulate the transcription of key oncogenes, such as c-MYC, making them attractive targets in oncology.[1] Birabresib is a racemic mixture, with the therapeutic activity primarily attributed to its (S)-enantiomer, also known as (-)-OTX015 or (R)-Birabresib.[1]
While Birabresib has demonstrated preclinical and clinical activity as a single agent in various hematological malignancies and solid tumors, combination strategies are being actively explored to enhance its therapeutic efficacy and overcome potential resistance mechanisms.[2][3] This guide provides a comparative analysis of the synergistic effects of Birabresib in combination with other anti-cancer agents versus the activity of its active (R)-enantiomer as a monotherapy, supported by available preclinical data.
Data Presentation
This compound ((-)-OTX015) Monotherapy: In Vitro Efficacy
The following table summarizes the 50% growth inhibition (GI50) values for this compound (referred to as OTX015 in the cited literature) in various glioblastoma cell lines, demonstrating its single-agent anti-proliferative activity.
| Cell Line | Cancer Type | GI50 (µM) | Citation |
| U87MG | Glioblastoma | ~0.2 | [1][4] |
| A172 | Glioblastoma | ~0.2 | [1][4] |
| T98G | Glioblastoma | ~0.2 | [1][4] |
| U251 | Glioblastoma | ~0.2 | [1][4] |
Birabresib Combination Therapy: In Vitro Synergistic Effects in Mantle Cell Lymphoma
The synergistic, additive, or antagonistic effects of Birabresib in combination with other targeted agents in Mantle Cell Lymphoma (MCL) cell lines were quantified using the Chou-Talalay method, with the Combination Index (C.I.) indicating the nature of the interaction. A C.I. < 0.9 suggests synergy, 0.9-1.1 indicates an additive effect, and > 1.1 suggests antagonism.
| Combination Agent | Cancer Type | Cell Lines | Combination Index (C.I.) | Outcome | Citation |
| Everolimus (mTOR inhibitor) | Mantle Cell Lymphoma | Panel of 7 MCL cell lines | Median C.I. < 0.9 | Synergism | [2][3] |
| Ibrutinib (BTK inhibitor) | Mantle Cell Lymphoma | Panel of 7 MCL cell lines | Median C.I. < 0.9 | Synergism | [2][3] |
| Pomalidomide (Immunomodulator) | Mantle Cell Lymphoma | Panel of 7 MCL cell lines | Median C.I. < 0.9 | Synergism | [2][3] |
| Ceralasertib (ATR inhibitor) | Mantle Cell Lymphoma | Several MCL cell lines | Reported as the most active combination | Strong Synergism | [3] |
Birabresib Combination Therapy: In Vivo Efficacy in Glioblastoma
This table presents the in vivo efficacy of Birabresib in combination with the Aurora Kinase A inhibitor Alisertib in a glioblastoma xenograft model.
| Treatment Group | Cancer Model | Efficacy Endpoint | Result | Citation |
| Birabresib + Alisertib | Glioblastoma (Orthotopic Xenograft) | Tumor Growth | Significant reduction in tumor growth compared to either agent alone. | [5] |
Experimental Protocols
Cell Viability Assay (MTT/WST-8)
Objective: To determine the anti-proliferative effect of the compounds.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound monotherapy or Birabresib in combination with another agent for a specified duration (e.g., 72 hours).
-
Reagent Addition:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
WST-8 Assay: WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) solution is added, which is converted to a water-soluble formazan by cellular dehydrogenases.
-
-
Solubilization (MTT only): A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-8) using a microplate reader.
-
Data Analysis: The GI50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of Birabresib combination therapy in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or NOD-SCID) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., glioblastoma) are implanted either subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2. Animal body weight and general health are also monitored.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups: vehicle control, Birabresib alone, Alisertib alone, and the combination of Birabresib and Alisertib. Drugs are administered via an appropriate route (e.g., oral gavage) at specified doses and schedules.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition or an increase in survival time. Tumor volumes are compared between the treatment and control groups.
-
Ethical Considerations: All animal experiments are conducted in accordance with institutional animal care and use committee guidelines.
Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the drug treatments.
Methodology:
-
Cell Treatment: Cells are treated with the compounds for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (conjugated to a fluorophore like FITC) and Propidium Iodide (PI).
-
Incubation: The cells are incubated in the dark to allow for staining.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Annexin V-positive/PI-negative cells: Early apoptotic cells.
-
Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.
-
Annexin V-negative/PI-negative cells: Live cells.
-
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the level of apoptosis induction.
Visualizations
Birabresib Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OTX015 (MK-8628), a novel BET inhibitor, displays in vitro and in vivo antitumor effects alone and in combination with conventional therapies in glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparing in vivo efficacy of Birabresib to (R)-Birabresib
A direct comparative study of the in vivo efficacy of racemic Birabresib (also known as OTX015 or MK-8628) versus its individual enantiomers, (R)-Birabresib or (S)-Birabresib, has not been identified in the reviewed scientific literature. However, it has been established that the (-)-enantiomer, corresponding to the (S)-configuration, is the biologically active form.
This guide provides a comprehensive overview of the available in vivo efficacy data for the racemic mixture of Birabresib in various preclinical cancer models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of Birabresib's performance.
Quantitative Data Summary
The following table summarizes the in vivo anti-tumor activity of racemic Birabresib in several xenograft models.
| Tumor Model | Cell Line | Mouse Strain | Dosing Regimen | Outcome |
| NUT Midline Carcinoma | Ty82 | Nude | 100 mg/kg, q.d., p.o. | 79% tumor growth inhibition |
| NUT Midline Carcinoma | Ty82 | Nude | 10 mg/kg, b.i.d., p.o. | 61% tumor growth inhibition |
| Malignant Pleural Mesothelioma | MPM473 | N/A | N/A | Significant delay in cell growth |
| Glioblastoma | U87MG | N/A | N/A | Significantly increased survival |
| Diffuse Large B-cell Lymphoma | SUDHL2 | N/A | 50 mg/kg/day, p.o. | Strong antitumor activity in combination with other agents |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
NUT Midline Carcinoma Xenograft Study
-
Animal Model: Nude mice.
-
Cell Line: Ty82 human BRD-NUT midline carcinoma cells.
-
Tumor Implantation: Established Ty82 xenografts.
-
Treatment Groups: Mice were randomized into vehicle control and treatment groups.
-
Drug Administration: Birabresib was administered orally (p.o.) once daily (q.d.) at 100 mg/kg or twice daily (b.i.d.) at 10 mg/kg.
-
Endpoint: Tumor growth inhibition was assessed at the end of the study.
Malignant Pleural Mesothelioma Xenograft Study
-
Animal Model: Patient-derived xenograft (PDX) models (MPM473, MPM487, and MPM484).
-
Treatment: Birabresib was compared with standard-of-care chemotherapies, cisplatin, gemcitabine, and pemetrexed.
-
Endpoint: The primary outcome was the delay in tumor growth. In the MPM473 xenograft model, Birabresib was the most effective treatment. In the other two models, its activity was comparable to the most effective standard chemotherapy.
Glioblastoma Xenograft Study
-
Animal Model: Mice bearing orthotopic or heterotopic U87MG glioblastoma xenografts.
-
Drug Administration: Single agent oral Birabresib was administered.
-
Endpoint: The primary endpoint was survival, which was significantly increased in the treatment group compared to the control.
Diffuse Large B-cell Lymphoma Xenograft Study
-
Animal Model: Mice with SU-DHL-2 xenografts.
-
Drug Administration: Birabresib was administered orally at 50 mg/kg/day, both as a single agent and in combination with other targeted agents.
-
Endpoint: Anti-tumor activity was evaluated. The combinations showed almost complete tumor eradication.
Visualizations
BET Inhibitor Signaling Pathway
Birabresib is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes like c-MYC. Birabresib competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and thereby downregulating the expression of target genes involved in cell proliferation and survival.
Differential Gene Expression Analysis: Birabresib vs. (R)-Birabresib - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Birabresib, also known as OTX015 or MK-8628, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] These proteins are crucial epigenetic readers that regulate the transcription of key oncogenes, including c-MYC.[1] By competitively binding to the acetyl-lysine binding pockets of BET proteins, Birabresib disrupts their interaction with acetylated histones, leading to a downstream downregulation of target gene expression and subsequent anti-proliferative effects in various cancer models.[3][4]
Birabresib is a chiral molecule, with the biologically active enantiomer being the (S)-isomer.[5] The (R)-enantiomer, (R)-Birabresib, is often utilized as an experimental control to distinguish between specific BET inhibition-mediated effects and potential off-target or non-specific activities of the active compound.[6] This guide provides a comparative overview of the differential gene expression profiles induced by Birabresib versus its inactive (R)-enantiomer, supported by experimental data and methodologies.
Comparative Analysis of Biological Activity
Therefore, the differential gene expression changes observed upon treatment with Birabresib are attributed to its potent BET inhibition, whereas treatment with this compound is expected to result in a gene expression profile largely indistinguishable from that of vehicle-treated controls.
Expected Differential Gene Expression Profiles
Based on extensive research on Birabresib's mechanism of action, the following table summarizes the anticipated outcomes of a differential gene expression analysis comparing the two enantiomers.
| Feature | Birabresib (S-enantiomer) | This compound (R-enantiomer) |
| Primary Target | BRD2, BRD3, BRD4[1][2] | Expected to have minimal to no binding affinity for BET proteins. |
| Key Downregulated Genes | MYC and its target genes, genes involved in cell cycle progression (e.g., cyclins, CDKs), anti-apoptotic genes (e.g., BCL2)[3][4] | No significant and reproducible downregulation of BET target genes is expected. |
| Key Upregulated Genes | Genes associated with cell cycle arrest (e.g., CDKN1A/p21), and HEXIM1[4][7] | No significant and reproducible upregulation of these genes is expected. |
| Overall Transcriptomic Impact | Significant and widespread changes in gene expression, consistent with BET inhibition. | Minimal changes in gene expression, similar to vehicle control. |
Signaling Pathway Perturbation by Birabresib
Birabresib, through its inhibition of BET proteins, significantly impacts cellular signaling pathways that are critical for cancer cell proliferation and survival. The primary mechanism involves the suppression of oncogenic transcription factors, most notably c-MYC.
Caption: Birabresib's mechanism of action in downregulating c-MYC expression.
Experimental Protocols
A typical experimental workflow to compare the differential gene expression profiles of Birabresib and this compound would involve the following steps:
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to BET inhibitors (e.g., a hematological malignancy cell line or a solid tumor line with high c-MYC expression).[8]
-
Culture Conditions: Culture the cells in appropriate media and conditions until they reach a logarithmic growth phase.
-
Treatment: Treat the cells with Birabresib, this compound, or a vehicle control (e.g., DMSO) at a predetermined concentration and for a specific duration (e.g., 24 hours).
RNA Isolation and Quality Control
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol.
-
Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).
Library Preparation and RNA Sequencing (RNA-Seq)
-
Library Preparation: Prepare RNA-Seq libraries from the high-quality RNA samples. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as the Illumina NovaSeq.
Bioinformatic Analysis of Differential Gene Expression
The following workflow outlines the key steps in analyzing the RNA-Seq data to identify differentially expressed genes.
Caption: A standard bioinformatics workflow for RNA-Seq data analysis.
A detailed protocol for differential gene expression analysis using a tool like DESeq2 would involve:[9]
-
Read Alignment: Align the raw sequencing reads to a reference genome.
-
Read Counting: Count the number of reads that map to each gene for each sample.
-
Normalization: Normalize the read counts to account for differences in library size and RNA composition.
-
Differential Expression Testing: Perform statistical tests to identify genes that show significant changes in expression between the Birabresib-treated group and the this compound and vehicle control groups.
-
Pathway Analysis: Use the list of differentially expressed genes to perform pathway and gene ontology analysis to understand the biological processes affected by Birabresib treatment.
Conclusion
References
- 1. Birabresib - Wikipedia [en.wikipedia.org]
- 2. Birabresib | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Differential Expression - SciLifeLab Courses [scilifelab.github.io]
Confirming Phenotypic Changes are due to BET Inhibition using (R)-Birabresib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for utilizing (R)-Birabresib, a potent and specific BET (Bromodomain and Extra-Terminal) family inhibitor, to confirm that observed phenotypic changes in experimental models are a direct consequence of BET protein inhibition. By comparing the effects of the active enantiomer, this compound, with a less active or inactive counterpart and other BET inhibitors, researchers can confidently attribute cellular responses to on-target activity.
Introduction to this compound
This compound, also known as OTX015 or MK-8628, is a small molecule inhibitor that targets the bromodomains of BET proteins, specifically BRD2, BRD3, and BRD4.[1] These proteins are epigenetic "readers" that play a crucial role in regulating gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes like c-MYC.[1] this compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and leading to the downregulation of target gene expression.[1] This mechanism has established this compound as a valuable tool for studying the biological functions of BET proteins and as a potential therapeutic agent in various cancers.
Establishing On-Target Effects of this compound
To rigorously demonstrate that a cellular phenotype is a result of BET inhibition by this compound, a multi-faceted approach including the use of appropriate controls and comparative analysis is essential. The most definitive evidence comes from comparing the activity of this compound with its stereoisomer, which serves as a negative control. It has been established that the (-)-enantiomer of OTX015 is the active form.[2]
Comparative Analysis of BET Inhibitors
Comparing the phenotypic and molecular effects of this compound with other well-characterized BET inhibitors, such as JQ1, can further substantiate that the observed effects are class-specific to BET inhibition.
Data Presentation
Biochemical and Cellular Potency of BET Inhibitors
The following table summarizes the inhibitory concentrations of this compound and the commonly used BET inhibitor JQ1 across various assays and cell lines.
| Inhibitor | Target | Assay Type | IC50/EC50 (nM) | Cell Line(s) | Reference |
| This compound (OTX015) | BRD2, BRD3, BRD4 | Cell-free binding to acetylated histones | 92 - 112 | N/A | [3] |
| BRD2, BRD3, BRD4 | Cell-free TR-FRET | 10 - 19 | N/A | [3] | |
| Various | Cell Proliferation (GI50) | 60 - 200 | Variety of human cancer cell lines | [3] | |
| (+)-JQ1 | BRD4(1) | Biochemical | ~77 | N/A | |
| BRD4(2) | Biochemical | ~33 | N/A | ||
| c-MYC expressing | Cell Proliferation | Varies | MM.1S, etc. | [4] |
Downregulation of c-MYC by this compound
A hallmark of BET inhibition is the downregulation of the proto-oncogene c-MYC. The following table presents data on the reduction of c-MYC expression following treatment with this compound.
| Treatment | Cell Line | Assay | Time Point | Result | Reference |
| This compound (OTX015) | Malignant Pleural Mesothelioma | Western Blot | - | Downregulation of c-MYC protein | [2] |
| (+)-JQ1 | Multiple Myeloma (MM.1S) | RT-qPCR | 8 hours | Significant reduction in MYC transcripts | [4] |
| Colorectal Cancer Cell Lines | Western Blot & RT-qPCR | 24 hours | >50% reduction in MYC protein and 50-75% reduction in MYC mRNA | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
This compound and inactive enantiomer/vehicle control (DMSO)
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and the inactive enantiomer. Include a vehicle-only control.
-
Incubate for 72 hours under standard cell culture conditions.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for c-MYC Protein Expression
This protocol is used to determine the effect of this compound on the expression of c-MYC protein.[6]
Materials:
-
Cell line of interest
-
This compound and inactive enantiomer/vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibody against c-MYC
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound and the inactive enantiomer for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary c-MYC antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control to ensure equal protein loading.
Quantitative Real-Time PCR (RT-qPCR) for MYC Gene Expression
This protocol is used to measure the effect of this compound on the transcription of the MYC gene.[7][8]
Materials:
-
Cell line of interest
-
This compound and inactive enantiomer/vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers specific for MYC and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR cycler
Procedure:
-
Treat cells with this compound and the inactive enantiomer for a specified time (e.g., 8 hours).
-
Isolate total RNA using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA.
-
Set up the qPCR reaction with the cDNA template, primers, and master mix.
-
Perform the qPCR in a real-time PCR cycler.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in MYC gene expression between treated and control samples.
Mandatory Visualizations
Signaling Pathway of BET Inhibition
Caption: Mechanism of action of this compound in inhibiting the BET signaling pathway.
Experimental Workflow for On-Target Validation
Caption: Experimental workflow to confirm on-target effects of this compound.
Logical Relationship for Confirming On-Target Activity
Caption: Logical framework for confirming on-target activity of this compound.
References
- 1. Birabresib - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. neoplasiaresearch.com [neoplasiaresearch.com]
(R)-Birabresib: A Comparative Analysis of a BET Inhibitor in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of control data from experiments involving (R)-Birabresib (also known as OTX015 or MK-8628), a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By competitively binding to the acetyl-lysine recognition pockets of BRD2, BRD3, and BRD4, this compound disrupts the scaffolding function of these proteins in chromatin, leading to the downregulation of key oncogenes, most notably c-MYC.[1][2] This document presents a compilation of preclinical data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows to offer an objective comparison of its performance.
Data Presentation
The following tables summarize the quantitative effects of this compound on cell viability and c-MYC gene expression across various hematological malignancy cell lines. The control group in these experiments was typically treated with a vehicle, such as dimethyl sulfoxide (B87167) (DMSO).
Table 1: Effect of this compound on Cell Viability in Acute Leukemia Cell Lines
| Cell Line | Cell Type | This compound IC50 (µM) | Control (Vehicle) | Reference |
| OCI-AML3 | Acute Myeloid Leukemia | 0.15 | 100% Viability | [1] |
| K562 | Chronic Myeloid Leukemia | 0.25 | 100% Viability | [1] |
| NB4 | Acute Promyelocytic Leukemia | 0.12 | 100% Viability | [1] |
| NOMO1 | Acute Myeloid Leukemia | 0.08 | 100% Viability | [1] |
| HL60 | Acute Promyelocytic Leukemia | 0.18 | 100% Viability | [1] |
| JURKAT | T-cell Acute Lymphoblastic Leukemia | 0.20 | 100% Viability | [1] |
| RS4-11 | B-cell Acute Lymphoblastic Leukemia | 0.05 | 100% Viability | [1] |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are derived from dose-response curves where the control (vehicle-treated) cells are considered to have 100% viability.
Table 2: Relative c-MYC mRNA Expression in Acute Leukemia Cell Lines Following this compound Treatment
| Cell Line | Treatment (500nM this compound) | Relative c-MYC mRNA Expression (Fold Change vs. Control) | Control (Vehicle) | Reference |
| OCI-AML3 | 4 hours | ~0.4 | 1.0 | [3] |
| 24 hours | ~0.2 | 1.0 | [3] | |
| K562 | 4 hours | ~0.6 | 1.0 | [3] |
| 24 hours | ~0.3 | 1.0 | [3] | |
| NB4 | 4 hours | ~0.5 | 1.0 | [3] |
| 24 hours | ~0.2 | 1.0 | [3] | |
| NOMO1 | 4 hours | ~0.3 | 1.0 | [3] |
| 24 hours | ~0.1 | 1.0 | [3] | |
| HL60 | 4 hours | ~0.5 | 1.0 | [3] |
| 24 hours | ~0.3 | 1.0 | [3] | |
| JURKAT | 4 hours | ~0.4 | 1.0 | [3] |
| 24 hours | ~0.2 | 1.0 | [3] | |
| RS4-11 | 4 hours | ~0.2 | 1.0 | [3] |
| 24 hours | ~0.1 | 1.0 | [3] |
Relative c-MYC mRNA expression was quantified by RT-qPCR and normalized to a housekeeping gene. The data is presented as a fold change relative to the vehicle-treated control cells.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Drug Treatment: A serial dilution of this compound is prepared in culture medium. The culture medium from the wells is replaced with 100 µL of medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO). Each concentration is typically tested in triplicate.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The absorbance of the wells containing vehicle-treated cells is considered as 100% cell viability. The percentage of viability for each concentration of this compound is calculated relative to the control. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Real-Time PCR (RT-qPCR) for c-MYC Expression
This protocol details the measurement of changes in c-MYC mRNA levels following treatment with this compound.
-
Cell Treatment and RNA Extraction: Cells are seeded and treated with this compound or vehicle control for the desired time points (e.g., 4 and 24 hours). Total RNA is then extracted from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR Reaction: The qPCR reaction is prepared in a total volume of 20 µL, containing cDNA template, forward and reverse primers for c-MYC and a housekeeping gene (e.g., GAPDH or ACTB), and a suitable qPCR master mix.
-
Thermal Cycling: The qPCR is performed on a real-time PCR system with a typical thermal cycling profile: an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Data Analysis: The relative expression of c-MYC mRNA is calculated using the 2-ΔΔCt method. The Ct values for c-MYC are normalized to the Ct values of the housekeeping gene (ΔCt). The ΔΔCt is then calculated by subtracting the average ΔCt of the control samples from the ΔCt of the treated samples. The fold change in gene expression is then determined (2-ΔΔCt).
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: Signaling pathway of this compound.
Caption: Typical experimental workflow.
References
Benchmarking New BET Inhibitors Against the Standard, (R)-Birabresib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic cancer therapy is rapidly advancing, with the Bromodomain and Extra-Terminal (BET) family of proteins emerging as a critical therapeutic target. (R)-Birabresib (also known as OTX-015 or MK-8628), a first-in-class pan-BET inhibitor, has served as a crucial benchmark in the field.[1] It competitively binds to the bromodomains of BRD2, BRD3, and BRD4, disrupting their ability to read acetylated lysine (B10760008) residues on histones. This leads to the transcriptional repression of key oncogenes, most notably MYC, and subsequent inhibition of tumor cell growth.[1][2] While Birabresib has shown clinical activity, particularly in hematologic malignancies, its development has also highlighted challenges, including dose-limiting toxicities like thrombocytopenia and gastrointestinal disturbances.[1][3]
This guide provides a comparative analysis of new-generation BET inhibitors benchmarked against this compound. We focus on compounds currently in clinical development, such as ZEN-3694 and BMS-986158 , presenting available quantitative data, detailed experimental protocols for their evaluation, and visualizations of the underlying biological and experimental frameworks.
Data Presentation: Quantitative Comparison of BET Inhibitors
Direct comparison of inhibitory concentrations (IC50) across different studies can be challenging due to variations in assay conditions and cell lines. The following tables summarize available data, providing context for each measurement.
Table 1: Biochemical Potency Against BET Bromodomains
This table compares the direct inhibitory activity of the compounds against isolated BET bromodomain proteins, often measured using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
| Inhibitor | Target | Assay Type | IC50 / Kd (nM) | Source(s) |
| This compound | BRD2/3/4 | Cell-free | EC50: 10-19 | [2] |
| ZEN-3694 | BRD4 (BD1) | FRET | IC50: < 25 | [4] |
| BMS-986158 | BRD2 (BD1) | TR-FRET | IC50: 1.4 | [5] |
| BRD3 (BD1) | TR-FRET | IC50: 1.1 | [5] | |
| BRD4 (BD1) | TR-FRET | IC50: 1.1 | [5] | |
| PLX51107 | BRD2 (BD1) | Binding | Kd: 1.6 | [6] |
| BRD3 (BD1) | Binding | Kd: 2.1 | [6] | |
| BRD4 (BD1) | Binding | Kd: 1.7 | [6] | |
| BRD2 (BD2) | Binding | Kd: 5.9 | [6] | |
| BRD3 (BD2) | Binding | Kd: 6.2 | [6] | |
| BRD4 (BD2) | Binding | Kd: 6.1 | [6] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) for cell growth, a measure of the compounds' functional effects in a cellular context.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Source(s) |
| This compound | HDMB03 | Medulloblastoma | 134.3 | [7] |
| NALM16 | Leukemia | 14.0 | [7] | |
| ZEN-3694 | MV4-11 | Acute Myeloid Leukemia | 200 | [8] |
| BMS-986158 | NCI-H211 | Lung Cancer | 6.6 | [9] |
| MDA-MB-231 | Breast Cancer | 5.0 | [9] | |
| NHWD-870 * | NCI-H211 | Lung Cancer | 2.0 | [9] |
| MDA-MB-231 | Breast Cancer | 1.6 | [9] |
*NHWD-870 is a potent preclinical inhibitor reported to be more potent than BMS-986158 and Birabresib.[3]
Visualizing Pathways and Processes
Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental systems.
Caption: Mechanism of BET protein action and inhibition.
Caption: Workflow for benchmarking a new BET inhibitor.
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate benchmarking of new chemical entities.
TR-FRET Bromodomain Binding Assay
This assay quantifies the ability of an inhibitor to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.
-
Principle: The assay measures Time-Resolved Fluorescence Resonance Energy Transfer between a terbium (Tb)-labeled donor (e.g., anti-GST antibody bound to a GST-tagged BET protein) and a dye-labeled acceptor (e.g., a biotinylated and acetylated histone H4 peptide bound to streptavidin-dye).[10] When the BET protein binds the peptide, the donor and acceptor are in close proximity, allowing FRET to occur. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[11]
-
Protocol:
-
Reagent Preparation: Dilute all components (Tb-labeled donor, dye-labeled acceptor, BET protein, acetylated peptide ligand) in 1x TR-FRET Assay Buffer.[10]
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., ZEN-3694) and the benchmark inhibitor (this compound) in the assay buffer containing a final DMSO concentration of 1%.
-
Assay Plate Setup: In a 384-well plate, add 2 µL of the inhibitor solution (or DMSO for controls).
-
Reaction Mix: Add the reaction mix containing the BET protein, acetylated peptide, Tb-donor, and dye-acceptor to each well.
-
Incubation: Incubate the plate at room temperature for 120 minutes, protected from light.[12]
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader capable of TR-FRET, with an excitation at ~340 nm and emission readings at ~665 nm (acceptor) and ~620 nm (donor).
-
Analysis: Calculate the ratio of acceptor to donor emission. Plot the ratio against the inhibitor concentration and fit to a four-parameter logistic model to determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the anti-proliferative effect of inhibitors on cancer cell lines by measuring ATP levels, an indicator of metabolic activity.[13]
-
Principle: The CellTiter-Glo® reagent contains luciferase and its substrate, which generate a luminescent signal in the presence of ATP released from viable cells upon lysis.[14] The signal intensity is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MV4-11, NCI-H211) in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[15]
-
Compound Treatment: Treat cells with a serial dilution of the test and benchmark inhibitors for 72 hours. Include DMSO-only wells as a vehicle control.
-
Reagent Preparation & Equilibration: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized Substrate to form the final Reagent. Equilibrate the assay plate and the Reagent to room temperature for 30 minutes.[16]
-
Assay Execution: Add 100 µL of CellTiter-Glo® Reagent to each well.[17]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Data Acquisition: Record luminescence using a plate luminometer.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot against inhibitor concentration to calculate the IC50 value.
-
In Vivo Xenograft Mouse Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Principle: Human cancer cells (cell-line-derived xenograft, CDX) or tumor fragments (patient-derived xenograft, PDX) are implanted into immunodeficient mice.[18] Once tumors are established, mice are treated with the inhibitor, and tumor growth is monitored over time.
-
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.[19]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of media/Matrigel) into the flank of each mouse.[20]
-
Tumor Growth and Cohort Randomization: Monitor tumor growth using calipers. When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment cohorts (e.g., vehicle control, this compound, new inhibitor).[19]
-
Compound Administration: Administer the compounds via the determined route (e.g., oral gavage) at specified doses and schedules (e.g., once daily for 21 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal health according to institutional guidelines.[21]
-
Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined size or after a fixed duration. Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Analyze tissue for pharmacodynamic markers, such as c-MYC expression, via immunohistochemistry or Western blot.[8]
-
References
- 1. Zacks Small Cap Research - Zenith Epigenetics: ZEN-3694: Resistance is Futile [scr.zacks.com]
- 2. benchchem.com [benchchem.com]
- 3. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. BMS-986158 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zenithepigenetics.com [zenithepigenetics.com]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. OUH - Protocols [ous-research.no]
- 17. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 18. benchchem.com [benchchem.com]
- 19. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 20. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 21. 3.6. In-Vivo Xenograft Tumor Models for Drug Testing [bio-protocol.org]
Safety Operating Guide
Prudent Disposal of (R)-Birabresib: A Guide for Laboratory Professionals
Researchers and drug development professionals handling (R)-Birabresib, an experimental small molecule inhibitor, must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations.[1][2] Although a specific disposal procedure for this compound is not publicly available, this guide provides a comprehensive operational and disposal plan based on general best practices for cytotoxic and investigational compounds.[3][4]
I. Pre-Disposal Handling and Storage
Proper handling and storage are critical first steps in the safe management of this compound. All personnel must be trained on the potential hazards of the compound and the required personal protective equipment (PPE).
Storage and Handling Recommendations:
| Parameter | Recommendation | Source |
| Storage Temperature | Short term (days to weeks): 0 - 4°C. Long term (months to years): -20°C. | [5] |
| Storage Conditions | Dry, dark environment. | [5] |
| Shipping Conditions | Shipped under ambient temperature as a non-hazardous chemical. | [5] |
| Handling | For research use only. Not for human or veterinary use. | [5][6] |
II. Personal Protective Equipment (PPE)
To minimize exposure during handling and disposal, the use of appropriate PPE is mandatory.
-
Eye Protection: Safety goggles with side shields should be worn to protect from splashes and dust.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.
-
Body Protection: An impervious lab coat or apron should be worn to protect personal clothing from contamination.
-
Respiratory Protection: When handling the powdered form of the compound outside of a certified chemical fume hood, a suitable respirator is necessary to prevent inhalation.[4]
III. Spill Management
In the event of a spill, immediate and appropriate action is required to contain and decontaminate the affected area.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Non-essential personnel should evacuate the area, and the space should be well-ventilated.
-
Containment: Prevent the further spread of the spill. For liquid spills, use an inert absorbent material.
-
Cleanup: Carefully collect the absorbed material and any contaminated solids into a designated and labeled hazardous waste container.[4]
IV. Step-by-Step Disposal Procedure
The following procedure is a general guideline for the disposal of this compound and its associated waste. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.[3][4]
-
Segregation of Waste: All materials contaminated with this compound, including unused compound, empty vials, contaminated PPE, and cleaning materials, must be segregated from general laboratory waste.
-
Waste Containerization: Place all this compound waste into a primary container that is leak-proof and clearly labeled as "Hazardous Chemical Waste" or "Cytotoxic Waste." Include the full chemical name: "this compound".
-
Secondary Containment: The primary container should be placed in a secondary, larger container that is also properly labeled to prevent any potential leakage during storage and transport.
-
Temporary Storage: Store the sealed waste containers in a designated, secure area away from general lab traffic until collection by the EHS department.[4]
-
EHS Coordination: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. EHS will coordinate with an approved environmental management vendor for incineration.[3]
-
Record Keeping: Maintain a detailed record of the disposed of this compound, including the quantity and date of disposal, in your laboratory's chemical inventory.
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting both themselves and the environment.
References
- 1. Birabresib - Wikipedia [en.wikipedia.org]
- 2. (6S)-4-(4-Chlorophenyl)-N-(4-hydroxyphenyl)-2,3,9-trimethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-6-acetamide | C25H22ClN5O2S | CID 9936746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Birabresib | Epigenetic Reader Domain | TargetMol [targetmol.com]
Personal protective equipment for handling (R)-Birabresib
Essential Safety and Handling Guide for (R)-Birabresib
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.
Hazard Identification and Occupational Exposure
This compound is a potent bioactive molecule. The primary hazards associated with this compound, based on available safety data for Birabresib (OTX-015), include acute oral toxicity and significant aquatic toxicity.[1] Due to its potency as a BET inhibitor, it should be handled as a potent compound.
While a specific Occupational Exposure Limit (OEL) has not been established for this compound, the principle of Occupational Exposure Banding (OEB) can be applied. OEB is a method used to assign chemicals to specific categories based on their potency and toxicological effects, which then correspond to a range of exposure concentrations and control measures.[2][3][4][5][6][7][8][9][10][11] Given its classification as "Harmful if swallowed" (Acute toxicity, Oral, Category 4), this compound would likely fall into a moderate hazard band, requiring stringent handling practices to minimize any potential exposure.
Quantitative Data Summary
| Parameter | Value | Reference |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4) Acute aquatic toxicity (Category 1) Chronic aquatic toxicity (Category 1) | [1] |
| Hazard Statements | H302: Harmful if swallowed H410: Very toxic to aquatic life with long lasting effects | [1] |
| Occupational Exposure Limit (OEL) | Not Established | - |
| Occupational Exposure Band (OEB) | Likely Band C or D (Target airborne concentration: <0.1 mg/m³) - Estimated based on toxicological data | [2][4][5][6] |
| IC₅₀ (Birabresib) | 92 to 112 nM for BRD2/3/4 | [12][13] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Required Equipment | Specifications and Best Practices |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Change gloves immediately if contaminated. Do not reuse disposable gloves. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashes or aerosol generation. | Ensure a proper fit to prevent any gaps. |
| Body Protection | A disposable, back-closing, cuffed gown made of a low-permeability fabric. | Cuffs should be tucked into the inner glove. Change gowns at least daily or immediately after a spill. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder form or when aerosols may be generated. | Fit-testing is required for tight-fitting respirators. |
| Foot Protection | Closed-toe shoes. Shoe covers should be worn in designated potent compound handling areas. | Do not wear open-toed shoes in the laboratory. |
Operational Plan: Handling and Storage
Receiving and Unpacking
-
Personnel responsible for receiving and unpacking shipments of this compound should wear chemotherapy-rated gloves.
-
Inspect the package for any signs of damage or leakage in a designated area. If a container is compromised, treat it as a spill.
Preparation and Handling
-
All handling of powdered this compound must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Use dedicated equipment (e.g., spatulas, weighing paper, glassware) for handling this compound.
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid aerosolization.
-
After handling, thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., a detergent solution followed by a rinse with 70% ethanol).
-
Wash hands thoroughly with soap and water after removing gloves.
Storage
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
Keep it away from incompatible materials.
-
Follow the supplier's recommendations for storage temperature (typically at -20°C for long-term storage).
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Restrict access. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the absorbed material and debris into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area. |
Disposal Plan
All waste materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly to prevent environmental contamination.[1][14][15][16][17][18]
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns, shoe covers), weighing paper, and other disposable materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions containing this compound should be collected in a sealed, labeled, and chemically compatible hazardous waste container. Do not dispose of down the drain. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste. |
| Empty Containers | "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines, with the label defaced. |
All hazardous waste must be disposed of through the institution's environmental health and safety office or a licensed hazardous waste disposal contractor.
Experimental Protocols and Visualizations
General Experimental Workflow for In-Vitro Studies
The following diagram outlines a typical workflow for in-vitro experiments using this compound, such as cell viability assays.
References
- 1. Birabresib (OTX015)|202590-98-5|MSDS [dcchemicals.com]
- 2. Potent Compound Safety and Categorization - Affygility Solutions [affygility.com]
- 3. Control Banding in the Pharmaceutical Industry | Semantic Scholar [semanticscholar.org]
- 4. ftp.cdc.gov [ftp.cdc.gov]
- 5. agnopharma.com [agnopharma.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Occupational Exposure Banding | Exposure Banding | CDC [cdc.gov]
- 9. Occupational exposure banding - Wikipedia [en.wikipedia.org]
- 10. aiha.org [aiha.org]
- 11. Occupational Exposure Bands (OEBs) for Chemicals | Pharmaguideline [pharmaguideline.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medkoo.com [medkoo.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. easyrxcycle.com [easyrxcycle.com]
- 16. nswai.org [nswai.org]
- 17. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
